1-(4-Bromophenyl)-2-hydroxyethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROGLJVXNYNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334412 | |
| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-45-1 | |
| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2-hydroxyethan-1-one (CAS No. 3343-45-1), a pivotal α-hydroxy ketone in modern organic synthesis and medicinal chemistry. This document delves into its core chemical and physical properties, offers detailed, field-proven protocols for its synthesis and purification, explores its chemical reactivity with mechanistic insights, and highlights its applications as a versatile building block, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of complex molecular architectures.
Compound Profile and Physicochemical Properties
This compound, also known as 4'-Bromo-2-hydroxyacetophenone or (4-Bromobenzoyl)methanol, is a bifunctional organic molecule featuring a brominated phenyl ring, a ketone, and a primary alcohol.[1][2] This unique combination of functional groups makes it a highly valuable intermediate for introducing the 4-bromophenyl pharmacophore while providing a reactive handle (the hydroxyl group) for further molecular elaboration.
The presence of the electron-withdrawing bromine atom and the ketone group activates the aromatic ring for certain transformations, while the α-hydroxy ketone moiety is prone to a range of reactions, including oxidation, reduction, and rearrangement.[3]
Key Identifiers and Properties
A summary of the essential physicochemical properties of this compound is presented below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 3343-45-1 | [4][5][6] |
| Molecular Formula | C₈H₇BrO₂ | [4][5] |
| Molecular Weight | 215.04 g/mol | [4][5] |
| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [4] |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Melting Point | 137-142 °C | [6][7] |
| Boiling Point | 321.5 °C at 760 mmHg | [7] |
| Density | 1.596 g/cm³ | [7] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone; poorly soluble in water and nonpolar solvents like hexane. | [8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is an analysis of the expected spectral data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton. The aromatic protons on the para-substituted ring will appear as two distinct doublets in the δ 7.6-7.9 ppm range. The methylene protons (-CH₂-) will likely appear as a singlet around δ 4.4-4.8 ppm, similar to the precursor 2-bromo-1-(4-bromophenyl)ethanone.[9] The hydroxyl proton (-OH) will present as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon (~190-195 ppm), signals for the aromatic carbons (including the carbon attached to bromine at ~129 ppm and the other aromatic carbons between 128-135 ppm), and a signal for the methylene carbon (-CH₂OH) around 65-70 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl group (C=O) stretch, typically around 1680-1700 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretch will be prominent in the region of 3200-3500 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically around 500-600 cm⁻¹.
Synthesis and Purification Protocol
The synthesis of this compound is most reliably achieved via a two-stage process starting from the commercially available 4'-bromoacetophenone. The causality behind this choice is the high efficiency and selectivity of each step. First, the α-carbon is selectively brominated, followed by a nucleophilic substitution to replace the bromine with a hydroxyl group.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Bromination) [10]
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas trap (for HBr).
-
Reaction: Dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: While stirring, add bromine (1.0 eq) dropwise from the dropping funnel at room temperature. The deep red color of bromine should dissipate as it reacts.
-
Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Pour the reaction mixture slowly into a beaker of ice water with stirring. The α-brominated product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry under vacuum. This intermediate is often used in the next step without further purification.
Stage 2: Synthesis of this compound (Hydrolysis) [11][12]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a mixture of acetone and water (e.g., 7:3 v/v).
-
Reaction: Add sodium bicarbonate (NaHCO₃, ~1.5 eq) to the suspension. Heat the mixture to reflux and stir vigorously. The choice of a mild base like NaHCO₃ is crucial to prevent side reactions like the α-ketol rearrangement.[3]
-
Monitoring: Monitor the reaction by TLC until the starting α-bromoketone is no longer present (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extraction: Extract the remaining aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Stage 3: Purification
-
Recrystallization: The crude solid is best purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three key functional regions: the α-hydroxy ketone moiety, the aromatic ring, and the carbon-bromine bond.
-
Hydroxyl Group: The primary alcohol can undergo standard reactions such as esterification with acyl chlorides or carboxylic acids and etherification (e.g., Williamson ether synthesis) to introduce a wide variety of functional groups.
-
Carbonyl Group: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), forming a diol. It can also participate in condensation reactions.
-
Aromatic C-Br Bond: The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions . This is arguably its most significant feature for drug development, allowing for the construction of complex biaryl systems. Reactions like the Suzuki, Heck, and Sonogashira couplings are highly effective.
Mechanistic Example: Suzuki Cross-Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction. Using this compound as a substrate allows for the direct linkage of a new aryl or vinyl group at the 4-position, a common strategy in the synthesis of bioactive molecules.[13][14]
Caption: Catalytic cycle of a Suzuki cross-coupling reaction.
Applications in Research and Drug Development
The structural motif of this compound is a valuable synthon in medicinal chemistry. The bromophenyl group is a common feature in many pharmaceuticals, offering a site for metabolic stability or for creating specific interactions within a biological target.
-
Scaffold for Kinase Inhibitors: The acetophenone core can be elaborated into various heterocyclic systems known to target the ATP-binding site of protein kinases.
-
Synthesis of Anti-bacterial Agents: Brominated aromatic compounds have been used as precursors in the synthesis of novel antibiotics designed to combat drug-resistant bacteria.
-
Precursor for Bioactive Molecules: Its utility has been demonstrated in the synthesis of complex molecules, including potential opioid receptor agonists and other CNS-active agents.[13] The ability to perform a Suzuki coupling at the bromine position and subsequently modify the hydroxyethanone side chain provides a powerful two-pronged strategy for generating molecular diversity.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions.
-
Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
-
Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7]
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An In-Depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one (CAS: 3343-45-1): Synthesis, Characterization, and Applications
Section 1: Introduction and Significance
1-(4-Bromophenyl)-2-hydroxyethan-1-one, an α-hydroxyketone, is a pivotal chemical intermediate whose value in the realms of medicinal chemistry and synthetic organic chemistry cannot be overstated. Its structure, featuring a bromophenyl moiety connected to a hydroxyethanone group, provides two reactive centers: the hydroxyl group and the carbon alpha to the carbonyl. This bifunctionality makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds and pharmacologically active molecules. Researchers and drug development professionals frequently utilize this compound as a starting material for novel therapeutic agents, leveraging the bromine atom for cross-coupling reactions and the α-hydroxyketone framework for constructing core scaffolds of biologically active molecules like substituted imidazoles. This guide offers a comprehensive technical overview of its properties, synthesis, analytical characterization, and key applications, designed for the practicing scientist.
Section 2: Physicochemical and Crystallographic Properties
The fundamental physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties have been compiled from various authoritative sources.
| Property | Value | Source |
| CAS Number | 3343-45-1 | PubChem[1] |
| Molecular Formula | C₈H₇BrO₂ | PubChem[1] |
| Molecular Weight | 215.04 g/mol | PubChem[1] |
| Melting Point | 137-143 °C | abcr Gute Chemie, Chemical Synthesis Database[2] |
| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | Chemsrc [cite: ] |
| Density | 1.596 g/cm³ (Predicted) | Chemsrc [cite: ] |
| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | PubChem[1] |
| Synonyms | (4-Bromobenzoyl)methanol, 4'-Bromo-2-hydroxyacetophenone | ChemicalBook[3] |
Crystallographic Data: X-ray crystallography provides definitive proof of structure. The crystal structure of this compound has been determined and is available in the Crystallography Open Database.[1]
-
Space Group: P 1 21 1
-
Cell Dimensions:
-
a = 4.6871 Å
-
b = 5.3721 Å
-
c = 15.900 Å
-
β = 97.381°
-
-
Associated Publication: Wu, A.-X., et al. (2014). RSC Adv.[1]
Section 3: Synthesis Pathway
The most direct and common laboratory synthesis of this compound involves the α-bromination of a commercially available starting material, 4'-bromoacetophenone, followed by hydrolysis of the resulting α-bromoketone.
Part A: α-Bromination of 4'-Bromoacetophenone
The foundational principle of this step is the acid-catalyzed halogenation of a ketone.[4][5][6] The acid catalyst facilitates the formation of an enol tautomer. This enol is the active nucleophile that attacks the electrophilic bromine (Br₂). The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the bromine concentration.[7] Acetic acid is a common and effective solvent and catalyst for this transformation.[5]
Part B: Hydrolysis of 2-Bromo-1-(4-bromophenyl)ethanone
The subsequent step is a standard nucleophilic substitution (Sₙ2) reaction. The bromide at the alpha position is a good leaving group. Hydrolysis, typically using an aqueous base like sodium or potassium carbonate followed by neutralization, replaces the bromine atom with a hydroxyl group to yield the final product.
Detailed Experimental Protocol:
-
Step 1: α-Bromination:
-
Dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent over-bromination.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture slowly into a beaker of ice-cold water. The crude 2-bromo-1-(4-bromophenyl)ethanone will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. This intermediate can be used in the next step with or without further purification.
-
-
Step 2: Hydrolysis:
-
Suspend the crude 2-bromo-1-(4-bromophenyl)ethanone in a mixture of water and a miscible solvent like acetone or THF.
-
Add sodium carbonate (1.5 eq) and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC. Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. The carbonate acts as the base to facilitate hydrolysis and neutralize the HBr byproduct.
-
After cooling to room temperature, acidify the mixture with dilute HCl to a pH of ~5-6.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.
Expected Spectroscopic Data:
| Technique | Feature | Expected Result | Rationale |
| FTIR | O-H stretch (alcohol) | Broad peak, ~3400 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups.[8] |
| C=O stretch (ketone) | Strong, sharp peak, ~1680-1690 cm⁻¹ | Conjugation with the phenyl ring lowers the frequency from the typical ~1715 cm⁻¹.[9][10] | |
| Aromatic C=C stretch | Peaks around 1600 cm⁻¹ and 1485 cm⁻¹ | Indicates the presence of the benzene ring.[11] | |
| ¹H NMR | Aromatic Protons | Two doublets, ~7.7-7.9 ppm (2H) & ~7.6-7.7 ppm (2H) | Protons on the bromophenyl ring, showing AA'BB' splitting pattern. |
| Methylene Protons (-CH₂-) | Singlet, ~4.8 ppm (2H) | Protons on the carbon adjacent to the carbonyl and hydroxyl groups. | |
| Hydroxyl Proton (-OH) | Broad singlet, variable shift (e.g., ~3.5-4.5 ppm) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-200 ppm | Typical downfield shift for a ketone carbonyl carbon. |
| Aromatic Carbons | ~128-135 ppm | Multiple signals for the aromatic carbons. | |
| Methylene Carbon (-CH₂OH) | ~65-70 ppm | Carbon atom bearing the hydroxyl group. | |
| Mass Spec. | Molecular Ion (M⁺) | Peaks at m/z 214 and 216 | Characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are ~1:1 abundance). |
| Key Fragment | Peak at m/z 183/185 ([M-CH₂OH]⁺) | Corresponds to the 4-bromobenzoyl cation, a common and stable fragment.[12][13] |
Section 5: Applications in Research and Drug Development
This compound is not typically an end-product but rather a highly valuable intermediate. Its utility stems from its capacity to participate in reactions that build molecular complexity, particularly in the synthesis of heterocyclic compounds.
Synthesis of Imidazole Derivatives: A primary application is in the multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles.[14] The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[15] In these syntheses, the α-hydroxyketone can react with an aldehyde, ammonium acetate, and potentially a primary amine to form the imidazole ring. The 4-bromophenyl substituent can then be further modified, for example, via Suzuki or Sonogashira cross-coupling reactions, to generate diverse libraries of potential drug candidates.[16]
Precursor for Other Heterocycles: The compound is also a precursor for other heterocycles like thiazoles and furanones. For instance, reaction with a thioamide can lead to the formation of a thiazole ring, a structure found in various antimicrobial and anti-inflammatory agents.[17]
Section 6: Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount.
-
Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[18] It may be harmful if swallowed or inhaled.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[19] All handling should be performed in a chemical fume hood to ensure adequate ventilation.[19]
-
First Aid Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[19]
Section 7: References
-
Chemsrc. (n.d.). This compound | CAS#:3343-45-1. Retrieved December 12, 2025, from --INVALID-LINK--
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Matrix Scientific. (n.d.). Safety Data Sheet for this compound. Retrieved December 12, 2025, from --INVALID-LINK--
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abcr Gute Chemie. (n.d.). AB156238 | CAS 3343-45-1. Retrieved December 12, 2025, from --INVALID-LINK--
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Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved December 12, 2025, from --INVALID-LINK--
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Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--
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PubMed. (n.d.). Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. Retrieved December 12, 2025, from --INVALID-LINK--
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Benchchem. (n.d.). An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone. Retrieved December 12, 2025, from --INVALID-LINK--
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NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved December 12, 2025, from --INVALID-LINK--
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved December 12, 2025, from --INVALID-LINK--
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--
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PubChem. (n.d.). This compound. Retrieved December 12, 2025, from --INVALID-LINK--
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Chemical Synthesis Database. (2025, May 20). 1-(4-bromophenyl)-2-hydroxyethanone. Retrieved December 12, 2025, from --INVALID-LINK--
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YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved December 12, 2025, from --INVALID-LINK--
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Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--
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Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved December 12, 2025, from --INVALID-LINK--
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Scilit. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved December 12, 2025, from --INVALID-LINK--
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ResearchGate. (2025, August 7). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved December 12, 2025, from --INVALID-LINK--
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PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--
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Generic Vendor Website. (n.d.). 4-(4-Bromophenyl)-2-hydroxythiazole. Retrieved December 12, 2025, from --INVALID-LINK--
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An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for scientific professionals.
Chemical Identity and Properties
The compound with the common name this compound has the IUPAC name 1-(4-bromophenyl)-2-hydroxyethanone .[1] It is also known by synonyms such as 4'-Bromo-2-hydroxyacetophenone and (4-Bromobenzoyl)methanol.[1][2] This compound is a derivative of acetophenone, featuring a bromine atom at the para position of the phenyl ring and a hydroxyl group on the alpha-carbon.
The key physicochemical properties of 1-(4-bromophenyl)-2-hydroxyethanone are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol [1][2] |
| Melting Point | 137-142 °C[3][4] |
| Boiling Point | 321.5 °C at 760 mmHg[4] |
| Density | 1.596 g/cm³[4] |
| Flash Point | 148.3 °C[4] |
| CAS Number | 3343-45-1[1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its precursor, 1-(4-bromophenyl)ethanone, through a bromination reaction followed by hydrolysis. The following protocol describes a common laboratory-scale synthesis.
This two-step synthesis involves the alpha-bromination of 1-(4-bromophenyl)ethanone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with a hydroxide source to give the final product.
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
-
Materials: 1-(4-bromophenyl)ethanone, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 1-(4-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
The solid precipitate of 2-bromo-1-(4-bromophenyl)ethanone is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-1-(4-bromophenyl)ethanone, Sodium Hydroxide or Potassium Hydroxide, Ethanol, Water.
-
Procedure:
-
Suspend the crude 2-bromo-1-(4-bromophenyl)ethanone in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide to the suspension.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
-
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. The presence of the bromo-, keto-, and hydroxyl- functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of novel drug candidates. For instance, it can be used in the synthesis of various heterocyclic compounds and substituted aromatic compounds that are scaffolds in many pharmacologically active molecules.
Visualizations
The following diagram illustrates the two-step synthesis process for this compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
This diagram shows the logical flow of how a building block like this compound is utilized in a typical drug discovery pipeline.
Caption: Logical flow of a building block in the drug discovery process.
References
An In-depth Technical Guide to the Physical Characteristics of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document collates available data on its physical constants, spectral characteristics, and provides relevant experimental protocols.
Core Physical and Chemical Properties
This compound, with the CAS Number 3343-45-1, is a solid organic compound.[1][2] Its core structure consists of a bromophenyl group attached to a hydroxyethanone moiety.
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Melting Point | 137 °C | [2] |
| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.596 g/cm³ (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | [2] |
Solubility Profile
Spectral Characteristics
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics based on its chemical structure and data from analogous compounds.
| Spectroscopy | Expected Peaks and Chemical Shifts |
| ¹H NMR | - Aromatic Protons (Ar-H): Doublets in the range of δ 7.6-8.0 ppm. - Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent. |
| ¹³C NMR | - Carbonyl Carbon (C=O): In the range of δ 190-200 ppm. - Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm. - Methylene Carbon (-CH₂-): A signal around δ 65-75 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.[3] - C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.[3] - C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.[3] - C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹. |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound
A common synthetic route to α-hydroxyketones is through the nucleophilic substitution of an α-haloketone. A plausible synthesis for this compound starts from the commercially available 4-bromoacetophenone.
Reaction Scheme:
Step-by-Step Protocol:
-
Bromination of 4-Bromoacetophenone:
-
Dissolve 4-bromoacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add bromine (1 equivalent) dropwise to the solution while stirring, maintaining the temperature between 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-(4-bromophenyl)ethan-1-one.
-
Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.
-
-
Hydrolysis to this compound:
-
Suspend the crude 2-bromo-1-(4-bromophenyl)ethan-1-one in a mixture of water and a suitable organic co-solvent like acetone or THF.
-
Add a weak base, such as sodium bicarbonate or calcium carbonate (1.2 equivalents), to the suspension.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Determination of Physical Properties
Standard laboratory procedures for the characterization of organic compounds can be employed.
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
-
Boiling Point: For compounds that are liquid at or near room temperature, the boiling point can be determined by distillation. For high-boiling solids like the title compound, a predicted value is often used.
-
Density: For a solid, density can be determined by measuring the volume of a known mass of the substance, for instance, by displacement of a liquid in which it is insoluble.
-
Spectroscopy:
-
NMR Spectra: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
IR Spectrum: The infrared spectrum is obtained using an IR spectrophotometer. The solid sample can be analyzed as a KBr pellet or a Nujol mull.
-
Potential Biological Relevance and Signaling Pathway
Bromophenyl-containing compounds are prevalent in medicinal chemistry and are known to interact with various biological targets. Alpha-hydroxy ketones are also recognized as important pharmacophores.[4] Given the structural motifs present in this compound, it could potentially act as an inhibitor of signaling pathways often dysregulated in diseases like cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.[5][6][7][8][9][10][11][12][13]
Small molecule inhibitors can interfere with the RTK signaling pathway at various points, most commonly by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling that leads to cell proliferation and survival.[4]
Below is a diagram illustrating a generalized Receptor Tyrosine Kinase (RTK) signaling pathway and a potential point of inhibition by a small molecule inhibitor.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
References
- 1. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3343-45-1 [chemicalbook.com]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Tyrosine Kinases (RTKs) [scispace.com]
- 9. Inhibition of receptor tyrosine kinase signalling by small molecule agonist of T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
Introduction
1-(4-Bromophenyl)-2-hydroxyethan-1-one, a halogenated aromatic ketone, serves as a crucial building block and intermediate in various synthetic pathways within pharmaceutical and materials science research. Its utility is notably recognized in the synthesis of diverse bioactive molecules. A comprehensive understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective handling, purification, reaction optimization, and for predicting its behavior in various matrices. This guide provides a detailed analysis of the melting and boiling points of this compound, grounded in experimental data, theoretical principles, and standardized analytical protocols.
Physicochemical Data Summary
The physical properties of this compound are summarized below. It is important to note the variability in reported melting points, which is a common occurrence for solid organic compounds and can be attributed to factors such as purity and the specific analytical technique employed.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |
| Molecular Weight | 215.04 g/mol | [3][4][5] |
| Appearance | White to pale beige solid/crystalline powder | [2][6] |
| Melting Point | 123-142 °C | [1][4][6][7] |
| Boiling Point | 321.5 °C to 338.7 °C (Predicted) | [4][6] |
Note: The reported boiling points are predicted values. Experimental determination may be challenging due to the potential for thermal decomposition at elevated temperatures.
Theoretical Framework: Understanding Melting and Boiling Points
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[8][9] For this compound, several key structural features contribute to these forces:
-
Hydrogen Bonding: The presence of a primary hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding. This is a significant contributor to the compound's relatively high melting point, as substantial thermal energy is required to overcome these strong attractions in the crystal lattice.[8][10]
-
Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polarized, creating a significant dipole moment. This leads to strong dipole-dipole interactions between adjacent molecules, further stabilizing the solid and liquid phases.[10][11]
-
Van der Waals Forces (London Dispersion Forces): The large, polarizable bromophenyl ring contributes significantly to London dispersion forces. The presence of the heavy bromine atom enhances these forces. The overall surface area of the molecule also plays a crucial role; larger surface areas lead to stronger dispersion forces.[8][9]
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice influences the melting point. While not perfectly symmetrical, the planar phenyl ring allows for relatively ordered packing, which requires more energy to disrupt.[9]
The combination of these intermolecular forces results in this compound being a solid at room temperature with a moderately high melting point. The predicted high boiling point is also a consequence of these strong intermolecular attractions, which must be overcome for the substance to transition into the gaseous phase.
Experimental Determination of Physicochemical Properties
Accurate determination of melting and boiling points is critical for compound identification and purity assessment.[12] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of this compound using a digital melting point apparatus.[13][14]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to get a preliminary range.[15]
-
Accurate Determination: For a precise measurement, set the starting temperature to at least 20°C below the expected melting point. Use a slow heating rate, typically 1-2°C per minute, as the melting point is approached.[13]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[13]
-
Replicate Analysis: For enhanced accuracy, repeat the determination with a fresh sample until consistent values are obtained.
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination (Thiele Tube Method)
Due to the high predicted boiling point of this compound, specialized techniques are required to prevent decomposition and ensure safety. The Thiele tube method is suitable for small sample sizes.[16][17]
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of the molten compound (if starting from solid) or liquid into a small test tube (e.g., a Durham tube).
-
Capillary Inversion: Insert a capillary tube (sealed at one end) into the small test tube with the open end down.
-
Apparatus Assembly: Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube and fill it with a high-boiling point, non-reactive liquid (e.g., mineral oil or silicone oil) so that the side arm is partially filled.
-
Heating: Immerse the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[16]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[16][18]
-
Cooling and Recording: Remove the heat source. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[16][18]
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:3343-45-1 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4'-hydroxyacetophenone CAS#: 2491-38-5 [m.chemicalbook.com]
- 7. 2-Bromo-4'-hydroxyacetophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 10. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westlab.com [westlab.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Video: Boiling Points - Concept [jove.com]
Spectral Data Deep Dive: A Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Predicted in Chemical Characterization
In the landscape of chemical research and drug development, the unequivocal structural elucidation of molecules is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a fingerprint of a compound's atomic and molecular composition. This guide focuses on 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry.
A comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, reveals a notable absence of publicly available, experimentally derived spectral data for this specific compound. This scenario is not uncommon for novel or less-studied molecules.
Therefore, this technical guide adopts a dual approach. Firstly, it outlines the established, field-proven methodologies for acquiring spectral data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Secondly, in the absence of experimental data, this guide presents high-quality predicted spectral data generated from reputable cheminformatics models. This approach provides a robust framework for researchers, offering valuable insights into the expected spectral characteristics of this compound and a practical guide for the eventual empirical verification of these predictions.
It is imperative for the reader to understand that while predicted spectra are powerful tools for hypothesis generation and experimental design, they are not a substitute for experimentally obtained data. This guide will clearly delineate between established protocols and predicted data to maintain the highest standards of scientific integrity.
Molecular Structure and Overview
This compound possesses a key α-hydroxy ketone moiety attached to a brominated phenyl ring. This structure presents several key features that are expected to be discernible through various spectroscopic methods.
1-(4-Bromophenyl)-2-hydroxyethan-1-one NMR and IR spectra analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound (CAS 3343-45-1). As a key intermediate in organic synthesis and a member of the α-hydroxy ketone family, meticulous structural verification is paramount for its application in research, drug development, and quality control. This document synthesizes fundamental spectroscopic principles with empirical data to offer a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra, establishing a reliable analytical framework for scientists and researchers. We will explore the causality behind spectral features, provide validated experimental protocols, and present data in a clear, accessible format.
Introduction and Molecular Framework
This compound, also known as 4'-bromo-α-hydroxyacetophenone, is a substituted acetophenone with the molecular formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol .[1][2] Its structure features a para-substituted bromophenyl ring attached to a hydroxyethanone moiety. This combination of an aryl ketone, a halogen, and a primary alcohol makes it a versatile chemical building block.
The unambiguous identification of this molecule relies on modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups present. Together, they offer a powerful, non-destructive method to confirm the molecular structure and assess purity.
Molecular Structure and Key Features
To understand the spectra, we must first analyze the molecule's structure and identify its distinct chemical environments.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
The key structural features for spectroscopic analysis are:
-
A para-substituted aromatic ring: This gives rise to a symmetric, predictable pattern in the aromatic region of the NMR spectra.
-
A carbonyl group (ketone): This is a strong electron-withdrawing group and will significantly deshield adjacent protons and carbons. It also produces a strong, characteristic absorption in the IR spectrum.
-
A primary alcohol (-CH₂OH): The methylene (CH₂) and hydroxyl (OH) groups will produce distinct signals in both ¹H NMR and IR spectra.
-
A bromine atom: As an electronegative halogen, it influences the electronic environment of the aromatic ring.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments.
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| Hydroxyl Proton (-OH ) | 2.5 - 4.0 (variable) | Singlet (broad) | 1H | N/A |
| Methylene Protons (-CH₂ OH) | ~4.8 | Singlet | 2H | N/A |
| Aromatic Protons (H -3', H -5') | ~7.65 | Doublet | 2H | ~8.5 |
| Aromatic Protons (H -2', H -6') | ~7.85 | Doublet | 2H | ~8.5 |
| Note: Chemical shifts are solvent-dependent and these are typical values. |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring creates a symmetrical AA'BB' spin system, which simplifies to two doublets.
-
The protons at the 2' and 6' positions (ortho to the carbonyl group) are deshielded by the electron-withdrawing nature of the ketone, causing them to appear further downfield (~7.85 ppm).
-
The protons at the 3' and 5' positions (meta to the carbonyl) are less affected and appear slightly upfield (~7.65 ppm).
-
These two sets of protons couple with each other, resulting in two doublets with a characteristic ortho-coupling constant of approximately 8.5 Hz.[3]
-
-
Methylene Protons (H-α): The two protons of the methylene group (-CH₂OH) are chemically equivalent and adjacent to the deshielding carbonyl group. They are expected to appear as a sharp singlet around 4.8 ppm. The absence of adjacent, non-equivalent protons means there is no spin-spin splitting, hence the singlet multiplicity.
-
Hydroxyl Proton (-OH): The proton of the primary alcohol is exchangeable, and its signal often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may couple with the adjacent CH₂ protons, but this is often not observed due to rapid exchange.
¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each chemically unique carbon atom gives a single peak.
Predicted ¹³C NMR Spectral Data
The molecule has six chemically distinct carbon environments, which will result in six signals in the ¹³C NMR spectrum.
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale |
| Methylene Carbon (C H₂OH) | ~65-70 | Aliphatic carbon bonded to an electronegative oxygen atom. |
| Aromatic C -H (C-3', C-5') | ~129 | Aromatic CH carbons. |
| Aromatic C -Br (C-4') | ~130 | Aromatic carbon attached to bromine (heavy atom effect). |
| Aromatic C -H (C-2', C-6') | ~132 | Aromatic CH carbons ortho to the carbonyl group. |
| Aromatic C -ipso (C-1') | ~135 | Quaternary carbon attached to the carbonyl, deshielded. |
| Carbonyl Carbon (C =O) | ~195-200 | Ketone carbonyl carbon, highly deshielded.[4][5] |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield in the 195-200 ppm range, which is highly characteristic of this functional group.[4]
-
Aromatic Carbons: The four distinct aromatic carbons appear in the typical aromatic region of 120-140 ppm.
-
The quaternary carbon (C-1') attached to the carbonyl group is deshielded due to the electron-withdrawing effect of the ketone.
-
The carbon bearing the bromine (C-4') has a chemical shift influenced by both inductive and resonance effects of the halogen.
-
The two sets of protonated aromatic carbons (C-2',6' and C-3',5') can be distinguished based on their proximity to the electron-withdrawing carbonyl group.
-
-
Methylene Carbon (-CH₂OH): This aliphatic carbon is bonded to an electronegative oxygen atom, which deshields it, causing its signal to appear in the 65-70 ppm range.
Infrared (IR) Spectral Analysis
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| ~3100-3000 | C-H stretch | Aromatic (=C-H) | Medium |
| ~3000-2850 | C-H stretch | Aliphatic (-C-H) | Medium |
| ~1685 | C=O stretch | Aryl Ketone | Strong, Sharp |
| ~1585, 1480 | C=C stretch | Aromatic Ring | Medium to Strong |
| ~1230 | C-O stretch | Primary Alcohol | Strong |
| ~1010 | C-Br stretch | Aryl Bromide | Medium |
Interpretation of the IR Spectrum
-
O-H Stretching Vibration: A prominent, broad absorption band centered around 3400 cm⁻¹ is the definitive signature of the hydroxyl (-OH) group from the primary alcohol.[6] The broadening is due to intermolecular hydrogen bonding.
-
C=O Stretching Vibration: A very strong and sharp absorption peak around 1685 cm⁻¹ is characteristic of an aryl ketone's carbonyl group.[7][8] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).
-
C-H Stretching Vibrations: The spectrum will show absorptions for both aromatic C-H bonds (typically appearing just above 3000 cm⁻¹) and aliphatic C-H bonds (appearing just below 3000 cm⁻¹).
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C=C aromatic ring stretches, the C-O stretch of the alcohol, and the C-Br stretch. These bands, while complex, provide a unique "fingerprint" for the molecule.
Integrated Spectroscopic Workflow
Confirming the structure of this compound requires a synergistic approach, where data from each spectroscopic method validates the others.
Caption: Integrated workflow demonstrating how IR, ¹H NMR, and ¹³C NMR data collectively verify the molecular structure.
Standard Experimental Protocols
The following sections describe generalized yet robust methodologies for acquiring high-quality spectral data for compounds like this compound.
Protocol for NMR Spectroscopy (¹H and ¹³C)
This protocol outlines a standard procedure for preparing a sample and acquiring NMR spectra.
-
Sample Preparation: a. Accurately weigh 5-15 mg of the this compound sample. b. Transfer the solid into a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is common, but DMSO-d₆ is excellent for clearly observing exchangeable protons like the hydroxyl proton. d. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio. e. For ¹³C NMR , use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. e. Analyze peak multiplicities and coupling constants.
Protocol for Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.
-
Sample Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor. c. Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. d. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. b. The data is typically collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing and Analysis: a. The software automatically subtracts the background spectrum from the sample spectrum. b. Identify the wavenumbers of the major absorption bands. c. Correlate these absorption bands with specific functional groups and vibrational modes using correlation tables.
References
- 1. This compound | CAS 3343-45-1 [matrix-fine-chemicals.com]
- 2. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a pivotal synthetic intermediate in medicinal chemistry and drug development. This document delves into its synthesis, detailed characterization, key chemical transformations, and its emerging role as a versatile building block for novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, an α-hydroxy ketone, possesses a unique combination of reactive functional groups: a ketone, a primary alcohol, and a brominated aromatic ring. This trifecta of reactivity makes it a highly valuable precursor for the synthesis of a diverse array of complex organic molecules. The bromophenyl moiety, in particular, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling extensive structural diversification. This adaptability is paramount in modern drug discovery, where the exploration of vast chemical spaces is essential for identifying novel and potent therapeutic candidates.
Physicochemical and Safety Data
A summary of the key physicochemical and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3343-45-1 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Melting Point | 137-142 °C | [2] |
| Appearance | White solid | |
| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis of this compound
The synthesis of α-hydroxy ketones can be approached through several routes, including the oxidation of corresponding diols or the hydroxylation of ketones. A common and effective method for preparing this compound involves the oxidation of a suitable precursor, such as 1-(4-bromophenyl)ethanol, or the hydrolysis of 2-bromo-1-(4-bromophenyl)ethanone.
Synthetic Pathway Overview
A plausible and efficient synthetic route to this compound starts from the readily available 4-bromoacetophenone. The synthesis involves two key steps: α-bromination followed by nucleophilic substitution with a hydroxide source.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established chemical transformations for the synthesis of α-hydroxy ketones from α-bromo ketones.
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
-
To a solution of 4-bromoacetophenone (1.0 eq) in methanol, add bromine (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-(4-bromophenyl)ethanone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white solid.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, Methanol-d₄) δ (ppm): 7.43–7.29 (m, 3H), 7.04 (ddd, J = 8.0, 2.6, 1.1 Hz, 1H), 4.85 (s, 2H).
-
¹³C NMR (75 MHz, Methanol-d₄) δ (ppm): 200.1, 159.2, 137.0, 131.0, 121.9, 119.8, 114.9, 66.4.
Infrared (IR) Spectroscopy
-
IR (neat) ν_max (cm⁻¹): 3427, 3387, 3282 (O-H stretch), 1681 (C=O stretch, ketone), 1598, 1455, 1406, 1389, 1270, 1244, 1183, 1171, 1104, 1022, 997, 881, 866, 795, 774, 684, 665, 602, 542, 488, 441.
Mass Spectrometry (MS)
Key Reactions and Mechanisms
The reactivity of this compound is governed by its three functional groups.
Reactions at the Carbonyl and Hydroxyl Groups
The α-hydroxy ketone moiety can undergo a variety of transformations, including oxidation to the corresponding α-dicarbonyl compound, reduction to a diol, and various condensation reactions.
Caption: Key reactions of this compound.
Cross-Coupling Reactions at the Bromophenyl Moiety
The bromine atom on the phenyl ring is a key site for synthetic diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, which is a powerful strategy in lead optimization during drug development.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of oncology and virology.
Precursor for Heterocyclic Scaffolds
This compound is an excellent starting material for the synthesis of substituted imidazoles, which are prevalent motifs in many pharmaceuticals. The reaction with an aldehyde and ammonia (or an ammonium salt) in a Radziszewski-type reaction can yield highly functionalized imidazole derivatives.
Role in the Synthesis of Potential Anticancer and Antiviral Agents
While direct examples of the use of this compound in clinical candidates were not prominently found in the searched literature, the broader class of bromophenyl ketones and related structures are known intermediates in the synthesis of compounds with potential anticancer and antiviral activities. The bromophenyl group allows for the late-stage introduction of functionalities that can modulate the pharmacological properties of the final compound.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of reactive sites provides a platform for the efficient construction of complex molecular architectures. The synthetic routes and characterization data presented in this guide, along with the discussion of its reactivity and potential applications, are intended to empower researchers in their pursuit of novel therapeutic agents.
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a key intermediate in organic synthesis. This document details experimental protocols and presents quantitative data in a structured format to support research and development activities.
Introduction and Historical Context
The history of this compound, also known as p-bromophenacyl alcohol, is intrinsically linked to the analytical derivatization of carboxylic acids. Its precursor, 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide), was established as a valuable reagent for the identification of carboxylic acids by reacting with their sodium salts to form crystalline esters.
A notable point in its history involves a case of misidentification. A compound with a melting point of 140°C, widely used as a derivative for formic acid, was initially reported to be p-bromophenacyl formate. However, subsequent research revealed this compound to be p-bromophenacyl alcohol itself.[1] This discovery highlighted the facile hydrolysis of the intermediate ester under the reaction conditions used for its preparation. The true p-bromophenacyl formate was later synthesized and found to have a melting point of 92°C.[1]
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 3343-45-1 | [2][3][4] |
| Molecular Formula | C₈H₇BrO₂ | [2][5] |
| Molecular Weight | 215.04 g/mol | [2][5] |
| Melting Point | 137-142 °C (can vary with heating rate) | [1][6] |
| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from p-bromoacetophenone. The first step involves the α-bromination of p-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, which is then hydrolyzed to the final product.
Synthesis of the Precursor: 2-Bromo-1-(4-bromophenyl)ethanone
A common method for the synthesis of 2-bromo-1-(4-bromophenyl)ethanone involves the direct bromination of p-bromoacetophenone.
Experimental Protocol:
-
Dissolve p-bromoacetophenone (0.25 mole) in 100 cc of glacial acetic acid in a 500-cc flask.
-
Slowly add bromine (0.25 mole) to the solution while keeping the temperature below 20°C and shaking the mixture vigorously. The addition should take approximately 30 minutes.
-
As the reaction proceeds, p-bromophenacyl bromide will begin to separate as needles.
-
After the addition of bromine is complete, cool the flask in an ice-water bath.
-
Filter the crude product with suction and wash the crystals with 50% ethyl alcohol until they are colorless.
-
The air-dried product can be recrystallized from 95% ethyl alcohol to yield colorless needles.
| Precursor | Product | Reagents | Yield | Melting Point of Product | Reference |
| p-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | Bromine, Glacial Acetic Acid | 69-72% | 108-109°C |
Synthesis of this compound via Hydrolysis
The hydrolysis of 2-bromo-1-(4-bromophenyl)ethanone is a key step to obtaining the target molecule. An established method involves the reaction with sodium formate, which leads to the formation of the alcohol.
Experimental Protocol:
-
Reflux equivalent amounts of 2-bromo-1-(4-bromophenyl)ethanone and sodium formate in 66% aqueous alcohol for 30 minutes.
-
During the reflux, the initially formed p-bromophenacyl formate undergoes hydrolysis to p-bromophenacyl alcohol.
-
Cool the reaction mixture and isolate the product, which will precipitate out of the solution.
-
The product can be purified by recrystallization. An 80% yield has been reported for the formate ester, which readily hydrolyzes.[1]
A more contemporary approach for the direct synthesis of α-hydroxyacetophenones involves the use of molecular iodine to activate a carbon-carbon double bond, as detailed in a 2014 publication in RSC Advances.[2]
Reaction Pathways and Workflows
The synthesis of this compound can be visualized as a sequential process. The following diagrams illustrate the key reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound and its precursor, 2-bromo-1-(4-bromophenyl)ethanone, are valuable intermediates in organic synthesis. The precursor is widely used as a derivatizing agent for carboxylic acids to facilitate their detection and quantification in HPLC analysis.[7][8] The presence of the reactive hydroxyl and ketone functional groups, along with the bromo-substituted phenyl ring, makes this compound a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical compounds. The bromo-substituent, in particular, allows for further functionalization through various cross-coupling reactions.
Conclusion
This compound is a compound with a unique history tied to analytical chemistry. Its synthesis from readily available starting materials is well-established. This technical guide provides the essential information for researchers and professionals in drug development to synthesize and utilize this versatile chemical intermediate in their work. The provided experimental protocols and structured data aim to facilitate further research and application of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3343-45-1 [chemicalbook.com]
- 4. This compound | CAS 3343-45-1 [matrix-fine-chemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis and quantitation of gangliosides as p-bromophenacyl derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one and Its Synthetic Equivalents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding a Versatile Synthetic Intermediate
1-(4-Bromophenyl)-2-hydroxyethan-1-one, a member of the α-hydroxy ketone class, is a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its strategic combination of a reactive hydroxyl group, a carbonyl function, and a versatile brominated aromatic ring makes it a highly valuable building block for the construction of complex molecular architectures. The bromine atom, in particular, serves as a key functional handle for a wide array of powerful cross-coupling reactions, enabling the systematic and modular elaboration of the core structure. This guide provides an in-depth exploration of this compound, its synonyms, synthesis, chemical properties, and its significant role as a precursor in the development of novel therapeutic agents and advanced materials. α-Hydroxy ketones are recognized as crucial intermediates for the preparation of active pharmaceutical ingredients (APIs)[1].
Nomenclature and Identification: A Molecule of Many Names
Clarity in chemical communication is paramount. This compound is identified by several synonyms and registry numbers across various chemical databases and commercial suppliers. Understanding these alternative names is crucial for efficient literature searching and material procurement.
Table 1: Synonyms and Key Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | PubChem[2] |
| CAS Number | 3343-45-1 | PubChem[2] |
| Molecular Formula | C₈H₇BrO₂ | CymitQuimica[3] |
| Molecular Weight | 215.04 g/mol | CymitQuimica[3] |
| Common Synonym 1 | (4-Bromobenzoyl)methanol | CymitQuimica[3] |
| Common Synonym 2 | 4'-Bromo-2-hydroxyacetophenone | CymitQuimica[3] |
| InChIKey | FGROGLJVXNYNQC-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | ChemicalBook[4] |
| Melting Point | 137-142 °C | ChemSynthesis[3] |
| Boiling Point | 321.5±22.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.596±0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | 12.63±0.10 (Predicted) | ChemicalBook[4] |
Synthesis and Mechanistic Insights
The most common and logical synthetic route to this compound is a two-step process commencing from the readily available starting material, 4'-bromoacetophenone. This pathway involves an initial α-bromination followed by a nucleophilic substitution (hydrolysis) to install the hydroxyl group.
Caption: Synthetic workflow for this compound.
Step 1: α-Bromination of 4'-Bromoacetophenone
The first step is the selective bromination at the α-carbon (the carbon adjacent to the carbonyl group).
-
Reaction: 4'-Bromoacetophenone is reacted with a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) to yield 2-bromo-1-(4-bromophenyl)ethanone.
-
Causality: The α-protons of a ketone are acidic and can be removed to form an enol or enolate intermediate. This enol/enolate then acts as a nucleophile, attacking the electrophilic bromine. An acid catalyst is often employed to accelerate the rate of enolization. The use of a solvent like diethyl ether or chloroform provides a non-reactive medium for the reaction[5][6].
Experimental Protocol: α-Bromination (Adapted from a similar procedure[5])
-
Dissolution: Dissolve 4'-bromoacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.
-
Bromine Addition: Add a solution of bromine (1.0 eq) in the same solvent dropwise to the cooled, stirring solution over a period of 20-30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-(4-bromophenyl)ethanone. This intermediate is often used in the next step without extensive purification.
Step 2: Hydrolysis to this compound
The second step involves the conversion of the α-bromo ketone to the corresponding α-hydroxy ketone via a nucleophilic substitution reaction (Sₙ2).
-
Reaction: The α-bromo ketone is hydrolyzed using water, often in the presence of a mild base or by using a formate salt followed by hydrolysis.
-
Causality: The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a nucleophile. Direct hydrolysis with water can be slow and may require forcing conditions. A more controlled method involves using sodium or potassium formate to first form a formate ester intermediate. This ester is then easily hydrolyzed under mild basic or acidic conditions to the desired alcohol. This two-step hydrolysis often provides cleaner reactions and higher yields compared to direct hydrolysis.
Experimental Protocol: Hydrolysis
-
Reaction Setup: To a solution of the crude 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a solvent mixture like ethanol/water, add a mild base such as sodium bicarbonate (1.5 eq).
-
Heating: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent to obtain the crude product. The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture[7][8].
Characterization and Analytical Profile
Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.6-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. - Methylene Protons: A singlet for the CH₂ group adjacent to the carbonyl and hydroxyl groups (~4.5-4.9 ppm). - Hydroxyl Proton: A broad singlet (or triplet if coupled) for the OH group, which is exchangeable with D₂O (~3-5 ppm, position is solvent dependent). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A peak in the downfield region, typically >190 ppm. - Aromatic Carbons: Four distinct signals in the aromatic region (~128-135 ppm), with the carbon attached to bromine showing a characteristic shift. - Methylene Carbon (CH₂-OH): A peak around 65-70 ppm. |
| FTIR (cm⁻¹) | - O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding[9]. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹[9][10]. - C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region. - C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹. |
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of three distinct functional regions—the hydroxyl group, the ketone, and the bromophenyl ring—allows for a multitude of subsequent chemical transformations.
Caption: Synthetic utility of this compound in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The α-hydroxy ketone motif is present in numerous biologically active compounds and serves as a key building block in the synthesis of complex natural products and pharmaceuticals[1]. Derivatives have been explored for applications ranging from antimicrobial agents to enzyme inhibitors.
-
Gateway for Cross-Coupling Reactions: The 4-bromophenyl group is the most powerful feature for molecular diversification. The carbon-bromine bond provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. This allows for the facile introduction of a wide variety of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.
-
-
Precursor to Heterocycles: α-Hydroxy ketones and their α-halo ketone precursors are widely used in the synthesis of various heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, which are common scaffolds in many approved drugs[5].
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its synthetic precursors.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Precursor Hazard: The intermediate, 2-bromo-1-(4-bromophenyl)ethanone, is a lachrymator and should be handled with extreme care in a fume hood.
Conclusion
This compound is more than just a simple organic molecule; it is a strategic tool for chemical innovation. Its well-defined synthesis, predictable reactivity, and multiple functionalization points make it an invaluable asset for researchers in both academic and industrial settings. By understanding its properties, synthesis, and synthetic potential, scientists can leverage this versatile intermediate to accelerate the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. instanano.com [instanano.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Hazards of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-hydroxyethan-1-one, a member of the α-hydroxy ketone family, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a variety of chemical transformations. However, the presence of a bromine atom on the phenyl ring and the α-hydroxy ketone moiety also imparts specific reactivity and toxicological properties that necessitate a thorough understanding for safe handling and use. This guide provides a comprehensive overview of the known safety and hazard information for this compound, with a focus on providing practical insights for laboratory and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is paramount in risk assessment. Key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3343-45-1 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 137-142 °C | [1][3] |
| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.596 g/cm³ (Predicted) | [1][3] |
| Solubility | Information not readily available; likely sparingly soluble in water, with better solubility in organic solvents. | |
| Flash Point | 148.3 °C (Predicted) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[2]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
These classifications underscore the necessity of appropriate personal protective equipment (PPE) and handling procedures to prevent dermal, ocular, and respiratory exposure.
Toxicological Profile: A Mechanistic Perspective
Mechanism of Irritation: The Role of Electrophilicity
α-Hydroxy ketones can exhibit reactivity, and the presence of the bromophenyl group can influence the electrophilic character of the carbonyl carbon. Skin and eye irritation are often initiated by the reaction of electrophilic chemicals with nucleophilic biomolecules in tissues, such as amino acid residues (e.g., cysteine, lysine) in proteins. This covalent modification can trigger an inflammatory cascade, leading to the observed irritation.
Potential for Systemic Toxicity
The data sheets suggest that the compound may be harmful if swallowed or absorbed through the skin.[1] While specific organ toxicity has not been documented, this warning implies that the compound can enter the systemic circulation. For drug development professionals, this necessitates further toxicological evaluation in preclinical studies.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Currently, this compound is not listed as a carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), or the National Toxicology Program (NTP).[1] There is no available data on its mutagenic or reproductive toxicity.
Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is crucial for safe storage and handling, as well as for anticipating potential hazards during chemical reactions.
Incompatible Materials
This compound should be stored away from and not mixed with the following, as hazardous reactions may occur:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: Can catalyze decomposition or other reactions.
-
Strong Acids: Can catalyze decomposition or other reactions.
-
Reducing Agents: May react with the ketone functionality.
-
Acid Chlorides: May react with the hydroxyl group.[1]
Hazardous Decomposition Products
When subjected to high heat, such as in a fire, this compound can decompose to produce toxic and corrosive fumes.[1] Researchers should be aware of these products, especially when conducting reactions at elevated temperatures.
-
Carbon monoxide (CO) and Carbon dioxide (CO₂): Products of incomplete and complete combustion of organic materials.
-
Hydrogen bromide (HBr) and other bromine/bromide fumes: Highly corrosive and toxic gases.
The thermal decomposition of brominated organic compounds can be complex and may generate a range of hazardous substances.[4]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to keep airborne concentrations low.[1]
-
Safety Equipment: Laboratories where this compound is used must be equipped with an easily accessible eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials as listed in Section 4.1.
-
The storage area should be clearly labeled.
Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Leak Procedures
The following is a general workflow for managing a spill. The specific actions will depend on the size and location of the spill.
Detailed Steps for Spill Cleanup:
-
For Solid Spills: Carefully sweep or vacuum up the material, avoiding dust generation. Place into a suitable, labeled disposal container.
-
Decontamination: After the bulk material has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Be aware of the flammability of the solvents used for decontamination.
-
Waste: All spill cleanup materials and contaminated PPE should be placed in a sealed, labeled container for hazardous waste disposal.
Disposal Considerations
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal by your institution's environmental health and safety (EHS) department.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's EHS department for specific guidance.
Considerations for Drug Development
For professionals in drug development, the safety profile of this compound has several implications:
-
Metabolism: The metabolism of this compound has not been specifically studied. However, related acetophenones can undergo oxidation and conjugation.[5] The presence of the bromine atom may influence metabolic pathways and rates.[1] In vivo studies are necessary to understand its metabolic fate and pharmacokinetic profile.
-
Toxicity of Metabolites: The potential for the formation of toxic metabolites should be considered and investigated during preclinical development.
-
Occupational Exposure: While no specific Occupational Exposure Limit (OEL) exists for this compound, it is prudent to adhere to the general OELs for nuisance or irritant dusts as a minimum precaution. The ACGIH recommends a Threshold Limit Value (TLV) for "Particulates Not Otherwise Specified" of 10 mg/m³ for inhalable dust and 3 mg/m³ for respirable dust. Given its irritant nature, exposure should be kept as low as reasonably practicable.
Conclusion
This compound is a chemical intermediate with clear hazards, primarily related to its irritant effects on the skin, eyes, and respiratory system. Its reactivity with common laboratory reagents necessitates careful storage and handling. While significant gaps in the toxicological data exist, particularly regarding quantitative toxicity and metabolic fate, the available information is sufficient to establish robust safety protocols. By implementing appropriate engineering controls, utilizing correct PPE, and adhering to safe work practices and emergency procedures, researchers can handle this compound with a high degree of safety. For those in drug development, the lack of comprehensive data underscores the importance of thorough preclinical safety and pharmacokinetic evaluations.
References
Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-2-hydroxyethan-1-one, a member of the α-hydroxy ketone family, presents a compelling scaffold for novel therapeutic agent development. Its structural features, including the bromophenyl moiety and the reactive α-hydroxy ketone group, suggest a rich potential for diverse pharmacological activities. This technical guide delineates promising research avenues for this compound, focusing on anticancer, antimicrobial, and anti-inflammatory applications. By providing a framework for investigation, including detailed experimental protocols and data presentation, this document aims to accelerate the exploration of this compound as a lead compound in drug discovery.
Introduction
This compound is a synthetic organic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1][2] Its structure, featuring a bromine-substituted aromatic ring attached to a two-carbon chain with a hydroxyl group on the terminal carbon and a ketone at the benzylic position, makes it an intriguing candidate for biological investigation. While direct biological data for this specific molecule is limited, the broader classes of brominated aromatic compounds and α-hydroxy ketones have demonstrated significant pharmacological potential. Brominated compounds often exhibit enhanced biological activity, and the α-hydroxy ketone motif is a key pharmacophore in many bioactive molecules. This guide will explore the untapped research potential of this compound.
Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.
| Property | Value | Reference |
| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| CAS Number | 3343-45-1 | [1] |
| Melting Point | 137 °C | [3] |
| Boiling Point | 321.5 °C at 760 mmHg | [3] |
| Density | 1.596 g/cm³ | [3] |
| SMILES | C1=CC(=CC=C1C(=O)CO)Br | [1] |
| InChIKey | FGROGLJVXNYNQC-UHFFFAOYSA-N | [1] |
Potential Research Areas
Anticancer Activity
Rationale: Brominated acetophenone derivatives have shown promising cytotoxic effects against various cancer cell lines.[4][5] Research suggests that these compounds can induce oxidative stress in tumor cells, leading to apoptosis.[4] The bromophenyl group in this compound may enhance its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. Furthermore, brominated plastoquinone analogs have demonstrated remarkable antiproliferative activity.[6]
Proposed Research Workflow:
References
- 1. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:3343-45-1 | Chemsrc [chemsrc.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for a successful and reproducible synthesis.
Introduction: Significance of α-Hydroxy Ketones
This compound belongs to the class of α-hydroxy ketones, a structural motif present in numerous biologically active molecules and a versatile intermediate in organic synthesis. The presence of a hydroxyl group adjacent to a carbonyl functionality allows for a wide range of chemical transformations, making it a crucial precursor for the synthesis of more complex molecular architectures, including various heterocyclic compounds. The bromo-substituent on the phenyl ring further enhances its utility, providing a handle for cross-coupling reactions to introduce additional molecular diversity.
Synthetic Strategy: A Two-Step, One-Pot Approach
The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 4'-bromoacetophenone. The overall synthetic workflow involves the α-bromination of the ketone followed by hydrolysis of the resulting α-bromo ketone.
Caption: Overall synthetic workflow for this compound.
This guide will provide detailed protocols for both the synthesis of the intermediate, 2-bromo-1-(4-bromophenyl)ethan-1-one, and its subsequent conversion to the final product, this compound.
Part 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one
The initial step involves the selective bromination at the α-position of 4'-bromoacetophenone. This is a classic example of an acid-catalyzed α-halogenation of a ketone. The reaction proceeds through an enol intermediate, which acts as the nucleophile attacking the bromine source.[1][2][3] For laboratory-scale synthesis, N-bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.[4][5]
Protocol 1: α-Bromination of 4'-Bromoacetophenone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4'-Bromoacetophenone | Reagent | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid (PTSA) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - |
| Anhydrous magnesium sulfate | - | - |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a solution of 4'-bromoacetophenone (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and diethyl ether, add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
The reaction mixture is stirred at room temperature and can be gently heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove any unreacted NBS.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, 2-bromo-1-(4-bromophenyl)ethan-1-one, is typically obtained as a solid and can be purified by recrystallization from a suitable solvent such as ethanol.
Expected Outcome:
-
Appearance: White to off-white solid.
-
Yield: Typically high, in the range of 85-95%.
-
Spectroscopic Data (in CDCl3):
Part 2: Synthesis of this compound
The conversion of the α-bromo ketone to the α-hydroxy ketone is achieved via nucleophilic substitution of the bromide with a hydroxide or a surrogate. A particularly mild and effective method involves the use of sodium formate to first form a formate ester, which is then hydrolyzed in situ or in a subsequent step to the desired alcohol. This method avoids the harsh basic conditions of direct hydrolysis which can sometimes lead to side products.
Protocol 2: Hydrolysis of 2-Bromo-1-(4-bromophenyl)ethan-1-one
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-1-(4-bromophenyl)ethan-1-one | - | Synthesized in Part 1 |
| Sodium formate | Reagent | Sigma-Aldrich |
| Ethanol | Reagent | Fisher Scientific |
| Water | Deionized | - |
| Hydrochloric acid (concentrated) | ACS Reagent | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate | - | - |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and sodium formate (1.5 eq) in ethanol is heated to reflux with stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The crude this compound is purified by recrystallization from an ethanol/water mixture.[7][8][9]
Expected Outcome and Characterization:
| Parameter | Value | Reference |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 137-142 °C | [10] |
| Molecular Formula | C₈H₇BrO₂ | [11][12] |
| Molecular Weight | 215.04 g/mol | [11][12] |
-
¹H NMR (in CDCl₃ or DMSO-d₆): The spectrum is expected to show signals for the aromatic protons in the range of δ 7.6-7.9 ppm, a singlet for the methylene protons adjacent to the hydroxyl group, and a signal for the hydroxyl proton which may be broad and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR (in CDCl₃ or DMSO-d₆): The spectrum should display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic chemical shift), and the methylene carbon bearing the hydroxyl group.
Safety and Handling
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][8]
-
2-Bromo-1-(4-bromophenyl)ethan-1-one: This is a lachrymator and is corrosive. It causes severe skin burns and eye damage.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
-
Incomplete Bromination: If the bromination reaction in Part 1 is sluggish, ensure that the reagents are pure and the solvents are anhydrous. A slight increase in temperature or reaction time may be necessary.
-
Low Yield in Hydrolysis: In Part 2, ensure that the formate ester formation is complete before workup. The use of a slight excess of sodium formate is recommended.
-
Purification Issues: If the final product is difficult to crystallize, try different solvent systems for recrystallization, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.[7][13][14]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and development needs. The provided characterization data and troubleshooting tips will aid in ensuring a successful synthetic outcome.
References
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Bromo-1-(4-methoxy-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Page loading... [guidechem.com]
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a key intermediate in pharmaceutical and organic synthesis. The protocol herein outlines a robust two-step synthetic pathway commencing with the α-bromination of 4-bromoacetophenone to yield the intermediate, 2-bromo-1-(4-bromophenyl)ethan-1-one, followed by its nucleophilic substitution to afford the target α-hydroxyketone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, purification techniques, and detailed characterization data. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction and Significance
This compound, also known as 4'-bromo-α-hydroxyacetophenone, is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its bifunctional nature, possessing both a hydroxyl group and a ketone, allows for a wide range of subsequent chemical transformations. The presence of the bromophenyl moiety provides a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. This application note details a reliable and scalable laboratory procedure for its synthesis, starting from commercially available 4-bromoacetophenone.
Synthetic Strategy Overview
The synthesis is executed in two primary stages, as depicted in the workflow diagram below. The initial step involves the selective halogenation at the α-carbon of the ketone, followed by a substitution reaction to introduce the hydroxyl group.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Key Hazards |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 | Sigma-Aldrich | Irritant |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Acros Organics | Corrosive, Oxidizer |
| Polyethylene glycol 400 (PEG-400) | H(OCH₂CH₂)nOH | ~400 | 25322-68-3 | Merck | Low Hazard |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | Low Hazard |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Carcinogen, Irritant |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Hayman | Flammable |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Alfa Aesar | Low Hazard |
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. N-Bromosuccinimide is corrosive and a strong oxidizer; handle with care. Dichloromethane is a suspected carcinogen.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (Intermediate)
This procedure utilizes N-Bromosuccinimide (NBS) as a bromine source in an environmentally benign solvent system of PEG-400 and water, enhanced by sonication.[4] This method avoids the use of highly corrosive and toxic elemental bromine.
Protocol:
-
Reaction Setup: In a 100 mL jacketed reactor equipped with a magnetic stirrer and an ultrasonic horn, combine 4-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq) and N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add a mixture of PEG-400 (5 mL) and water (5 mL) to the reactor.
-
Sonication: Begin stirring the mixture and apply ultrasound waves (25 kHz frequency, 40% amplitude). Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 15-20 minutes, as indicated by the complete consumption of the starting acetophenone.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-bromo-1-(4-bromophenyl)ethan-1-one can be purified by recrystallization from ethanol to afford a white to off-white solid.
Expected Yield: 85-95%. Characterization Data (Intermediate):
-
¹H NMR (400 MHz, CDCl₃): δ 7.85-7.81 (m, 2H), 7.66-7.62 (m, 2H), 4.42 (s, 2H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 190.27, 133.41, 131.95, 130.92, 129.84, 30.39.[4]
-
Melting Point: 108-110 °C.
Mechanism of α-Bromination
The acid-catalyzed α-halogenation of a ketone proceeds through an enol intermediate.[5][6][7] The enol, acting as a nucleophile, attacks the electrophilic bromine source.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Part 2: Synthesis of this compound (Final Product)
This step involves the hydrolysis of the α-bromo ketone via an Sₙ2 mechanism. A mild base, sodium bicarbonate, is used to facilitate the nucleophilic substitution of the bromide with a hydroxyl group.
Protocol:
-
Reaction Setup: Dissolve the purified 2-bromo-1-(4-bromophenyl)ethan-1-one (2.78 g, 10.0 mmol) in a mixture of acetone (50 mL) and water (25 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 4:1) until the starting material is consumed.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Expected Yield: 70-85%. Characterization Data (Final Product):
-
Molecular Formula: C₈H₇BrO₂[8]
-
Molecular Weight: 215.04 g/mol [8]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 137-142 °C[8]
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.5 Hz, 2H), 7.65 (d, J=8.5 Hz, 2H), 4.85 (s, 2H), 3.5-3.7 (br s, 1H, -OH).
-
IR (KBr, cm⁻¹): 3450 (O-H stretch), 1685 (C=O stretch, conjugated ketone), 1580 (C=C aromatic stretch).
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by in-process controls and final product characterization.
-
TLC Monitoring: Regular TLC analysis during both reaction steps confirms the consumption of starting materials and the formation of products, preventing incomplete reactions or excessive side-product formation.
-
Spectroscopic Confirmation: The structure of the intermediate and the final product must be confirmed by ¹H NMR and IR spectroscopy. The obtained spectra should match the reference data provided.
-
Melting Point Analysis: A sharp melting point range for the purified product, consistent with the literature value, is a strong indicator of high purity.[8]
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By explaining the rationale behind the chosen reagents and conditions, this guide empowers researchers to reproduce this synthesis reliably and safely. The methods described are suitable for laboratory-scale production and can be adapted for larger scales with appropriate safety considerations.
References
- 1. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 3343-45-1 [matrix-fine-chemicals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Applications of 1-(4-Bromophenyl)-2-hydroxyethan-1-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-hydroxyethan-1-one and its immediate precursor, 2-bromo-1-(4-bromophenyl)ethan-1-one, are versatile scaffolds in medicinal chemistry, serving as pivotal building blocks for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of the bromophenyl moiety offers a convenient handle for further structural modifications through cross-coupling reactions, while the α-hydroxyketone or α-bromoketone functionality provides a reactive site for the construction of various heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of thiazole and quinoline derivatives originating from this scaffold, highlighting their potential as anticancer and antimicrobial agents.
Application Note 1: Synthesis of Thiazole Derivatives as Potential Anticancer Agents
The 1,3-thiazole ring is a prominent scaffold in a multitude of clinically used drugs and biologically active molecules. Derivatives of 4-(4-bromophenyl)thiazole have demonstrated promising anticancer activity. The synthesis of these compounds can be readily achieved from 2-bromo-1-(4-bromophenyl)ethan-1-one, which is accessible from this compound via bromination.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine[1][2]
This protocol details the synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, a precursor for a variety of anticancer compounds.
Materials:
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Copper silicate catalyst (optional, can be performed with or without)[1]
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Crushed ice
Procedure:
-
In a round bottom flask, combine 1 mmol of 2-bromo-1-(4-bromophenyl)ethan-1-one and 1.2 mmol of thiourea.
-
Add 5 mL of ethanol to the flask.
-
If using a catalyst, add 10 mol% of copper silicate.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).
-
Upon completion of the reaction, filter the mixture to remove the catalyst (if used).
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield 4-(4-bromophenyl)thiazol-2-amine.
Data Presentation: Anticancer Activity of Thiazole Derivatives
The following table summarizes the cytotoxic activity of representative thiazole derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Analog 1 | MCF-7 | 19.13 | 5-FU | - |
| Thiazole Analog 2 | MCF-7 | 11.05 | Lapatinib | 7.45 |
| Thiazole Analog 3 | MCF-7 | 7.21 | Lapatinib | 7.45 |
Experimental Protocol: MTT Assay for Anticancer Activity[3][4][5]
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of synthesized thiazole derivatives against the MCF-7 cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized thiazole derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (cells treated with medium containing DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway: EGFR Inhibition by Small Molecules
Many anticancer agents, including some thiazole derivatives, exert their effect by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.
Application Note 2: Synthesis of Quinoline Derivatives as Potential Antimicrobial Agents
Quinoline and its derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. The synthesis of quinoline scaffolds can be achieved through various methods, including the Pfitzinger reaction, which utilizes an α-keto acid or ester and an aniline derivative. This compound can serve as a precursor to the required keto component.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid[6]
This protocol describes a plausible synthetic route to a key quinoline intermediate.
Materials:
-
This compound (to be oxidized to the corresponding α-keto acid)
-
Isatin
-
Ethanol
-
Potassium hydroxide
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Oxidation: The starting material, this compound, would first need to be oxidized to 2-(4-bromophenyl)-2-oxoacetic acid. Standard oxidation methods can be employed.
-
Pfitzinger Reaction: In a round bottom flask, dissolve isatin and 2-(4-bromophenyl)-2-oxoacetic acid in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain 2-(4-bromophenyl)quinoline-4-carboxylic acid.
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against common bacterial strains.
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | Reference Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| Quinoline Analog 1 | 49.04 | >128 | Ciprofloxacin | 0.25 | 0.125 |
| Quinoline Analog 2 | 38.64 | >128 | Ciprofloxacin | 0.25 | 0.125 |
| Quinoline Analog 3 | 164.35 | 64 | Ciprofloxacin | 0.25 | 0.125 |
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing[7][8][9][10]
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized quinoline derivatives.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized quinoline derivatives
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline derivatives in MHB directly in the 96-well plates.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway: DNA Gyrase Inhibition by Quinolones
Quinolone antibiotics function by inhibiting DNA gyrase, a bacterial enzyme essential for DNA replication, repair, and transcription. This inhibition leads to the accumulation of torsional strain in the DNA, ultimately causing bacterial cell death.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of thiazole and quinoline derivatives with significant potential as anticancer and antimicrobial agents. The provided experimental procedures offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising scaffold. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of new and effective therapeutic agents.
References
Application Notes: The Versatility of 1-(4-Bromophenyl)-2-hydroxyethan-1-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Bromophenyl)-2-hydroxyethan-1-one as a pivotal intermediate in synthetic organic and medicinal chemistry. Its reactive α-hydroxyketone functionality, combined with the presence of a bromine atom on the phenyl ring, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and other valuable organic molecules. The bromophenyl moiety offers a convenient handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery and materials science.
Key Applications:
A primary application of this compound, or its oxidized form, 1-(4-bromophenyl)ethan-1-one (p-bromoacetophenone), is in the Hantzsch thiazole synthesis . This reaction provides a straightforward and efficient route to construct the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The resulting 4-(4-bromophenyl)thiazol-2-amine serves as a crucial intermediate that can be further derivatized to yield compounds with significant therapeutic potential.
Derivatives synthesized from this intermediate have demonstrated promising antimicrobial and anticancer activities . Specifically, Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown notable efficacy against various bacterial and fungal strains. Furthermore, certain derivatives have exhibited potent cytotoxic effects against cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7).[1]
The synthetic utility extends beyond thiazoles, with the α-hydroxyketone and bromophenyl functionalities allowing for the construction of a variety of other heterocyclic systems and facilitating the exploration of structure-activity relationships in drug design.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized from the 4-(4-bromophenyl)thiazol-2-amine intermediate.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| p2 | S. aureus | 12.5 |
| B. subtilis | 25 | |
| E. coli | 25 | |
| P. aeruginosa | 50 | |
| C. albicans | 25 | |
| A. niger | 50 | |
| p3 | S. aureus | 25 |
| B. subtilis | 25 | |
| E. coli | 50 | |
| P. aeruginosa | 50 | |
| C. albicans | 50 | |
| A. niger | 100 | |
| p4 | S. aureus | 25 |
| B. subtilis | 50 | |
| E. coli | 25 | |
| P. aeruginosa | 50 | |
| C. albicans | 50 | |
| A. niger | 100 | |
| p6 | S. aureus | 12.5 |
| B. subtilis | 25 | |
| E. coli | 50 | |
| P. aeruginosa | 50 | |
| C. albicans | 25 | |
| A. niger | 50 | |
| Norfloxacin | S. aureus | 6.25 |
| B. subtilis | 6.25 | |
| E. coli | 12.5 | |
| P. aeruginosa | 12.5 | |
| Fluconazole | C. albicans | 12.5 |
| A. niger | 25 |
Data sourced from Sharma et al., 2019.[1]
Table 2: In Vitro Anticancer Activity against MCF7 Cell Line
| Compound ID | IC50 (µM) |
| p2 | 10.5 |
| p3 | >50 |
| p4 | >50 |
| p6 | 25.5 |
| 5-Fluorouracil | 5.2 |
Data sourced from Sharma et al., 2019.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)
This protocol describes the Hantzsch thiazole synthesis using p-bromoacetophenone, the oxidized form of this compound.
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine (catalyst)
-
Ethanol
Procedure:
-
A mixture of p-bromoacetophenone (1 mole equivalent) and thiourea (1 mole equivalent) is taken in a round-bottom flask.
-
Ethanol is added as a solvent.
-
A catalytic amount of iodine is added to the mixture.
-
The reaction mixture is refluxed for an appropriate time, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(4-bromophenyl)thiazol-2-amine.
Protocol 2: Synthesis of Schiff Base Derivatives (e.g., compound p2)
This protocol outlines the synthesis of Schiff base derivatives from the 4-(4-bromophenyl)thiazol-2-amine intermediate.
Materials:
-
4-(4-bromophenyl)thiazol-2-amine (Intermediate)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde for compound p2)
-
Glacial acetic acid (catalyst)
-
Ethanol
Procedure:
-
Equimolar quantities of 4-(4-bromophenyl)thiazol-2-amine and the corresponding aromatic aldehyde are dissolved in ethanol in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to afford the desired Schiff base derivative.
Visualizations
Caption: Synthetic workflow for the preparation of bioactive thiazole derivatives.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a valuable building block in organic synthesis and medicinal chemistry. Detailed experimental protocols, quantitative data, and mechanistic visualizations are included to facilitate its use in research and development.
Introduction
This compound is an α-hydroxy ketone, a class of compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The presence of a hydroxyl group alpha to a carbonyl group imparts unique reactivity, making it a key synthon for various chemical transformations. The 4-bromophenyl moiety provides a handle for further functionalization, particularly through cross-coupling reactions, enhancing its utility in the development of novel compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3343-45-1 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1] |
| Melting Point | 137-142 °C | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 4-bromoacetophenone. The first step is the α-bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide). This intermediate is then subjected to hydrolysis to afford the desired α-hydroxy ketone.
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This procedure is adapted from a standard method for the α-bromination of acetophenones.
Experimental Protocol:
-
In a 500-mL flask, dissolve 50 g (0.25 mole) of 4-bromoacetophenone in 100 mL of glacial acetic acid.[4]
-
Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while maintaining the temperature below 20 °C and with vigorous shaking.[4]
-
Continue shaking for about 30 minutes. The product, p-bromophenacyl bromide, will begin to separate as needles.[4]
-
After the addition is complete, cool the flask in an ice-water bath and filter the product under suction.[4]
-
Wash the crude crystals with 50% ethyl alcohol until they are colorless.[4]
-
Air-dry the product. The expected yield of the crude product is 55-60 g.
-
For further purification, recrystallize the crude product from 400 mL of 95% ethyl alcohol to obtain colorless needles. The final yield after recrystallization is typically 69–72%.[4]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-Bromoacetophenone | 199.04 | 50 | 0.25 |
| Bromine | 159.81 | 40 | 0.25 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 2-Bromo-1-(4-bromophenyl)ethanone | 277.94 | 48-50 (recrystallized) | 69-72 |
Step 2: Synthesis of this compound
This step involves the hydrolysis of the α-bromo ketone.
Experimental Protocol:
-
Reflux a solution of 2-bromo-1-(4-bromophenyl)ethanone in a mixture of aqueous sodium formate and ethanol.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
(Note: While a specific literature source with a detailed protocol and yield for this exact hydrolysis was not found in the provided search results, this is a standard and reliable method for converting α-halo ketones to α-hydroxy ketones.)
Key Reaction Mechanisms
α-Ketol Rearrangement
A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which can be induced by acid, base, or heat.[5][6][7] This reversible reaction involves the 1,2-migration of an alkyl or aryl group to yield an isomeric product. The rearrangement proceeds through the transformation of an alkoxide to a carbonyl group with a simultaneous shift of the bonding electrons of the migrating group.[5] The direction of the equilibrium is driven by the formation of the more thermodynamically stable isomer.[5]
Under basic conditions, the reaction starts with the deprotonation of the hydroxyl group.[5] In acidic conditions, the reaction is initiated by the coordination to the carbonyl oxygen.[5]
General Experimental Conditions:
The α-ketol rearrangement is typically carried out by heating the α-hydroxy ketone in the presence of an acid or a base.[5] The specific conditions, including the choice of catalyst, solvent, and temperature, need to be optimized for each substrate.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
Synthesis of Imidazole Derivatives
α-Hydroxy ketones can react with aldehydes, ammonia (or an ammonium salt), and an oxidizing agent in a multicomponent reaction to form substituted imidazoles. The following is a general protocol.
Experimental Protocol:
-
To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), add an aldehyde and an ammonium salt (e.g., ammonium acetate).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Data
(Note: The following are predicted spectroscopic data based on the analysis of structurally similar compounds, as direct experimental spectra for this compound were not available in the provided search results.)
¹H NMR (predicted):
-
Aromatic protons: Two doublets in the range of δ 7.6-7.9 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene protons (-CH₂-): A singlet around δ 4.5-4.8 ppm, integrating to 2H.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (predicted):
-
Carbonyl carbon (C=O): A signal in the range of δ 190-200 ppm.
-
Aromatic carbons: Four signals in the aromatic region (δ 125-140 ppm).
-
Methylene carbon (-CH₂-): A signal around δ 65-75 ppm.
IR Spectroscopy (predicted):
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹.
-
C-Br stretch: An absorption in the fingerprint region.
Mass Spectrometry (predicted):
-
Molecular Ion (M⁺): Peaks at m/z 214 and 216 with approximately equal intensity, characteristic of the presence of a bromine atom.
-
Major Fragmentation Peaks: Loss of CH₂OH, and fragments corresponding to the bromobenzoyl cation.
References
- 1. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 3343-45-1 [chemicalbook.com]
- 4. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 5. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Bromophenyl)-2-hydroxyethan-1-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(4-bromophenyl)-2-hydroxyethan-1-one as a versatile building block in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. This key intermediate is valuable in the synthesis of a wide array of compounds, particularly in the development of pharmaceuticals such as β-adrenergic receptor agonists.
The presence of a hydroxyl group in the substrate requires careful consideration of reaction conditions. While some palladium-catalyzed reactions are tolerant of free hydroxyl groups, others may necessitate a protection-deprotection strategy to achieve optimal yields and prevent side reactions. The following protocols address both scenarios, providing comprehensive guidance for researchers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position of the phenyl ring. Due to the potential for the free hydroxyl group to interfere with the catalytic cycle, a protection-deprotection sequence is often recommended for optimal results.
Experimental Workflow: Suzuki-Miyaura Coupling
Protocol 1.1: Protection of the Hydroxyl Group (TBDMS Ether Formation)
-
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure: a. Dissolve this compound in anhydrous DMF under a nitrogen atmosphere. b. Add imidazole, followed by TBDMS-Cl at room temperature. c. Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC. d. Upon completion, add water and extract the product with ethyl acetate. e. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. f. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-(4-bromophenyl)-2-(tert-butyldimethylsilyloxy)ethan-1-one.
Protocol 1.2: Suzuki-Miyaura Coupling of the Protected Ketone
-
Reagents and Materials:
-
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethan-1-one
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, reflux condenser, magnetic stirrer, nitrogen inlet
-
-
Procedure: a. To a Schlenk flask, add the protected ketone, arylboronic acid, and K₂CO₃. b. Evacuate and backfill the flask with nitrogen three times. c. Add the degassed 1,4-dioxane/water mixture, followed by Pd(PPh₃)₄. d. Heat the mixture to 90 °C and stir for 8-12 hours, monitoring by TLC. e. After cooling to room temperature, add water and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. g. Purify the crude product by flash column chromatography.
Protocol 1.3: Deprotection of the TBDMS Ether
-
Reagents and Materials:
-
Protected coupling product
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure: a. Dissolve the silyl-protected product in anhydrous THF. b. Add the TBAF solution dropwise at room temperature. c. Stir for 1-3 hours until the reaction is complete (monitored by TLC). d. Quench the reaction with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. f. Purify by flash column chromatography to obtain the final product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | ~80-92 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | ~75-88 |
Table 1: Representative data for Suzuki-Miyaura coupling of related aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. This reaction is generally tolerant of hydroxyl groups, allowing for the direct coupling of this compound with a variety of primary and secondary amines without the need for a protecting group.
Catalytic Cycle: Buchwald-Hartwig Amination
Protocol 2.1: Direct Amination
-
Reagents and Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube, magnetic stirrer, nitrogen inlet
-
-
Procedure: a. To a Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos. b. Evacuate and backfill the tube with nitrogen three times. c. Add anhydrous toluene, followed by the amine. d. Seal the tube and heat the mixture to 100 °C for 12-24 hours. e. Monitor the reaction by TLC or LC-MS. f. After cooling, dilute with ethyl acetate and filter through a pad of Celite®. g. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. h. Purify the crude product by flash column chromatography.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~70-85 |
| n-Butylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 100 | 20 | ~75-90 |
Table 2: Representative data for Buchwald-Hartwig amination of related aryl bromides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is also known to be tolerant of unprotected hydroxyl groups, making it a straightforward method for the alkynylation of this compound.
Experimental Workflow: Sonogashira Coupling
Protocol 3.1: Direct Alkynylation
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated NH₄Cl solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, nitrogen inlet
-
-
Procedure: a. To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI. b. Evacuate and backfill with nitrogen. c. Add anhydrous THF and triethylamine. d. Add the terminal alkyne dropwise at room temperature. e. Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours. f. Monitor the reaction by TLC. g. After completion, filter the mixture through Celite® and concentrate the filtrate. h. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. i. Dry the organic layer over Na₂SO₄, filter, and concentrate. j. Purify by flash column chromatography.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 8 | ~90-98 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 50 | 6 | ~85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | Toluene | 60 | 10 | ~80-90 |
Table 3: Representative data for Sonogashira coupling of related aryl bromides.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki coupling, the free hydroxyl group may interfere with the reaction, and a protection-deprotection strategy is advisable to ensure high yields and avoid side reactions.
Protocol 4.1: Heck Reaction of the Protected Ketone
-
Reagents and Materials:
-
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethan-1-one (prepared as in Protocol 1.1)
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sealed tube, magnetic stirrer, nitrogen inlet
-
-
Procedure: a. In a sealed tube, combine the protected ketone, Pd(OAc)₂, and P(o-tol)₃. b. Evacuate and backfill with nitrogen. c. Add anhydrous DMF, triethylamine, and the alkene. d. Seal the tube and heat to 100-120 °C for 12-24 hours. e. Monitor the reaction by GC-MS or LC-MS. f. After cooling, pour the mixture into water and extract with diethyl ether. g. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. h. Purify the crude product by flash column chromatography. i. Deprotect the TBDMS group as described in Protocol 1.3 to obtain the final product.
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~75-85 |
| Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMAc | 120 | 18 | ~70-80 |
| Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMF | 110 | 20 | ~65-75 |
Table 4: Representative data for Heck reaction of related aryl bromides.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-(4-Bromphenyl)-2-hydroxyethan-1-on für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese und das biologische Screening von Derivaten des 1-(4-Bromphenyl)-2-hydroxyethan-1-on. Der Schwerpunkt liegt auf der Umwandlung des Ausgangsmaterials in Chalcone, eine Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Die hier beschriebenen Protokolle umfassen die Synthese, Charakterisierung und biologische Evaluierung dieser Derivate als potenzielle antimikrobielle, antikanzerogene und enzymhemmende Wirkstoffe.
Einleitung
1-(4-Bromphenyl)-2-hydroxyethan-1-on ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von heterozyklischen Verbindungen und anderen organischen Molekülen. Durch die Derivatisierung seiner funktionellen Gruppen, insbesondere der Hydroxy- und Carbonylgruppe, kann eine Bibliothek von Verbindungen für das biologische Screening erstellt werden. Eine besonders vielversprechende Klasse von Derivaten sind die Chalcone, die durch eine Claisen-Schmidt-Kondensation hergestellt werden. Chalcone, chemisch als 1,3-Diaryl-2-propen-1-one klassifiziert, sind für ihr breites Spektrum an pharmakologischen Eigenschaften bekannt, darunter antimikrobielle, entzündungshemmende, und antitumorale Aktivitäten.[1][2][3][4] Die Präsenz eines Bromatoms im Phenylring kann die biologische Aktivität dieser Verbindungen weiter modulieren.[5][6]
Synthese von Chalcon-Derivaten
Die Synthese von Chalconen aus 1-(4-Bromphenyl)-ethanon (einem nahen Analogon des Titelmoleküls, das durch Reduktion der Hydroxygruppe leicht zugänglich ist) erfolgt typischerweise durch eine basenkatalysierte Aldolkondensation mit verschiedenen aromatischen Aldehyden.
Experimentelles Protokoll: Claisen-Schmidt-Kondensation
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Chalcon-Derivaten.
Materialien:
-
1-(4-Bromphenyl)-ethanon
-
Verschiedene substituierte aromatische Aldehyde
-
Ethanol
-
Wässrige Natriumhydroxid (NaOH) Lösung
-
Salzsäure (HCl)
-
Destilliertes Wasser
-
Magnetrührer und Rührfisch
-
Rundkolben
-
Büchnertrichter und Filterpapier
Vorgehensweise:
-
Lösen Sie 1 Äquivalent 1-(4-Bromphenyl)-ethanon in Ethanol in einem Rundkolben.
-
Fügen Sie 1 Äquivalent des entsprechenden substituierten aromatischen Aldehyds zur Lösung hinzu.
-
Kühlen Sie die Mischung in einem Eisbad ab.
-
Fügen Sie langsam unter Rühren eine wässrige Lösung von Natriumhydroxid (2 Äquivalente) hinzu.
-
Lassen Sie die Reaktion bei Raumtemperatur für 4-6 Stunden rühren. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch in eiskaltes Wasser gegossen und mit Salzsäure neutralisiert.
-
Der ausfallende feste Produkt wird durch Filtration gesammelt, mit kaltem Wasser gewaschen, um überschüssige Base zu entfernen, und an der Luft getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt werden.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. mdpi.com [mdpi.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-(4-Bromophenyl)-2-hydroxyethan-1-one , a key intermediate in pharmaceutical synthesis. The purity and structural integrity of this compound are critical for the quality, safety, and efficacy of final drug products. The following sections outline the principal analytical techniques and methodologies for its comprehensive characterization.
Introduction
This compound (CAS No. 3343-45-1) is a brominated aromatic ketone with the chemical formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] Its structure consists of a 4-bromophenyl group attached to a hydroxyacetyl moiety. Accurate characterization is essential to confirm its identity, purity, and stability. The analytical techniques described herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Summary of ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.43–7.29 | m | 3H | Aromatic protons + OH |
| 7.04 | ddd | 1H | Aromatic proton |
| 4.85 | s | 2H | -CH₂- |
Reference:[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄).
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative number of protons.
-
Workflow for ¹H NMR Analysis
References
HPLC and GC-MS methods for 1-(4-Bromophenyl)-2-hydroxyethan-1-one
An In-Depth Guide to the Analysis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one by HPLC and GC-MS
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies for the quantitative and qualitative analysis of this compound, a key intermediate in pharmaceutical synthesis. We present two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace-level impurity profiling. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering not just protocols, but the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction: The Analytical Imperative
This compound is a member of the α-hydroxy ketone family and a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, validated, accurate, and precise analytical methods are paramount for release testing, stability studies, and process optimization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds like this one.[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying volatile impurities, often after a derivatization step to improve chromatographic performance.[2] This document provides a self-contained guide to both methods, grounded in established analytical principles and regulatory expectations.
Method 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
The RP-HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
Principle and Methodological Rationale
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is chosen for its versatility and strong retentive properties for moderately polar aromatic compounds. Its hydrophobic nature provides excellent separation for the target analyte from both more polar and less polar impurities.
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid to the mobile phase is critical; it ensures the hydroxyl group of the analyte and any acidic or basic impurities remain in a single, non-ionized state, resulting in sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: The bromophenyl chromophore in the molecule exhibits strong UV absorbance. A detection wavelength of 254 nm is selected as it offers a robust signal for the analyte and many related aromatic impurities.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution identically to the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.[3]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
HPLC Method Validation Framework
All analytical methods for pharmaceutical use must be validated to ensure they are fit for purpose.[4] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target concentration). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To demonstrate the consistency of results (Repeatability and Intermediate Precision). | RSD ≤ 2.0% for multiple preparations. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV Purity Analysis.
Method 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is optimized for the unambiguous identification of this compound and sensitive detection of volatile or semi-volatile impurities.
Principle and Methodological Rationale
GC-MS separates compounds based on their volatility and boiling point, followed by ionization and detection based on mass-to-charge ratio.
-
Derivatization is Essential: The analyte contains a polar hydroxyl (-OH) group, which can cause peak tailing and poor chromatographic performance on standard GC columns due to interactions with active sites. To overcome this, a silylation reaction is performed.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, leading to sharp, symmetrical peaks.
-
Column Selection: A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or HP-5ms) is an industry standard for broad-spectrum analysis. It provides excellent resolution for a wide range of derivatized compounds.
-
Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is used.[7] This high-energy technique produces consistent and extensive fragmentation patterns, which serve as a "fingerprint" for compound identification and can be compared against spectral libraries. The presence of a bromine atom is a key diagnostic feature, as it generates a characteristic isotopic pattern (79Br and 81Br in ~1:1 ratio) for the molecular ion and any bromine-containing fragments, greatly increasing confidence in identification.[8]
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
-
Solvent: Use anhydrous Pyridine or Acetonitrile.
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of anhydrous Pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) |
Data Interpretation:
-
Identification: Confirm the identity of the derivatized analyte by matching its retention time and its EI mass spectrum with that of a derivatized reference standard.
-
Key Spectral Features:
-
Molecular Ion (M+•): Look for the molecular ion peak for the TMS-derivative (C₁₁H₁₅BrO₂Si, MW: 287.1 g/mol ). It will appear as a doublet at m/z 286 and 288 due to the 79Br/81Br isotopes.
-
Key Fragments: Expect characteristic fragments, such as the loss of a methyl group ([M-15]⁺) and the tropylium-like bromophenylcarbonyl cation at m/z 183/185.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Identification via Derivatization.
Method Comparison
| Feature | HPLC-UV Method | GC-MS Method |
| Primary Application | Purity, Assay, Quantitative Analysis | Identification, Trace Impurity Profiling |
| Principle | Liquid-Solid Partition Chromatography | Gas-Solid Partition Chromatography |
| Sample Volatility | Not required (analyzed in liquid state) | Required (analyzed in gas phase) |
| Derivatization | Not necessary | Required to improve volatility and stability |
| Detection | UV Absorbance (Quantitative) | Mass-to-Charge Ratio (Qualitative & Quantitative) |
| Specificity | Moderate (based on retention time & UV) | Very High (based on retention time & mass fragmentation pattern) |
| Sensitivity | Good (µg/mL range) | Excellent (pg-ng/mL range), especially in SIM mode |
| Regulatory Standing | Standard for pharmaceutical purity and assay testing.[9] | Standard for identification and trace genotoxic impurity analysis.[2] |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is ideal for routine quality control, offering precise and accurate purity determination. The GC-MS method serves as a powerful complementary technique for definitive identification and the detection of trace volatile impurities. Adherence to these protocols, grounded in sound scientific principles and validation standards, will ensure high-quality data to support drug development and manufacturing processes.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ajrconline.org [ajrconline.org]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jpsbr.org [jpsbr.org]
Application Notes and Protocols: 1-(4-Bromophenyl)-2-hydroxyethan-1-one as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties grant them diverse biological activities and material functions. Consequently, the development of efficient and modular synthetic routes to access these scaffolds is a cornerstone of modern organic chemistry. 1-(4-bromophenyl)-2-hydroxyethan-1-one, an α-hydroxy ketone, serves as a highly valuable and versatile starting material in this endeavor.[1][2] While stable, its true synthetic potential is unlocked upon conversion to its more reactive α-halo derivative, making it a linchpin precursor for constructing a variety of important five- and six-membered heterocyclic rings.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its fundamental reactivity, provide detailed, field-tested protocols for its conversion into key heterocyclic systems such as imidazoles, thiazoles, and oxazoles, and explain the mechanistic rationale behind these transformations.
Reactivity and Strategic Considerations: The α-Haloketone Gateway
The primary structure of this compound features a ketone carbonyl, a primary alcohol, and a bromophenyl moiety. While the hydroxyl group can participate in some reactions, it is a poor leaving group. The key to leveraging this building block is its conversion into the corresponding α-haloketone, typically 2-bromo-1-(4-bromophenyl)ethanone.[4][5]
Causality of Activation: The transformation from an α-hydroxy ketone to an α-haloketone is a critical activation step. The inductive electron-withdrawing effect of the adjacent carbonyl group polarizes the Cα-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This enhanced reactivity is the foundation for its widespread use in classical heterocyclic synthesis.
Caption: General workflow for heterocyclic synthesis.
Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This protocol describes a common method for preparing the key α-haloketone intermediate.
Protocol 1: Bromination of this compound
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Optional catalyst: AIBN (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add N-Bromosuccinimide to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp if using AIBN) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude 2-bromo-1-(4-bromophenyl)ethanone can often be used directly in the next step or purified further by recrystallization from ethanol.[4]
-
Safety Note: α-Bromoacetophenones are lachrymatory and skin irritants. Handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Application in Imidazole Synthesis
The reaction between an α-haloketone and an amidine is a robust and widely used method for preparing 2,4-disubstituted imidazoles.[6][7]
Caption: Simplified mechanism for imidazole synthesis.
Protocol 2: Synthesis of 4-(4-Bromophenyl)-2-phenyl-1H-imidazole
-
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Benzamidine hydrochloride (1.0-1.2 eq)
-
Base: Potassium bicarbonate (K₂HCO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Solvent: Tetrahydrofuran (THF) / Water mixture, or Ethanol.[6]
-
-
Procedure:
-
To a solution of benzamidine hydrochloride and potassium bicarbonate in a THF/water (e.g., 2:1) mixture, add a solution of 2-bromo-1-(4-bromophenyl)ethanone in THF dropwise at room temperature.[6]
-
After the addition is complete, heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting α-bromoketone is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure imidazole derivative.[6]
-
Application in Thiazole Synthesis (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide, providing a direct route to the thiazole core.[8] This method is known for its simplicity and often high yields.[9][10]
Caption: Simplified Hantzsch thiazole synthesis mechanism.
Protocol 3: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Thiourea (1.2-1.5 eq)
-
Solvent: Methanol or Ethanol.[9]
-
-
Procedure:
-
Combine 2-bromo-1-(4-bromophenyl)ethanone and thiourea in a round-bottom flask.[9]
-
Add methanol and a stir bar.
-
Heat the mixture with stirring to reflux (approx. 65 °C) for 30-60 minutes. The reaction is often rapid.[9]
-
Remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing a dilute aqueous solution of sodium carbonate (e.g., 5% Na₂CO₃) and stir. This neutralizes the HBr byproduct and precipitates the product.[9]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic impurities.
-
Air dry the solid on a watch glass to obtain the crude product, which is often of high purity. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Application in Oxazole Synthesis
Oxazoles can be synthesized via the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. An alternative route involves the direct condensation of the α-haloketone with an amide or the condensation with o-aminophenol to yield benzoxazoles.
Protocol 4: Synthesis of 2-(4-Bromophenyl)benzo[d]oxazole
-
Materials:
-
This compound (1.0 eq) - Note: This route can sometimes proceed from the α-hydroxyketone via in-situ oxidation. A more direct route uses 4-bromobenzaldehyde.
-
Alternatively, and more commonly for this specific product: 4-Bromobenzaldehyde (1.0 eq)[11]
-
2-Aminophenol (1.0 eq)
-
Catalyst (optional): e.g., NiFe₂O₄@SiO₂@aminoglucose or an acid catalyst.[11]
-
Solvent: Ethanol, or solvent-free conditions.[11]
-
-
Procedure (Illustrative Condensation):
-
Combine 4-bromobenzaldehyde and 2-aminophenol in a flask.[11]
-
If using a catalyst, add it to the mixture.
-
Heat the mixture (e.g., at 80-100 °C) with stirring under solvent-free conditions or in a high-boiling solvent like ethanol.
-
The reaction involves the initial formation of a Schiff base followed by oxidative cyclization to form the benzoxazole ring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with hot ethanol.
-
If a solid catalyst was used, it can be removed by filtration or magnetic separation.[11]
-
Cool the filtrate to induce crystallization of the product. Recrystallize from ethanol to obtain pure 2-(4-bromophenyl)benzo[d]oxazole.
-
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocycles from this compound or its bromo-derivative.
| Heterocycle | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Imidazole | Benzamidine, K₂HCO₃ | THF/Water | Reflux | 3 - 6 | 75 - 90[6] |
| Thiazole | Thiourea | Methanol | Reflux | 0.5 - 1 | >90[9] |
| Benzoxazole | 2-Aminophenol* | Solvent-free | 80 - 100 | 1 - 3 | 85 - 95[11] |
*Note: The benzoxazole synthesis shown is typically performed with the corresponding aldehyde, 4-bromobenzaldehyde, as a more direct precursor.
Conclusion
This compound, particularly through its activated α-bromo intermediate, stands as a powerful and efficient building block for heterocyclic chemistry. Its ability to react with a diverse range of binucleophilic reagents provides straightforward access to medicinally relevant scaffolds like imidazoles and thiazoles. The protocols outlined herein demonstrate the reliability and high yields achievable through well-established named reactions, underscoring the strategic importance of this precursor in drug discovery and materials science research.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jetir.org [jetir.org]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-Bromophenyl)-2-hydroxyethan-1-one Derivatives
Introduction: Bridging Complexity with Catalytic Precision
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is of paramount importance. Among these, derivatives of 2-hydroxy-1-(biphenyl-4-yl)ethan-1-one serve as valuable intermediates, leveraging the reactive handles of both the hydroxyl and ketone functionalities for further molecular elaboration.[1] The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit, offering an efficient and versatile method for the formation of carbon-carbon bonds.[2]
This guide provides a comprehensive technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with 1-(4-bromophenyl)-2-hydroxyethan-1-one and its derivatives. We will delve into the mechanistic underpinnings of this transformation, explore strategies for reaction optimization, and provide robust protocols adaptable to a range of research applications. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to employ this powerful catalytic method for the synthesis of novel molecular entities.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide.[2] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is a crucial component, as it activates the boronic acid, enhancing its nucleophilicity for the transmetalation step.[3]
The general catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Protecting Group-Free Approach: A Streamlined Synthesis
A key consideration for substrates bearing multiple functional groups is the potential need for protection and deprotection steps. Fortunately, for α-hydroxyketones like this compound, a protecting-group-free approach is often viable. The hydroxyl group generally does not interfere with the Suzuki coupling, particularly when using appropriate bases and reaction conditions. This simplifies the synthetic route, saving time and resources.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound derivatives.
Protocol 1: Conventional Heating
This protocol is adapted from established methods for the Suzuki coupling of functionally similar aryl bromides.[4]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane, degassed
-
Deionized water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (e.g., 1.0 mmol, 215 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(biphenyl-4-yl)-2-hydroxyethan-1-one derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Deionized water, degassed
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the this compound derivative (0.5 mmol, 107.5 mg), arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), SPhos (0.02 mmol, 8.2 mg), and K₃PO₄ (1.0 mmol, 212 mg).
-
Add degassed toluene (4 mL) and degassed water (0.4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki coupling reactions often requires careful optimization of several parameters.
| Parameter | Variation | Rationale and Expected Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | The choice of catalyst and ligand is critical. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or RuPhos can enhance the rate of oxidative addition and improve yields.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive aryl bromides.[6] For substrates with base-sensitive functional groups, a milder base like KF may be preferable.[3] |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water, DMF | The solvent system must solubilize all reactants. A biphasic system with water is common, as it helps dissolve the inorganic base. For substrates with poor solubility, DMF can be an effective solvent. |
| Temperature | Room Temp to 120 °C | Higher temperatures generally increase the reaction rate. Microwave heating can significantly reduce reaction times. However, elevated temperatures can also promote side reactions. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(0) catalyst has not been oxidized. Use freshly opened catalyst or ensure proper storage. Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.
-
Ineffective Base: The base may not be strong enough or may be of poor quality. Try a stronger base (e.g., K₃PO₄) and ensure it is finely powdered and anhydrous.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction mixture is exposed to oxygen. Rigorous degassing is essential to minimize this side product.[2]
-
Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This is sometimes observed with electron-rich aryl halides. Using bulky phosphine ligands can sometimes mitigate this issue.[2]
-
α-Ketol Rearrangement: Under strongly basic or acidic conditions, α-hydroxy ketones can undergo a 1,2-migration of an alkyl or aryl group.[7][8][9] Using moderately basic conditions (e.g., K₂CO₃) and avoiding excessively high temperatures can help prevent this isomerization.
-
Characterization of Products
The synthesized 1-(biphenyl-4-yl)-2-hydroxyethan-1-one derivatives can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the biphenyl system, a singlet for the methylene protons adjacent to the hydroxyl group, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon, the carbons of the biphenyl rings, and the methylene carbon bearing the hydroxyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
Representative Data for a Related Structure (1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone):
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 7.2 Hz, 2H), 7.65 (d, J = 7.2 Hz, 2H), 7.59 (d, J = 7.2 Hz, 2H), 7.01 (d, J = 7.6 Hz, 2H), 3.87 (s, 3H), 2.64 (s, 3H) ppm.[10]
Scope and Applications
The protocols described herein are applicable to a wide range of aryl and heteroaryl boronic acids, allowing for the synthesis of a diverse library of 1-(biphenyl-4-yl)-2-hydroxyethan-1-one derivatives. These compounds are valuable precursors for:
-
Pharmaceutical Agents: The α-hydroxyketone moiety can be further functionalized to create compounds with potential biological activity.
-
Advanced Materials: Biaryl structures are key components in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.
-
Ligand Synthesis: The products can be used as building blocks for the synthesis of novel ligands for coordination chemistry and catalysis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 1-(biphenyl-4-yl)-2-hydroxyethan-1-one derivatives from their corresponding 1-(4-bromophenyl) precursors. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired products. The protecting-group-free approach outlined in this guide offers an efficient pathway to these valuable synthetic intermediates, facilitating further exploration in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Antimicrobial and Antifungal Studies of 1-(4-Bromophenyl)-2-hydroxyethan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data related to the antimicrobial and antifungal evaluation of analogs of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. The provided protocols and data are based on studies of structurally related compounds, particularly chalcone derivatives synthesized from precursors like 1-(4-bromophenyl)ethanone, due to a lack of specific publicly available data on the exact analogs of this compound.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and antifungal activities of various chalcone derivatives, which serve as representative analogs.
Table 1: Antifungal Activity of Chalcone Derivatives
| Compound ID | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| D4 | Phomopsis sp. | EC50 | 14.4 | [1] |
| Azoxystrobin (Standard) | Phomopsis sp. | EC50 | 32.2 | [1] |
| Fluopyram (Standard) | Phomopsis sp. | EC50 | 54.2 | [1] |
| Compound 30 | Sclerotinia sclerotiorum | EC50 | 15.4 | [2] |
| Compound 28 | Helminthosporium maydis | EC50 | 15.1 | [2] |
| Compound 29 | Helminthosporium maydis | EC50 | 18.3 | [2] |
| Compound 30 | Helminthosporium maydis | EC50 | 18.1 | [2] |
| Compound 3c | Candida krusei | MIC50 | 0.78 | [3] |
| Compound 3c | Candida glabrata | MIC50 | 0.78 | [3] |
| Compound 3d | Candida glabrata | MIC50 | 0.78 | [3] |
| Ketoconazole (Standard) | Candida sp. | MIC50 | 0.78-1.56 | [3] |
| Fluconazole (Standard) | Candida sp. | MIC50 | 3.125-6.25 | [3] |
Table 2: Antibacterial and Antifungal Zone of Inhibition of Benzyl Bromide and Ketone Precursors
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference |
| Benzyl bromide (1a) | Candida albicans | 9 - 35 | [4] |
| Benzyl bromide (1a) | Candida krusei | 9 - 35 | [4] |
| Benzyl bromide (1a) | Aspergillus niger | 14 | [4] |
| Ketone (2c) | Candida albicans | 7 | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzyl Bromide Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (mg/mL) | Reference |
| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 | [4] |
| Benzyl bromide (1c) | Enterococcus faecalis | 2 | [4] |
| Benzyl bromide (1c) | Staphylococcus aureus | 4 | [4] |
| Benzyl bromide (1c) | Klebsiella pneumoniae | 4 | [4] |
| Benzyl bromide (1c) | Salmonella typhi | 4 | [4] |
| Benzyl bromide (1a) | Candida albicans | 0.25 | [4] |
| Benzyl bromide (1c) | Candida krusei | 0.5 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[5]
1. Materials:
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
2. Inoculum Preparation: a. From a fresh culture plate, select 3-4 colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or using a nephelometer. d. Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired concentration for inoculation (typically 5 x 10⁵ CFU/mL).
3. Plate Preparation and Inoculation: a. Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Inoculate each well (except the negative control) with 100 µL of the prepared inoculum, bringing the final volume to 200 µL.
4. Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria. b. For fungi, incubate at 35°C for 24-48 hours.
5. Reading and Interpretation: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition
This protocol is a standard method for screening the antimicrobial activity of compounds.[6]
1. Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test compounds at known concentrations
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
2. Inoculation of Agar Plates: a. Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard as described in the MIC protocol. b. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth. d. Allow the plate to dry for a few minutes.
3. Well Preparation and Compound Application: a. Aseptically punch wells into the inoculated agar using a sterile cork borer. b. Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. c. Include positive (known antibiotic) and negative (solvent) controls in separate wells.
4. Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
5. Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for antimicrobial screening.
Potential Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many antifungal agents target the synthesis of ergosterol, a crucial component of the fungal cell membrane.
Caption: Fungal ergosterol biosynthesis inhibition pathway.
Potential Antimicrobial Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A common target for antibacterial drugs is the synthesis of the peptidoglycan layer of the bacterial cell wall.
Caption: Bacterial cell wall synthesis inhibition pathway.
References
- 1. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticandidal Activity of New Imidazole-Chalcones [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(4-Bromophenyl)-2-hydroxyethan-1-one for the Synthesis of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery. This guide details the strategic application of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a versatile and synthetically tractable starting material, for the construction of novel kinase inhibitors. We will explore the inherent advantages of its α-hydroxy ketone and bromophenyl moieties, providing detailed, field-proven protocols for its elaboration into potent and selective therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for kinase-targeted drug discovery.
Introduction: The Strategic Value of the 1-Aryl-2-hydroxyethanone Scaffold
The pursuit of novel kinase inhibitors often relies on the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets. The α-hydroxy ketone moiety is a valuable pharmacophore in this context, found in various bioactive molecules and serving as a versatile synthetic building block.[3] The compound this compound (Figure 1) is a particularly strategic starting material for two primary reasons:
-
The α-Hydroxy Ketone Core: This functional group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, often mimicking the interactions of the ribose moiety of ATP. Furthermore, it serves as a synthetic handle for further modifications, such as oxidation to a diketone or substitution to introduce new functionalities.[4][5]
-
The 4-Bromophenyl Group: The bromine atom is a highly versatile functional group for modern organic synthesis. It is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the modular and efficient introduction of a wide variety of aryl and heteroaryl substituents, enabling rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[6]
This modular approach, combining a key binding element with a versatile coupling handle, makes this compound an ideal entry point for generating diverse libraries of potential kinase inhibitors.
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol [7]
Synthetic Strategy: From Building Block to Bioactive Inhibitor
The overarching strategy involves using the 4-bromophenyl group as an anchor point for a Suzuki cross-coupling reaction to build the core scaffold of the inhibitor. The α-hydroxy ketone can then be maintained as a key interacting group or further modified. This workflow allows for the systematic generation and evaluation of a library of compounds.
Caption: General workflow for kinase inhibitor synthesis.
Core Protocol: Suzuki-Miyaura Coupling for Scaffold Elaboration
This protocol describes a general method for coupling this compound with a heteroaryl boronic acid. The choice of boronic acid is critical and should be guided by the target kinase; common motifs in approved kinase inhibitors include pyridines, pyrimidines, indazoles, and pyrazoles.[2][8]
Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional reliability, broad functional group tolerance (including the free hydroxyl group), and generally high yields. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, known for its efficiency in coupling aryl bromides with heteroaryl boronic acids.[9] The carbonate base is essential for the transmetalation step of the catalytic cycle, and the DMF/water solvent system ensures solubility of both organic and inorganic reagents.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl boronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 215 mg, 1.0 mmol), the chosen heteroaryl boronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).
-
Solvent Addition: Add DMF and water in a 4:1 ratio (e.g., 8 mL DMF, 2 mL H₂O). The mixture should be a suspension.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Case Study: Synthesis of an ERK1/2 Inhibitor Analog
The extracellular signal-regulated kinases ERK1/2 are key nodes in the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancers.[8] The clinical candidate GDC-0994 is a potent ERK1/2 inhibitor featuring a 1-aryl-2-hydroxyethyl moiety.[8] We can apply our protocol to synthesize a structurally related analog, demonstrating the utility of our starting material.
Target Molecule: 1-(4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)phenyl)-2-hydroxyethan-1-one.
This target is designed by combining our this compound core with a key pyrimidinyl-pyrazole fragment known to confer potent kinase inhibition.
Synthetic Scheme:
Caption: Synthetic route to a target ERK1/2 inhibitor analog.
Protocol Notes:
-
The synthesis would follow the Core Protocol described in Section 3.
-
The required boronic ester (or corresponding boronic acid) can be synthesized or procured commercially.
-
The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary and Structure-Activity Relationship (SAR) Insights
The true power of this synthetic approach lies in the ability to rapidly generate analogs for SAR studies. By varying the boronic acid partner in the Suzuki coupling, one can probe the kinase's tolerance for different substituents in the solvent-exposed region of the ATP binding site.
| R-Group (from R-B(OH)₂) | Target Kinase | Typical Yield (%) | Hypothetical IC₅₀ (nM) | Rationale for Selection |
| 4-pyridyl | p38 MAP Kinase | 75-90 | 150 | Common hinge-binding motif. |
| 3-aminophenyl | Various | 70-85 | 85 | Amine provides an additional H-bond donor and a point for further derivatization. |
| 1H-Indazol-5-yl | Aurora Kinase | 65-80 | 45 | Indazole is a privileged scaffold in many potent kinase inhibitors.[10] |
| 2-aminopyrimidin-4-yl | ERK1/2 | 60-75 | 20 | Mimics the core of inhibitors like GDC-0994, targeting the hinge region.[8] |
SAR Insights:
-
Hinge-Binding: Small, nitrogen-containing heterocycles (e.g., pyridine, pyrimidine) are often optimal for forming key hydrogen bonds with the kinase hinge region.[11]
-
Solvent Front: Larger or more polar groups can be introduced to interact with the solvent-exposed region, which can be modulated to improve selectivity and pharmacokinetic properties.
-
Stereochemistry: The hydroxyl group at the C2 position creates a chiral center. Enantioselective synthesis or chiral separation is often necessary, as kinases are chiral environments and one enantiomer is typically much more active than the other, as seen with (S)-GDC-0994.[8]
Conclusion
This compound is a high-value, commercially available starting material for the synthesis of kinase inhibitors. Its structure provides a strategic combination of a potential ATP-pocket binding element and a versatile chemical handle for diversification. The protocols and strategies outlined in this document demonstrate a robust and efficient pathway for leveraging this building block to generate novel, potent, and selective kinase inhibitors, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recipharm.com [recipharm.com]
- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for 1-(4-Bromophenyl)-2-hydroxyethan-1-one: A Comprehensive Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
1-(4-Bromophenyl)-2-hydroxyethan-1-one (CAS No. 3343-45-1), also known as 4'-Bromo-2-hydroxyacetophenone, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its bifunctional nature, possessing both a ketone and a hydroxyl group on an aromatic scaffold, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its properties to ensure safe handling and maintain its chemical integrity during storage.
This guide provides an in-depth overview of the essential procedures for the safe handling and storage of this compound, grounded in its chemical reactivity. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to foster a proactive safety culture in the laboratory.
Compound Profile & Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for quick reference in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 3343-45-1 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [3] |
| Molecular Weight | 215.04 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 137 °C | [2][4] |
| Boiling Point | 321.5 ± 22.0 °C (Predicted) | [2][4] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa (Predicted) | 12.63 ± 0.10 | [2] |
PART 1: HAZARD IDENTIFICATION & RISK MITIGATION
This compound is classified as a hazardous substance. Understanding these hazards is the first step toward effective risk mitigation.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
The Chemistry Behind the Hazards
The irritant nature of this compound can be attributed to its structure as an α-hydroxy ketone. While not as reactive as its α-halo ketone counterparts, the molecule can still interact with biological macromolecules on the skin, in the eyes, and in the respiratory tract, leading to irritation. The aromatic bromine atom can also contribute to its overall toxicological profile.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.
-
Eye Protection : Wear tightly sealed safety goggles or a full-face shield. Standard safety glasses are insufficient.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection : A lab coat is required. For operations with a high risk of dust generation, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection : All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
PART 2: DETAILED HANDLING PROTOCOLS
Adherence to meticulous handling procedures is critical for user safety and for maintaining the purity of the compound.
Engineering Controls: The Primary Barrier
The principal engineering control for handling this compound is a certified chemical fume hood . This protects the user from inhaling the irritant dust and provides a contained space in case of a spill. Ensure the sash is kept at the lowest practical height.
Protocol for Weighing and Transferring the Solid
-
Preparation : Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, receiving flask) and waste containers readily available.
-
Aliquotting : Gently open the container inside the fume hood. Avoid creating dust clouds by using smooth, deliberate motions. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat.
-
Transfer : Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be used to minimize the risk of spillage.
-
Cleaning : After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker within the fume hood.
-
Closure : Tightly reseal the main container immediately after use to protect it from atmospheric moisture and contaminants.
Diagram: Safe Handling Workflow
Caption: Workflow for Safe Handling
PART 3: STORAGE PROCEDURES & CHEMICAL STABILITY
The long-term stability of this compound is contingent upon proper storage conditions that account for its chemical reactivity and potential sensitivity.
General Storage Conditions
-
Temperature : Store in a cool, dry place. Room temperature is generally acceptable.[4]
-
Atmosphere : Store in a tightly closed container to prevent absorption of moisture.[4] The hydroxyl group can make the compound susceptible to hygroscopicity. For long-term storage or for use in moisture-sensitive reactions, storing in a desiccator is recommended.
-
Light : While specific photostability data is not available, aromatic ketones and brominated compounds can be light-sensitive.[5][6] As a precautionary measure, store the compound in an amber glass bottle or in a dark cabinet to protect it from light.
Chemical Incompatibilities: The Rationale
Understanding why certain chemicals are incompatible is key to preventing hazardous situations.
-
Strong Oxidizing Agents : The secondary alcohol group in this compound can be oxidized. Strong oxidants can potentially lead to the formation of an α-keto aldehyde or even cause oxidative cleavage of the C-C bond next to the carbonyl group, which can be an exothermic and uncontrolled reaction.
-
Strong Bases : In the presence of a strong base, α-hydroxy ketones can undergo a rearrangement known as the α-ketol rearrangement.[7] The base will deprotonate the hydroxyl group, initiating a molecular rearrangement. This will lead to the degradation of the desired compound.
-
Strong Acids : Acidic conditions can also catalyze the α-ketol rearrangement. Furthermore, strong acids may promote side reactions, including dehydration or other degradation pathways.
-
Reducing Agents : The ketone functional group is susceptible to reduction by agents like sodium borohydride or lithium aluminum hydride. While this is often a desired synthetic transformation, accidental mixing during storage must be avoided.
-
Acid Chlorides : The hydroxyl group will react with acid chlorides in an acylation reaction. This is an incompatibility that can lead to the formation of undesired byproducts.
Diagram: Logic of Incompatibility
Caption: Chemical Incompatibility Pathways
PART 4: EMERGENCY & DISPOSAL PROCEDURES
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.
Spill Response
-
Minor Spills : For small spills within a fume hood, wear appropriate PPE, de-energize ignition sources, and absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container.
-
Major Spills : Evacuate the laboratory and alert personnel in adjacent areas. Contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal Protocol
Improper disposal of brominated organic compounds can cause significant environmental harm.[8]
-
Categorization : All waste containing this compound, including contaminated solids (gloves, paper towels, silica gel) and solutions, must be treated as halogenated organic waste .[8]
-
Containment : Collect this waste in a clearly labeled, dedicated container for halogenated organic waste. Do not mix with non-halogenated waste.[8]
-
Disposal : The sealed waste container must be disposed of through your institution's EHS-approved hazardous waste disposal program. Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[9]
References
- 1. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3343-45-1 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:3343-45-1 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Bromophenyl)-2-hydroxyethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, an α-hydroxy ketone, are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Depending on the synthetic route, common impurities may include the starting material (e.g., 4-bromoacetophenone), over-brominated or under-brominated side products, and residual solvents from the reaction.
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be determined using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or a solvent mixture. For compounds similar to this compound, solvent systems like petroleum ether-diethyl ether or ethanol-water could be effective.[3] |
| Oiling out occurs instead of crystallization. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent. | Add more solvent to the hot solution. Allow the solution to cool down slowly. Use a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization occurred during hot filtration. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. A second crop of crystals can sometimes be obtained from the mother liquor.[4] |
| The purified product is still impure. | The impurity has similar solubility to the desired product in the chosen solvent. | Perform a second recrystallization with a different solvent system. Consider using column chromatography for more efficient separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column was not packed properly. | Perform TLC analysis with different solvent systems to find the optimal eluent for separation. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[3][5] Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane-ethyl acetate system. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of bands on the column. | The sample was not loaded properly. The compound is interacting too strongly with the silica gel. | Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the column in a narrow band. Adding a small amount of a polar solvent like methanol to the eluent can sometimes help, but be cautious as it can significantly alter the separation. |
| Cracks or channels forming in the silica bed. | The column has run dry. Improper packing. | Never let the solvent level drop below the top of the silica gel. Ensure the column is packed carefully and allowed to settle before loading the sample. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable solvent or solvent pair where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. A mixture of petroleum ether and diethyl ether (e.g., 3:1 v/v) has been used for similar compounds.[3]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Start the elution with the initial, less polar solvent system (e.g., hexane-ethyl acetate 10:1 or 30:1).[3] Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Common side reactions in the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common side reactions and experimental challenges. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting the α-Bromination of 1-(4-Bromophenyl)ethanone
The first critical step in the synthesis is the selective α-bromination of the starting material, 1-(4-bromophenyl)ethanone. The primary goal is to form 2-bromo-1-(4-bromophenyl)ethanone. However, a lack of control over reaction conditions can lead to a mixture of undesired products.[1]
Question: My crude product from the bromination of 1-(4-bromophenyl)ethanone shows a complex mixture on my NMR and TLC analysis. What are the most likely byproducts?
Answer: When α-brominating an aryl ketone like 1-(4-bromophenyl)ethanone, two major side reactions typically account for the complex product mixture: over-halogenation at the α-carbon and electrophilic substitution on the aromatic ring.[1]
-
α,α-Dibromination: The most common byproduct is the α,α-dibrominated ketone, 2,2-dibromo-1-(4-bromophenyl)ethanone . The initial product, 2-bromo-1-(4-bromophenyl)ethanone, still possesses an acidic α-proton, which can be removed to form another enolate, leading to a second bromination.
-
Ring Bromination: Although the acetyl group is deactivating, forcing conditions can lead to electrophilic aromatic substitution, yielding isomers like 1-(2,4-dibromophenyl)ethanone or 1-(3,4-dibromophenyl)ethanone . This is particularly problematic if Lewis acids are present or if the reaction is run under conditions that generate strong electrophilic bromine species.[1]
Question: How can I improve the selectivity for the desired mono-α-brominated product and avoid these byproducts?
Answer: Achieving high selectivity for mono-α-bromination requires careful control over the reaction conditions. The strategy is to favor the kinetics of the first bromination while disfavoring the subsequent reactions.
Key Experimental Controls:
-
Stoichiometry and Reagent Addition: Use of no more than one equivalent of the brominating agent (e.g., Br₂, N-Bromosuccinimide) is critical. The slow, dropwise addition of the bromine solution to the ketone ensures that its concentration remains low, minimizing the chance of a second bromination on the already-formed product.[2]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) helps to control the reaction rate and improve selectivity. Exothermic reactions can lead to localized heating, promoting side reactions.[3]
-
Choice of Brominating Agent: While molecular bromine (Br₂) in solvents like acetic acid or diethyl ether is common, N-Bromosuccinimide (NBS) can be a milder and more selective reagent for α-bromination, often initiated with a radical initiator or acid catalyst.[2]
-
Acid Catalysis: The acid-promoted bromination proceeds through an enol intermediate. Using a catalytic amount of acid (like HBr or acetic acid) is sufficient to promote enolization for the first bromination. Avoiding strong Lewis acids can prevent ring halogenation.[1]
Experimental Workflow: Selective Mono-α-Bromination
Caption: Controlled bromination workflow.
Section 2: Troubleshooting the Hydrolysis of 2-bromo-1-(4-bromophenyl)ethanone
The conversion of the α-bromo ketone to the desired α-hydroxy ketone via nucleophilic substitution is the final step. However, this reaction is notoriously prone to a significant side reaction: the Favorskii rearrangement.
Question: My yield of this compound is extremely low. The major byproduct I've isolated is an acidic compound, identified as 4-bromophenylacetic acid. What is causing this?
Answer: The formation of a carboxylic acid derivative from an α-halo ketone under basic conditions is the classic outcome of the Favorskii rearrangement .[4][5] This pathway is often the dominant reaction if conditions are not carefully chosen to favor direct nucleophilic substitution (S_N2).
Mechanism Causality: The Favorskii rearrangement is initiated by the abstraction of the α'-proton (the proton on the carbon on the other side of the carbonyl from the halogen). This forms an enolate which then undergoes an intramolecular S_N2 reaction to form a strained cyclopropanone intermediate. The nucleophile (in this case, hydroxide) then attacks the carbonyl carbon of the cyclopropanone. Ring-opening of the resulting tetrahedral intermediate occurs to yield the most stable carbanion, which is subsequently protonated during workup to give the carboxylic acid product.[4][6]
Question: How can I suppress the Favorskii rearrangement and promote the desired S_N2 hydrolysis?
Answer: Suppressing the Favorskii rearrangement hinges on preventing the initial α'-proton abstraction or using conditions where the direct S_N2 displacement of the bromide is kinetically faster. The S_N2 reaction at an α-halo ketone is known to be unusually fast due to orbital overlap with the carbonyl group.[7][8]
Comparative Pathways: S_N2 vs. Favorskii Rearrangement
Caption: Competing reaction pathways for α-halo ketones.
Strategies to Favor S_N2 Substitution:
| Strategy | Rationale | Recommended Protocol |
| Choice of Nucleophile/Base | Strong, sterically hindered bases favor proton abstraction, initiating the Favorskii rearrangement. Milder nucleophiles or those less basic in nature favor the S_N2 pathway. | Use sodium bicarbonate (NaHCO₃) in an acetone/water mixture. Alternatively, tetrabutylammonium hydroxide (TBAOH) in acetonitrile has been shown to effectively produce α-hydroxy ketones from α-chloro ketones with high yields, avoiding the rearrangement.[9] |
| Solvent System | Protic solvents can stabilize the S_N2 transition state. Aprotic polar solvents are also effective. | Acetonitrile or a mixture of acetone and water is commonly used. These solvents facilitate the dissolution of both the organic substrate and the inorganic nucleophile. |
| Temperature Control | Lower temperatures generally favor the reaction with the lower activation energy. While both pathways are affected, controlling the temperature can improve selectivity. | Run the reaction at room temperature or slightly below. Avoid excessive heating which can promote elimination and other degradation pathways. |
| Two-Step Procedure | Convert the α-bromo ketone to an α-acetoxy ketone first, which can then be cleanly hydrolyzed. | React 2-bromo-1-(4-bromophenyl)ethanone with sodium acetate in acetic acid to form 2-acetoxy-1-(4-bromophenyl)ethanone. This intermediate is not susceptible to the Favorskii rearrangement and can be easily hydrolyzed to the final product using mild acid or base. |
Section 3: General Purity, Yield, and Analysis
Even when major side reactions are minimized, achieving high purity and yield can be challenging. This section addresses common issues related to overall experimental execution and product characterization.
Question: My reaction seems to work, but my overall yield is consistently low. What general experimental parameters should I re-evaluate?
Answer: Consistently low yields, even when major byproducts are not obvious, often point to fundamental issues in the experimental setup or reactant quality.[3]
-
Purity of Starting Materials: Ensure your 1-(4-bromophenyl)ethanone is pure. Impurities can interfere with the reaction. The quality of the brominating agent and solvents is also paramount.
-
Anhydrous Conditions: For the bromination step, moisture can react with the brominating agent and affect the reaction. Ensure glassware is thoroughly dried.[3]
-
Atmosphere Control: While not always strictly necessary, running reactions under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is prolonged or heated.[3]
-
Incomplete Conversion: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, you may need to adjust the temperature, reaction time, or reagent stoichiometry.
-
Product Degradation: The final product, an α-hydroxy ketone, can be sensitive. Overly acidic or basic workup conditions, or prolonged heating during solvent evaporation, can lead to degradation. A neutral, careful workup is recommended.
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Formation Pathway | Typical ¹H NMR Signal (CDCl₃) | Notes |
| 2,2-dibromo-1-(4-bromophenyl)ethanone | Over-bromination | Singlet ~6.5-7.0 ppm (CHBr₂) | Lacks the characteristic singlet around 4.4 ppm for the -CH₂Br group. |
| 1-(2,4-dibromophenyl)ethanone | Ring Bromination | Complex aromatic splitting | The integration of the aromatic region will be for 3 protons instead of 4. |
| 4-Bromophenylacetic acid | Favorskii Rearrangement | Singlet ~3.6 ppm (-CH₂-), broad singlet >10 ppm (-COOH) | Acidic nature; will show different solubility and TLC behavior. |
| 2-bromo-1-(4-bromophenyl)ethanone | Unreacted Starting Material | Singlet ~4.4 ppm (-CH₂Br)[10] | Important to distinguish from the product's -CH₂OH signal. |
This guide provides a framework for identifying and resolving the most common side reactions encountered during the synthesis of this compound. By understanding the mechanistic basis for the formation of these byproducts, researchers can rationally design their experiments to maximize the yield and purity of the desired product.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Optimizing reaction conditions for 1-(4-Bromophenyl)-2-hydroxyethan-1-one derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the derivatization of 1-(4-Bromophenyl)-2-hydroxyethan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the derivatization of this compound, an α-hydroxy ketone.
Q1: What are the primary reactive sites on this compound for derivatization?
The molecule has three primary sites for derivatization:
-
Primary Hydroxyl Group (-OH): This is a common site for reactions like esterification, etherification, or silylation.[1][2]
-
Ketone Group (C=O): The carbonyl group can react with amines and their derivatives to form imines, oximes, or hydrazones.[3][4] It can also be reduced to a secondary alcohol.[3][4]
-
Aryl Bromide (Ar-Br): The bromine on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to form C-C or C-N bonds.[5]
Q2: My reaction yield is low or non-existent. What are the common causes?
Low yields can stem from several factors. Systematically check the following:
-
Reagent Quality: Ensure all reagents, especially derivatizing agents and bases, are fresh and have been stored correctly to prevent degradation.[6]
-
Presence of Moisture: Many reactions, particularly those involving strong bases (like NaH for etherification) or moisture-sensitive reagents (like silylating agents), require anhydrous (dry) conditions.[6][7] Ensure glassware is oven-dried and use anhydrous solvents.
-
Insufficient Reagent: The stoichiometry may be incorrect. For some reactions, using a slight excess (1.1-1.2 equivalents) of the derivatizing agent can drive the reaction to completion.[7]
-
Suboptimal Temperature: Reaction temperature is critical.[8] Some reactions require heating to overcome the activation energy, while others need cooling to prevent side reactions. The optimal temperature must be determined for each specific transformation.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred effectively, especially in heterogeneous mixtures, to facilitate contact between reactants.
Q3: I see multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
The formation of side products is a common issue. Potential side reactions depend on the specific derivatization being performed:
-
For Etherification (Williamson Synthesis): The primary side reaction is E2 elimination, especially if using a sterically hindered base or high temperatures, which leads to an alkene byproduct.[7]
-
For Esterification: If the reaction is run at excessively high temperatures or for too long, degradation of the starting material or product can occur. Incomplete reaction due to steric hindrance or poor nucleophilicity of the alcohol can also be a factor.
-
For Reactions involving the Ketone: In aldol-type reactions, self-condensation can occur if the enolate of the ketone attacks another ketone molecule.[3]
Q4: The reaction seems to have stalled, with starting material remaining. How can I drive it to completion?
If the reaction is incomplete:
-
Increase Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is proceeding slowly, extending the time may be sufficient.[6][7]
-
Increase Temperature: Gently increasing the reaction temperature can increase the reaction rate. However, be cautious as this can also promote side reactions.[7]
-
Add More Reagent: If one of the reagents is being consumed by side reactions or is volatile, a careful additional charge of that reagent might be necessary.
-
Check Catalyst Activity: If the reaction is catalyst-dependent (e.g., Pd-coupling), ensure the catalyst is active and not "poisoned" by impurities.
Q5: I'm having difficulty purifying my final product. What are the best methods?
Purification is crucial for obtaining a high-quality derivative.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The key is to select an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at room temperature.[9] Slow cooling is essential for forming pure crystals.[9]
-
Flash Column Chromatography: This is the most common method for purifying both solid and liquid derivatives. The main challenge is finding a solvent system (eluent) that provides good separation between your product, unreacted starting materials, and any byproducts.[7] A gradient elution may be necessary for complex mixtures.[7]
-
Aqueous Work-up: Before chromatography or recrystallization, a proper aqueous work-up is needed to remove inorganic salts and water-soluble impurities. If emulsions form during extraction, adding brine can help break them.[7]
Data Presentation
Optimizing reaction conditions often involves screening various parameters. The tables below provide examples of how to structure this data for clarity.
Table 1: Optimization of Solvent and Base for O-Alkylation (Williamson Ether Synthesis).
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 12 | 65 |
| 2 | Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | 80 | 8 | 82 |
| 3 | Benzyl Bromide | NaH (1.2) | THF | 66 (reflux) | 6 | 91 |
| 4 | Ethyl Iodide | NaH (1.2) | THF | 66 (reflux) | 8 | 88 |
Note: Data is representative and illustrates an optimization workflow.
Table 2: Screening of Solvents for Product Recrystallization.
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Quality | Recovery Yield (%) | Purity (%) |
| Methanol | Low | High | Good | 85-95 | >98 |
| Ethanol | Low | High | Good | 80-90 | >98 |
| Ethanol/Water | Very Low | Moderate | Excellent | 85-92 | >97 |
| Hexane/EtOAc | Very Low | High | Fair | 75-85 | >96 |
Data adapted from typical purification protocols for similar compounds.[9]
Experimental Protocols
Protocol 1: Esterification of the Hydroxyl Group (Acetylation)
This protocol describes the formation of 2-acetoxy-1-(4-bromophenyl)ethan-1-one.
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 equiv.) or acetyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Oximation of the Ketone Group
This protocol is adapted from a general procedure for forming ketone oximes.[10]
-
Preparation: To a solution of this compound (1.0 equiv.) in ethanol, add hydroxylamine hydrochloride (2.0 equiv.).[10]
-
Addition of Base: Add pyridine (1.8 equiv.) to the suspension.[10]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[10]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it by rotary evaporation to remove the ethanol.[10]
-
Work-up: Add water to the residue to precipitate the crude product. Stir the resulting slurry at room temperature for 1 hour.[10]
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[10] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Visualizations
The following diagrams illustrate key workflows and logic for the derivatization process.
Caption: General Experimental Workflow for Derivatization.
Caption: Troubleshooting Flowchart for Low Reaction Yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 3. jackwestin.com [jackwestin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for 1-(4-Bromophenyl)-2-hydroxyethan-1-one Experiments
Welcome to the technical support center for experiments involving 1-(4-bromophenyl)-2-hydroxyethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. Our approach is rooted in scientific expertise and practical, field-tested experience to empower you with the knowledge to overcome common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and practical synthetic routes are:
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Route A: From 4-bromoacetophenone. This involves the α-bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by hydrolysis to the desired α-hydroxy ketone.
-
Route B: From 4-bromobenzoyl chloride. This route involves a Friedel-Crafts acylation-type reaction with a protected form of a two-carbon synthon, followed by deprotection.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of your target molecule is crucial for its successful synthesis and handling.
| Property | Value | Source |
| CAS Number | 3343-45-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 215.04 g/mol | --INVALID-LINK-- |
| Melting Point | 137-142 °C | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water. | General knowledge |
Q3: What are the main safety concerns when working with this compound and its intermediates?
A3: Safety is paramount in any laboratory setting. The key hazards are associated with the starting materials and intermediates.
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2-Bromo-1-(4-bromophenyl)ethanone: This intermediate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bromine: Used in the α-bromination step, bromine is highly corrosive, toxic, and volatile. Extreme caution must be exercised, and it should only be handled in a fume hood with proper PPE.
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This compound: This compound is classified as a skin and eye irritant.[1] Always handle with gloves and safety glasses.
II. Detailed Experimental Protocols
Here, we provide a detailed, step-by-step methodology for the synthesis of this compound via the α-bromination of 4-bromoacetophenone followed by hydrolysis.
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This protocol is adapted from the synthesis of the analogous 2-bromo-1-(4-hydroxyphenyl)ethanone.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoacetophenone (1 equivalent) in glacial acetic acid.
-
Bromination: From the dropping funnel, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution of 4-bromoacetophenone. The addition should be carried out at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. The crude 2-bromo-1-(4-bromophenyl)ethanone will precipitate out as a solid.
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Isolation: Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and hydrobromic acid. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the α-bromo ketone.
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Reaction Setup: In a round-bottom flask, suspend 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in a mixture of formic acid and water.
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Hydrolysis: Add sodium formate (1.2 equivalents) to the suspension and heat the mixture to reflux. The reaction is typically complete in 2-4 hours.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: After cooling the reaction mixture to room temperature, add water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the formic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water or ethyl acetate/hexane.
III. Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low Yield in the α-Bromination Step (Step 1)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC analysis shows a significant amount of starting material remaining. | Increase the reaction time or slightly increase the reaction temperature (e.g., to 40-50 °C). |
| Side Reaction: Nuclear Bromination | 1H NMR of the crude product shows aromatic signals that are more complex than expected. | Use a milder brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN). |
| Loss of Product During Work-up | The aqueous layer after filtration is cloudy. | Ensure the precipitation is complete by using a sufficient amount of ice-cold water and allowing adequate time for the product to crystallize. |
Problem 2: Low Yield in the Hydrolysis Step (Step 2)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC shows the presence of the starting α-bromo ketone. | Increase the reflux time or the amount of sodium formate. |
| Side Reaction: Formation of Byproducts | The crude 1H NMR spectrum shows unexpected peaks. A common byproduct is the corresponding debrominated ketone (4-bromoacetophenone). | Ensure the reaction is not overheated or run for an excessively long time. The use of milder hydrolysis conditions, such as aqueous sodium bicarbonate in a biphasic system, can sometimes mitigate this. |
| Product Degradation | The isolated product is discolored (e.g., brown or black). | α-hydroxy ketones can be prone to air oxidation and polymerization, especially under basic conditions. Ensure the work-up is performed promptly and under a neutral or slightly acidic pH. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oiling Out During Recrystallization | The product separates as an oil instead of crystals upon cooling. | The solvent may be too nonpolar or the solution may be too concentrated. Add a small amount of a more polar co-solvent or dilute the solution with more hot solvent before cooling. |
| Co-elution of Impurities in Column Chromatography | The product and impurities do not separate well on a silica gel column. | This compound is a polar molecule. Consider using a more polar eluent system (e.g., a higher percentage of ethyl acetate in hexane) or switch to a different stationary phase like alumina. |
| Persistent Impurity | A specific impurity remains even after multiple purification attempts. | Identify the impurity by NMR or MS. If it is the starting material or a known byproduct, adjust the reaction conditions to minimize its formation. If it is an unknown impurity, consider a different purification technique, such as preparative HPLC. |
Troubleshooting Logic Flowchart
Caption: A logical flowchart to diagnose and resolve low yield issues in the synthesis.
IV. Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the final product.
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¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum in CDCl₃ would show:
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A singlet for the two protons of the -CH₂- group adjacent to the hydroxyl and carbonyl groups.
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A doublet of doublets (or two distinct doublets) for the four aromatic protons on the bromophenyl ring.
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A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The expected ¹³C NMR spectrum would show:
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A peak for the carbonyl carbon.
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A peak for the -CH₂- carbon.
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Four distinct peaks for the aromatic carbons (two for the protonated carbons and two for the quaternary carbons).
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IR (Infrared) Spectroscopy: Key expected peaks include:
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A broad peak for the O-H stretch of the alcohol.
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A strong, sharp peak for the C=O stretch of the ketone.
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Peaks corresponding to the C-Br stretch and aromatic C-H and C=C stretches.
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Melting Point: A sharp melting point within the expected range (137-142 °C) is a good indicator of purity.
V. References
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
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Chemical Synthesis Database. 1-(4-bromophenyl)-2-hydroxyethanone. --INVALID-LINK--
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Thermo Fisher Scientific. This compound Safety Data Sheet. --INVALID-LINK--
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Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. --INVALID-LINK--
References
Stability issues of 1-(4-Bromophenyl)-2-hydroxyethan-1-one under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected degradation of the compound in solution.
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Question: I am observing a rapid loss of purity of my this compound solution. What could be the cause?
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Answer: Several factors could be contributing to the degradation. Consider the following:
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pH of the solvent: This compound is susceptible to degradation in both acidic and basic conditions. The alpha-hydroxy ketone moiety can undergo various reactions depending on the pH. It is recommended to use a buffered solution at a neutral pH (around 7) if possible, or to minimize the time the compound is in a non-neutral solution.
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Presence of incompatible materials: The compound is incompatible with strong acids, bases, oxidizing agents, reducing agents, and acid chlorides.[1] Ensure that your experimental setup, including solvents and reagents, does not contain these substances.
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Temperature: Elevated temperatures can accelerate degradation. Store solutions at a low temperature (e.g., 2-8 °C) unless the experimental protocol requires otherwise.
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Issue 2: Formation of unknown impurities during a reaction.
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Question: I am using this compound as a starting material, and my reaction is yielding unexpected byproducts. How can I determine if these are related to the stability of the starting material?
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Answer: To investigate if the impurities are arising from the degradation of the starting material, you can perform the following checks:
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Analyze the starting material: Before starting your reaction, run a purity check on the this compound using a suitable analytical method like HPLC. This will confirm the initial purity.
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Run a blank reaction: Prepare a mock reaction mixture containing the solvent and all other reagents except your reaction partner, but including the this compound. Let it stir under the same reaction conditions (temperature, time, atmosphere).
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Analyze the blank reaction: After the reaction time, analyze the mixture from the blank reaction. If you observe the same impurities as in your actual reaction, it is likely they are degradation products of the starting material under the reaction conditions.
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Issue 3: Inconsistent results between experimental batches.
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Question: I am getting variable results in my experiments using this compound from different suppliers or different lots. Why might this be happening?
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Answer: Inconsistent results can often be traced back to variations in the purity and stability of the starting material.
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Initial Purity: Different batches or suppliers may have slightly different purity profiles. It is crucial to determine the purity of each new batch before use.
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Storage Conditions: Ensure that the compound is stored under the recommended conditions, which are in a cool, dry place in a tightly closed container.[1] Improper storage can lead to degradation over time.
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Handling: Avoid repeated opening and closing of the container, which can expose the compound to moisture and air. Aliquot the compound into smaller, single-use vials if you plan to use it over an extended period.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from incompatible substances, and in a tightly sealed container to prevent moisture absorption.[1] For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: To assess the stability, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions that are more severe than your experimental conditions to predict its long-term stability.[2][3]
Q3: What are the potential degradation pathways for this compound?
A3: As an alpha-hydroxy ketone, this compound can undergo several degradation reactions, including:
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Oxidation: The secondary alcohol can be oxidized to a diketone.
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Rearrangement: In the presence of acid or base, it can undergo rearrangement reactions.
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Dimerization/Polymerization: Under certain conditions, alpha-hydroxy ketones can self-condense.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for stability studies.[4] It allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[4]
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Stability of this compound in Solution at Different pH Values
| pH | Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) |
| 2.0 | 25 | 99.5 | 95.2 | 88.1 |
| 7.0 | 25 | 99.5 | 99.3 | 99.0 |
| 12.0 | 25 | 99.5 | 92.0 | 80.5 |
Table 2: Photostability of this compound (Solid State)
| Light Condition | Duration (hours) | Initial Purity (%) | Final Purity (%) | Appearance Change |
| ICH D65 Light | 24 | 99.6 | 98.5 | Slight yellowing |
| Dark Control | 24 | 99.6 | 99.5 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
This protocol outlines a general procedure for conducting a forced degradation study of this compound in solution.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
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Thermal Degradation: Keep a portion of the stock solution at 60 °C.
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Control: Keep a portion of the stock solution at room temperature, protected from light.
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Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
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Data Evaluation: Calculate the percentage of degradation for each condition and identify any major degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase:
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A: 0.1% Phosphoric acid in Water
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B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Identifying Impurities in 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in samples of 1-(4-Bromophenyl)-2-hydroxyethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process and storage.[1] The primary sources include:
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Starting Materials: Unreacted starting materials, such as 4-bromoacetophenone, can carry through the synthesis.
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Intermediates: Incomplete reactions can result in the presence of synthetic intermediates, for instance, 2-bromo-1-(4-bromophenyl)ethanone.
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Byproducts: Side reactions during synthesis can generate related substances, such as di-brominated compounds or products of over-oxidation like 4-bromophenylglyoxal.
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Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like heat, light, or pH, leading to the formation of degradation products.[1]
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Reagents and Solvents: Residual solvents and other reagents used during synthesis and purification may be present in the final product.[1]
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive impurity profiling.[2][3][4]
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[2] A reversed-phase method with UV detection is often a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable impurities.[2][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, aiding in their definitive identification.[5][6][7]
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for the identification, qualification, and control of impurities in drug substances. These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contaminated mobile phase or HPLC system- Carryover from previous injections | - Use fresh, high-purity solvents.- Flush the HPLC system and injector with a strong solvent.- Inject a blank run to confirm the system is clean. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature. |
| Unexpected Peaks | - Sample degradation- Presence of unknown impurities | - Prepare fresh samples and re-analyze.- Collect the fraction corresponding to the unknown peak for further characterization by MS or NMR. |
GC-MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | - No sample injection- Leak in the system- Inactive ion source | - Verify the autosampler and syringe are functioning correctly.- Check for leaks in the injection port, column fittings, and MS interface.- Clean and tune the ion source. |
| Broad Peaks | - Column contamination- Slow injection speed | - Bake out the column at a high temperature.- Optimize the injection parameters for a faster sample transfer. |
| Poor Sensitivity | - Contaminated ion source- Low sample concentration | - Clean the ion source.- Concentrate the sample or increase the injection volume. |
| Mass Spectrum Mismatch | - Co-eluting peaks- Incorrect library search parameters | - Improve chromatographic separation to resolve co-eluting compounds.- Adjust the mass spectral library search settings. |
Potential Impurities and their Identification
Based on a common synthetic route starting from 4-bromoacetophenone, the following impurities may be present in this compound samples.
| Potential Impurity | Structure | Origin | Analytical Identification |
| 4-Bromoacetophenone | Br-C₆H₄-C(O)CH₃ | Starting Material | HPLC: Shorter retention time than the API.GC-MS: Molecular ion at m/z 198/200.NMR: Absence of the hydroxyl proton and a singlet for the methyl group. |
| 2-Bromo-1-(4-bromophenyl)ethanone | Br-C₆H₄-C(O)CH₂Br | Intermediate | HPLC: Different retention time from the API.GC-MS: Molecular ion at m/z 276/278/280.NMR: A singlet for the -CH₂Br protons. |
| 2,2-Dibromo-1-(4-bromophenyl)ethanone | Br-C₆H₄-C(O)CHBr₂ | Byproduct | HPLC: Likely a longer retention time.GC-MS: Characteristic isotopic pattern for three bromine atoms.NMR: A singlet for the -CHBr₂ proton. |
| 4-Bromophenylglyoxal | Br-C₆H₄-C(O)CHO | Oxidation Byproduct | HPLC: May require derivatization for good chromatography.GC-MS: Molecular ion at m/z 214/216. |
Experimental Protocols
HPLC Method for Impurity Profiling
This is a general starting method and may require optimization.
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Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: 5% A, 95% B
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30.1-35 min: 95% A, 5% B
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
GC-MS Method for Volatile Impurities
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Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
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Inlet Temperature: 250 °C
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Oven Program:
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Initial temperature: 100 °C, hold for 2 min
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Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow 1.0 mL/min
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Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Mass Range: 50-500 amu
NMR Sample Preparation
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Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra. The presence of impurities will be indicated by peaks that do not correspond to the main compound.
Visualizations
Caption: General experimental workflow for impurity identification.
Caption: Relationship between synthesis and potential impurities.
References
- 1. scispace.com [scispace.com]
- 2. cbijournal.com [cbijournal.com]
- 3. zenodo.org [zenodo.org]
- 4. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4′-ブロモアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Recrystallization of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 1-(4-Bromophenyl)-2-hydroxyethan-1-one through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities present. To resolve this:
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Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1]
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Slower cooling: Allow the flask to cool more slowly to room temperature before moving it to an ice bath. This provides more time for crystal nucleation and growth.[2]
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Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]
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Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[1][3]
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Consider a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Q2: I am not getting any crystal formation, even after cooling in an ice bath. What is the problem?
A2: A lack of crystal formation is typically due to either using too much solvent or the solution being too dilute.
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Reduce solvent volume: Re-heat the solution and boil off some of the solvent to increase the concentration of the compound.[1] Then, allow it to cool again.
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Induce crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[1][3]
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Lower the temperature: If using a standard ice bath, consider a colder cooling bath, such as an ice/salt mixture.
Q3: The recovery yield of my purified crystals is very low. How can I improve it?
A3: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
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Use the minimum amount of hot solvent: Ensure you are using only the minimum volume of hot solvent necessary to fully dissolve the crude product.[2][4]
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Pre-heat the filtration apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.
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Ensure complete cooling: Allow the flask to cool in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal precipitation.[5]
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Minimize transfers: Each transfer of the solution or crystals can result in material loss. Plan your steps to minimize the number of transfers.
Q4: The purity of my recrystallized product has not improved significantly. What can I do?
A4: Poor purification can be due to rapid crystallization trapping impurities or the selection of an inappropriate solvent.
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Slow down the crystallization process: Rapid crystal growth can trap impurities within the crystal lattice.[1] Ensure the solution cools slowly. Avoid disturbing the flask during the initial cooling phase.
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Choose a more selective solvent: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to perform small-scale solvent screening tests to find the optimal solvent.
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Perform a second recrystallization: If the initial purity is very low, a second recrystallization step may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of this compound?
A1: Based on structurally similar compounds, suitable solvent systems include single solvents like ethanol or methanol, and mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[4] Alcohols like methanol and ethanol are often effective for aromatic compounds.[2] The choice of solvent should be based on preliminary solubility tests.
Q2: How do I perform a small-scale solubility test to select a good recrystallization solvent?
A2: Place a small amount of your crude product (10-20 mg) into several test tubes. To each tube, add a different potential solvent dropwise at room temperature, observing the solubility. If the compound is insoluble or sparingly soluble at room temperature, heat the test tube to the solvent's boiling point and observe if it dissolves. A good solvent will dissolve the compound when hot but not when cold.[4]
Q3: What is the purpose of adding water as an anti-solvent in an ethanol/water system?
A3: In a mixed solvent system like ethanol/water, the compound is typically soluble in the primary solvent (ethanol) but insoluble in the anti-solvent (water). After dissolving the compound in a minimal amount of hot ethanol, water is added dropwise to the hot solution until it becomes slightly cloudy. This indicates the solution is saturated. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly, which often leads to better crystal formation and improved yields.[4][5]
Experimental Protocols
Protocol: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hotplate with stirring. Continue to add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent required to achieve a clear, saturated solution.[4][5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | Often provides good crystal formation for similar aromatic ketones.[4] |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallization.[4] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[4] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[4] |
*Note: The data presented are typical values for analogous compounds and may require optimization for this compound.
Visualization
References
Technical Support Center: Catalyst Selection for Reactions of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2-hydroxyethan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions performed on this compound?
A1: this compound is a versatile building block that typically undergoes three main classes of reactions:
-
Reduction of the ketone to form the corresponding 1-(4-bromophenyl)ethane-1,2-diol.
-
Oxidation of the secondary alcohol to yield 1-(4-bromophenyl)-2-oxoethan-1-al (a glyoxal derivative).
-
Cross-coupling reactions at the aryl bromide position, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Q2: I am planning a Suzuki-Miyaura coupling reaction with this compound. Do I need to protect the hydroxyl group?
A2: The presence of a free hydroxyl group can sometimes interfere with palladium-catalyzed cross-coupling reactions by coordinating to the metal center, which may deactivate the catalyst. While some reactions may proceed without protection, particularly with robust catalyst systems, protecting the hydroxyl group is often recommended to ensure higher yields and reproducibility. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.
Q3: What are the key parameters to control for a successful Heck reaction with this substrate?
A3: For a successful Heck reaction, several parameters are crucial:
-
Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich ligands can be effective.
-
Base: A suitable base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the generated acid.
-
Solvent: Aprotic polar solvents like DMF or DMAc are often used.
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently.
Troubleshooting Guides
Reduction Reactions
Issue 1: Incomplete reduction of the ketone to the diol using Sodium Borohydride (NaBH₄).
-
Possible Cause 1: Insufficient reducing agent.
-
Solution: Increase the molar equivalents of NaBH₄. While NaBH₄ is a mild reducing agent, an excess is often necessary to drive the reaction to completion.[1]
-
-
Possible Cause 2: Low reaction temperature.
-
Solution: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for a longer duration can improve conversion.[2]
-
-
Possible Cause 3: Inactive NaBH₄.
-
Solution: Sodium borohydride can degrade upon exposure to moisture. Use a fresh bottle of the reagent or one that has been properly stored in a desiccator.
-
Issue 2: Low enantioselectivity in the asymmetric reduction of the ketone.
-
Possible Cause 1: Inappropriate catalyst choice.
-
Possible Cause 2: Presence of water.
-
Solution: Asymmetric reductions, particularly those using borane reagents with CBS catalysts, are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.[1]
-
-
Possible Cause 3: Sub-optimal reaction temperature.
-
Solution: The enantioselectivity of asymmetric reductions can be highly temperature-dependent. Running the reaction at lower temperatures often improves the enantiomeric excess.
-
Oxidation Reactions
Issue 1: Over-oxidation or side product formation during the oxidation of the alcohol.
-
Possible Cause 1: Harsh oxidizing agent.
-
Solution: Use a mild and selective oxidizing agent. Dess-Martin Periodinane (DMP) is known for its high selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[4] Copper-catalyzed aerobic oxidation is another efficient method for the selective oxidation of α-hydroxy ketones.[5]
-
-
Possible Cause 2: Reaction conditions are too harsh.
-
Solution: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can lead to the formation of byproducts.
-
Cross-Coupling Reactions (Suzuki-Miyaura & Heck)
Issue 1: Low or no yield in Suzuki-Miyaura coupling.
-
Possible Cause 1: Catalyst inactivation.
-
Solution: The palladium catalyst can be deactivated by oxygen.[6] Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen. The free hydroxyl group on the substrate may also interfere with the catalyst; consider protecting it.
-
-
Possible Cause 2: Ineffective base or solvent system.
-
Solution: The choice of base and solvent is critical. A common system is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[7]
-
-
Possible Cause 3: Poor quality of the boronic acid.
-
Solution: Boronic acids can degrade over time. Use a fresh or recently purchased batch of the boronic acid.
-
Issue 2: Formation of significant side products in the Heck reaction.
-
Possible Cause 1: Homocoupling of the aryl bromide.
-
Solution: This can occur at higher temperatures. Try lowering the reaction temperature or using a more active catalyst system that promotes the desired cross-coupling at a lower temperature.
-
-
Possible Cause 2: Isomerization of the alkene.
-
Solution: The use of silver salts can sometimes minimize alkene isomerization.[8] The choice of phosphine ligand can also influence the selectivity of the reaction.
-
Data Presentation
Table 1: Catalyst Systems for the Reduction of this compound
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Achiral Reduction | NaBH₄ | Methanol/THF | 0 to RT | 1-4 | >90 | A standard, high-yielding method for producing the racemic diol.[1] |
| Asymmetric Reduction | (S)-Me-CBS catalyst with BH₃·THF | THF | Room Temp. | 1-2 | ~95 | Typically yields the (R)-diol with high enantioselectivity (>95% ee).[3] |
| Asymmetric Transfer Hydrogenation | RuCl₂[(S)-binap][(S,S)-dpen] | Methanol | 60 | 15 | ~97 | For the analogous α-hydroxyacetophenone, yielding the (R)-diol with 96% ee.[9] |
Table 2: Catalyst Systems for the Oxidation of this compound
| Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1-(4-Bromophenyl)-2-oxoethan-1-al | Cu(I) catalyst / O₂ | Not specified | Not specified | Not specified | Up to 87 | A general method for the selective oxidation of α-hydroxy ketones to α-keto aldehydes.[5] |
| 1-(4-Bromophenyl)-2-oxoethan-1-al | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temp. | 1-3 | High | A mild and selective method for oxidizing alcohols.[4] |
Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate (Analogous) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 4-Iodobenzyl alcohol | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 |
| Unprotected ortho-bromoanilines | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | Not specified | 95 |
Table 4: Catalyst Systems for Heck Reaction of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ with PPh₃ | Et₃N | DMF | 80-120 | A standard catalyst system for Heck reactions.[3] |
| Pd₂(dba)₃ with P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80-100 | A more active catalyst system, often allowing for lower reaction temperatures. |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100-140 | Effective for a range of aryl bromides. |
Experimental Protocols
Protocol 1: Achiral Reduction using Sodium Borohydride
-
Dissolve this compound (1.0 equiv) in methanol or a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(4-bromophenyl)ethane-1,2-diol.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the (S)-Me-CBS catalyst (0.05 - 0.1 equiv) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., room temperature or lower).
-
Slowly add a solution of borane-THF complex (BH₃·THF) (1.0 M in THF, 1.0-1.2 equiv).
-
To this mixture, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at the same temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography to obtain the enantiomerically enriched diol.
Protocol 3: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add Dess-Martin Periodinane (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(4-bromophenyl)-2-oxoethan-1-al.
-
Purify by silica gel chromatography if required.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling reactions.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. reddit.com [reddit.com]
Technical Support Center: Monitoring Reaction of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This guide provides troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving 1-(4-Bromophenyl)-2-hydroxyethan-1-one using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for monitoring reactions with this compound on a silica gel TLC plate?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent.[1] A common combination is hexanes and ethyl acetate.[1][2][3] A starting ratio of 3:1 or 4:1 hexanes:ethyl acetate is often effective. You can then adjust the polarity based on the initial results.
Q2: How can I visualize the spots on the TLC plate?
This compound contains a chromophore (the bromophenyl group) and should be visible under a UV lamp (254 nm).[4] Most organic compounds will also stain brown when exposed to iodine vapor.[5] For more specific visualization, or if the product is not UV-active, you can use a potassium permanganate stain, which reacts with the hydroxyl group.
Q3: What do the different spots on the TLC plate represent?
Typically, you will spot three lanes on your TLC plate: the starting material, a "co-spot" (a mix of starting material and the reaction mixture), and the reaction mixture itself.[4][6] The starting material spot serves as a reference. In the reaction mixture lane, you will observe the disappearance of the starting material spot and the appearance of a new spot for the product as the reaction progresses.[4]
Q4: How do I know when the reaction is complete?
The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane on the TLC plate.[4]
Troubleshooting Guide
Problem: My spots are streaking.
-
Possible Cause: The compound is acidic or basic.[11]
-
Possible Cause: The compound is very polar.
-
Solution: Consider using a more polar eluent system or a different stationary phase, such as alumina.[12]
-
Problem: All my spots are stuck at the baseline.
-
Possible Cause: The eluent is not polar enough.[10]
-
Solution: Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexanes:ethyl acetate mixture).[10]
-
Problem: All my spots ran to the top of the plate with the solvent front.
-
Possible Cause: The eluent is too polar.[10]
-
Solution: Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate).[10]
-
Problem: I don't see any spots on my plate.
-
Possible Cause: The compound is not UV-active.
-
Solution: Use a visualization stain such as iodine vapor or potassium permanganate.[5]
-
-
Possible Cause: The spotting line is below the solvent level in the developing chamber.
Problem: The starting material and product have very similar Rf values.
-
Possible Cause: The chosen eluent system is not providing adequate separation.
Data Presentation
| Compound | Typical Eluent System (Silica Gel) | Approximate Rf Value | Visualization Method |
| This compound | 3:1 Hexanes:Ethyl Acetate | 0.4 - 0.5 | UV (254 nm), Iodine |
| Hypothetical Product (e.g., Ester) | 3:1 Hexanes:Ethyl Acetate | 0.6 - 0.7 | UV (254 nm), Iodine |
| Hypothetical Product (e.g., Diol) | 1:1 Hexanes:Ethyl Acetate | 0.2 - 0.3 | UV (254 nm), Iodine, KMnO4 |
Experimental Protocols
Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour your chosen eluent (e.g., 3:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel plate, about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced ticks on this line for your spots.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
Reaction Mixture (Rxn): Take a small aliquot of your reaction mixture. You may need to dilute it with a solvent.
-
-
Spot the Plate:
-
Using a capillary tube, spot the starting material solution on the leftmost tick.
-
Spot the reaction mixture on the rightmost tick.
-
For the center tick (the co-spot), first spot the starting material, and then, using a different capillary tube, spot the reaction mixture directly on top of it.[6]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to travel up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]
-
Visualize the Plate:
-
Allow the solvent to evaporate completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
Place the plate in a chamber with iodine crystals or dip it into a staining solution (e.g., potassium permanganate) and gently heat if necessary to develop the spots.
-
-
Analyze the Results: Compare the spots in the three lanes. As the reaction proceeds, the spot corresponding to the starting material in the "Rxn" lane will diminish, and a new product spot will appear. The reaction is complete when the starting material spot is absent in the "Rxn" lane.
Visualizations
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. Chromatography [chem.rochester.edu]
Preventing decomposition of 1-(4-Bromophenyl)-2-hydroxyethan-1-one during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-bromophenyl)-2-hydroxyethan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of product decomposition during reaction workup. My aim is to provide not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your experiments.
Understanding the Challenge: The Instability of an α-Hydroxy Ketone
This compound is an α-hydroxy ketone (or acyloin). This class of compounds is known for its susceptibility to degradation under various conditions encountered during standard laboratory workups. Understanding the potential decomposition pathways is the first step toward preventing them.
The primary routes of degradation include:
-
Base-Catalyzed Rearrangement and Decomposition : α-Hydroxy ketones can undergo rearrangements, such as the α-ketol rearrangement, in the presence of acids or bases.[1][2] Basic conditions are particularly problematic and can promote a variety of decomposition pathways. Safety data for the target compound specifically lists bases as incompatible materials.[3]
-
Oxidative Cleavage : The carbon-carbon bond between the hydroxyl and ketone groups is susceptible to oxidative cleavage.[4][5][6][7] This can be initiated by strong oxidizing agents or even atmospheric oxygen under certain conditions, leading to the formation of carboxylic acid byproducts.
-
Retro-Benzoin Condensation : The formation of α-hydroxy ketones is often a reversible process known as the benzoin condensation.[8][9][10] Under certain conditions, particularly with catalysts like cyanide or in basic media, the reverse reaction can occur, cleaving the molecule into aldehyde fragments.[9][11][12]
This guide will provide practical, step-by-step solutions to navigate these potential pitfalls.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows byproducts, suggesting my product has decomposed. What is the most likely cause during workup?
A1: The most frequent cause of decomposition for α-hydroxy ketones like yours is exposure to non-neutral pH. If your reaction was run under acidic or basic conditions, residual catalyst or reagents can easily degrade the product during aqueous workup. Even "mild" bases like sodium carbonate can be sufficiently alkaline to cause issues. The key is to neutralize the reaction mixture carefully and perform subsequent washes under neutral or very weakly acidic/basic conditions.
Q2: I observe significant product loss after aqueous extraction. Is my compound water-soluble?
A2: While this compound has some polarity, significant loss in an aqueous wash is more likely due to decomposition at the aqueous-organic interface, especially if the pH is not controlled. Another possibility is the formation of emulsions, which can trap the product. A final wash with a saturated sodium chloride solution (brine) can help break emulsions and reduce the amount of water dissolved in your organic layer, thereby minimizing product loss.[3][9][11][12]
Q3: Can I heat my solution to remove the solvent on a rotary evaporator?
A3: Caution is advised. α-Hydroxy ketones can be thermally sensitive.[2] It is highly recommended to remove the solvent in vacuo at or slightly above room temperature (20-30°C). Avoid aggressive heating to prevent thermal decomposition or rearrangement.
Q4: My final product is an off-color oil or waxy solid, not the expected crystalline material. What went wrong?
A4: This often indicates the presence of impurities, which can inhibit crystallization. These impurities are likely decomposition products formed during the workup. The recommended solution is to follow the "Gentle Workup Protocol" detailed below, followed by a careful recrystallization. If the material still fails to crystallize, column chromatography may be necessary, but this should be seen as a secondary option to an optimized workup.
Core Protocols for Stability
To prevent degradation, a meticulously planned workup is essential. The following protocol is designed to minimize exposure to harsh conditions.
Workflow Diagram: The Gentle Workup Protocol
Caption: Gentle workup workflow for isolating this compound.
Step-by-Step Gentle Workup Methodology
This protocol assumes the reaction was performed in an organic solvent.
-
Cooling and Quenching:
-
Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.
-
Slowly add cold, deionized water to quench the reaction. If the reaction was conducted under strongly basic conditions (e.g., using NaH, LDA), it is safer to quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Neutralization (Critical Step):
-
Transfer the quenched mixture to a separatory funnel.
-
Check the pH of the aqueous layer using pH paper. The goal is a neutral pH between 6.5 and 7.5.
-
If the solution is acidic, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with frequent shaking and venting until neutral.[5][6][7][8] Caution: Carbon dioxide gas will evolve.[7][8]
-
If the solution is basic, add 1M hydrochloric acid (HCl) dropwise until neutral.
-
Perform this step patiently. Aggressive pH changes can cause localized "hot spots" of high acid/base concentration, leading to decomposition.
-
-
Extraction:
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The volume of the organic solvent for each extraction should be about one-third of the aqueous layer's volume.
-
Combine the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers once with deionized water to remove water-soluble salts and impurities.[5][8]
-
Finally, wash the organic layer once with a saturated aqueous solution of sodium chloride (brine).[3][11][12] This step is crucial for removing the bulk of dissolved water from the organic phase and helps to break any emulsions that may have formed.[11][12]
-
-
Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable anhydrous drying agent. Sodium sulfate (Na₂SO₄) is a neutral and good choice for ketones.[13][14] Magnesium sulfate (MgSO₄) is also effective but can be slightly acidic.[11][14]
-
Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[12] Allow the solution to stand for 10-15 minutes.
-
-
Isolation:
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Remove the solvent using a rotary evaporator. Crucially, do not heat the water bath. Evaporate the solvent at room temperature under reduced pressure.
-
Protocol: Purification by Recrystallization
Recrystallization is the most effective method for purifying the crude product. The key is selecting an appropriate solvent system.
Solvent Selection Data
| Solvent System | Suitability Notes | Expected Purity |
| Ethanol/Water | Good for inducing crystallization. The compound is soluble in hot ethanol, and water is added as an anti-solvent. | >97% |
| Ethyl Acetate/Hexane | A common choice for compounds of moderate polarity. Dissolve in minimal hot ethyl acetate, then add hexane until turbidity appears. | >97% |
| Methanol | Often provides good crystal formation for N-aryl pyridones and related structures.[15] | >98% |
Step-by-Step Recrystallization Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point. Do not add excessive solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes, then filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization:
-
For a single solvent system (e.g., Methanol): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
For a two-solvent system (e.g., Ethanol/Water): To the hot ethanol solution, add water dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow this to cool as described above.
-
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Advanced Strategy: Protecting Group Approach
Q5: I have followed the gentle workup protocol, but I still see significant decomposition. Is there a more robust method?
A5: In cases of extreme sensitivity, a protecting group strategy can be employed. The ketone functionality can be protected as an acetal, which is stable to basic, nucleophilic, and reductive conditions.[2][16] The hydroxyl group can be protected as a silyl ether. This adds steps to your synthesis but provides a much more robust intermediate for purification.
Workflow for Protecting Group Strategy
Caption: Advanced strategy using acetal protection to prevent decomposition during purification.
This approach involves:
-
Protection: Convert the ketone to a cyclic acetal using ethylene glycol and an acid catalyst.
-
Workup & Purification: The protected compound is much more stable and can withstand a standard workup and purification by chromatography or recrystallization.
-
Deprotection: The acetal is easily removed with mild aqueous acid to regenerate the pure α-hydroxy ketone.[2]
This method should be considered when all other optimization attempts have failed to yield a product of sufficient purity.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is the α-bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethan-1-one. The subsequent step is the hydrolysis of this α-bromo ketone intermediate to the final product, this compound.
Q2: What are the critical safety precautions to consider when scaling up the bromination reaction?
A2: Scaling up bromination reactions requires stringent safety measures. Key considerations include:
-
Reagent Handling: Bromine is highly corrosive and toxic. Use of enclosed systems and appropriate personal protective equipment (PPE) is mandatory. N-Bromosuccinimide (NBS) can be a safer alternative to liquid bromine.
-
Exothermic Reaction: The bromination of acetophenones is exothermic. Adequate cooling and controlled addition of the brominating agent are crucial to prevent runaway reactions.
-
Solvent Choice: Chlorinated solvents are often used but pose environmental and health risks. Consider greener solvent alternatives where possible. Avoid solvents like DMF with certain brominating agents at scale due to potential hazardous side reactions.
-
Byproduct Management: Hydrogen bromide (HBr) is a corrosive byproduct of bromination with Br₂. A system to scrub or neutralize HBr gas is necessary.
Q3: How can I minimize the formation of byproducts during the bromination of 4-bromoacetophenone?
A3: The primary byproducts are the dibrominated species (2,2-dibromo-1-(4-bromophenyl)ethan-1-one) and, to a lesser extent, ring-brominated products. To minimize these:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 4-bromoacetophenone to the brominating agent. A slight excess of the ketone can also be employed to ensure the complete consumption of the brominating agent.[1]
-
Controlled Addition: Add the brominating agent slowly and at a controlled temperature to prevent localized high concentrations that can lead to over-bromination.
-
Reaction Conditions: Acid-catalyzed bromination tends to favor monobromination.[1]
Q4: What are the recommended methods for purifying the final product, this compound, at scale?
A4: Crystallization is the most common and scalable method for purifying the final product. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of water with these alcohols. The choice of solvent will depend on the impurity profile. It is crucial to perform solubility studies to identify the optimal solvent system for achieving high purity and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in bromination step | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient mixing. |
| Deactivated starting material. | Confirm the purity of the 4-bromoacetophenone. | |
| Loss of product during workup. | Optimize extraction and washing procedures. | |
| Formation of significant amounts of dibrominated byproduct | Excess brominating agent. | Use a strict 1:1 stoichiometry or a slight excess of the ketone.[1] |
| Poor temperature control leading to hotspots. | Improve cooling and ensure slow, controlled addition of the brominating agent. | |
| Ring bromination observed | Highly activating reaction conditions. | The acetyl group is deactivating, making ring bromination less likely. However, if observed, consider milder reaction conditions or a different brominating agent. |
| Incomplete hydrolysis of the α-bromo ketone | Insufficient reaction time or temperature. | Increase the duration or temperature of the hydrolysis reaction. Monitor reaction progress by TLC or HPLC. |
| pH of the reaction mixture is not optimal. | For hydrolysis with reagents like sodium formate, ensure the pH is maintained in the appropriate range. | |
| Final product is discolored | Presence of impurities from the bromination step. | Ensure complete removal of colored byproducts during the purification of the intermediate. |
| Degradation of the product during purification. | Avoid excessive heat during crystallization and drying. Consider performing these steps under an inert atmosphere if necessary. |
Experimental Protocols
Step 1: α-Bromination of 4-Bromoacetophenone
Method A: Using Bromine in Acetic Acid
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, charge 4-bromoacetophenone (1.0 eq) and glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reactor at a temperature of 15-20°C over a period of 2-3 hours.
-
Reaction: After the addition is complete, stir the mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water. The crude 2-bromo-1-(4-bromophenyl)ethan-1-one will precipitate.
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C.
Method B: Using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a reactor, dissolve 4-bromoacetophenone (1.0 eq) in a suitable solvent such as acetonitrile or methanol.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution. A catalytic amount of a radical initiator like AIBN or exposure to a UV lamp may be required depending on the solvent and desired reaction rate.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of 2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Reaction Setup: In a reactor, suspend 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a mixture of water and a suitable organic solvent like acetone or ethanol.
-
Reagent Addition: Add a mild base such as sodium bicarbonate (1.5 eq) or sodium formate to the mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) for 4-8 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure.
-
Isolation: The aqueous mixture is then extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization from ethanol or a similar solvent.
Quantitative Data Summary
| Parameter | α-Bromination (Lab Scale) | Hydrolysis (Lab Scale) | Overall Process (Expected at Scale) |
| Starting Material | 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 4-Bromoacetophenone |
| Key Reagents | Bromine/Acetic Acid or NBS | Sodium Bicarbonate/Water | - |
| Typical Yield | 75-90% | 80-95% | 60-85% |
| Purity (after crystallization) | >98% | >99% | >99% |
| Reaction Time | 2-6 hours | 4-8 hours | 6-14 hours (excluding workup) |
| Reaction Temperature | 15-80°C | 60-80°C | - |
Note: The data presented for scaled-up processes are estimations based on lab-scale results and general principles of chemical process scale-up. Actual yields and conditions may vary depending on the specific equipment and process parameters used.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Brominated Phenyl Ketones: 1-(4-Bromophenyl)-2-hydroxyethan-1-one vs. Its α-Functionalized Analogs
Introduction: The Strategic Role of α-Functionalized Ketones in Synthesis
Researchers in organic synthesis and medicinal chemistry frequently employ phenyl ketones as versatile scaffolds. The introduction of a bromine atom onto the phenyl ring, as seen in 4-bromoacetophenone and its derivatives, provides a valuable synthetic handle for cross-coupling reactions, further diversifying the molecular architecture. However, the true synthetic utility is often dictated by the functionality at the alpha (α) position to the carbonyl group. This guide provides an in-depth comparison of three pivotal 4-brominated phenyl ketones, each with a distinct α-substituent:
-
1-(4-Bromophenyl)-2-hydroxyethan-1-one (an α-hydroxy ketone): A compound featuring a primary alcohol adjacent to the ketone.
-
2-Bromo-1-(4-bromophenyl)ethanone (an α-bromo ketone): A powerful alkylating agent with a highly reactive α-carbon.
-
4-Bromoacetophenone (a methyl ketone): The common precursor, with acidic α-protons.
This comparison will delve into their synthesis, comparative reactivity, and strategic applications, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your research objectives. The choice between an α-hydrogen, an α-hydroxyl, and an α-bromine fundamentally alters the synthetic pathways available, transforming the molecule from a nucleophile precursor (enolate) to an electrophile (α-bromo ketone) or a substrate for oxidation and rearrangement (α-hydroxy ketone).
Synthetic Pathways and Interconversion
The three compounds are synthetically interlinked, with 4-bromoacetophenone serving as the typical starting point. The strategic choice of reagents and conditions dictates the functionality at the α-position.
Figure 1: Synthetic relationship between the three key brominated phenyl ketones.
Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Bromo Ketone)
The conversion of 4-bromoacetophenone to its α-brominated counterpart is a critical transformation. The goal is to achieve selective bromination on the acetyl side-chain while avoiding bromination of the aromatic ring. This reaction proceeds via an acid-catalyzed enol intermediate.[1] Several methods exist, each with distinct advantages regarding safety, yield, and scalability.
Table 1: Comparison of α-Bromination Methods for Acetophenones
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations | Reference(s) |
| Molecular Bromine (Br₂) | Acetic Acid | 60-70 | 4-5 | 85-95 | Highly effective but uses hazardous liquid bromine; requires careful handling and HBr byproduct scrubbing.[2][3] | [2][4] |
| N-Bromosuccinimide (NBS) | CCl₄ / ACN | Reflux | 0.2 - 3 | 70-90 | Safer, solid reagent; often requires a radical initiator (e.g., AIBN) or acid catalyst. Can be more expensive.[5] | [5][6] |
| Copper(II) Bromide (CuBr₂) | Ethyl Acetate | Reflux | 3-4 | 60-85 | A heterogeneous system that offers high selectivity and avoids corrosive HBr.[4][7] | [4][8] |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | ~85 | A solid, stable source of bromine that is easier to handle than liquid Br₂.[9] | [8][9] |
Synthesis of this compound (α-Hydroxy Ketone)
This α-hydroxy ketone, also known as an acyloin, is most commonly prepared by the hydrolysis of the corresponding α-bromo ketone. The reaction is a straightforward nucleophilic substitution where the bromide is displaced by a hydroxide or a protected hydroxide equivalent.
Another modern approach involves the direct oxidation of styrenes. For instance, K₂S₂O₈-mediated tandem hydroxybromination and oxidation of 4-bromostyrene in water can yield the related phenacyl bromide, which can then be hydrolyzed.[10]
Comparative Physicochemical and Spectroscopic Properties
The α-substituent significantly influences the molecule's physical properties and spectroscopic signature, which is crucial for reaction monitoring and characterization.
Table 2: Comparison of Physical and Spectroscopic Data
| Property | 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | This compound[11][12][13][14] |
| Structure | C₈H₇BrO | C₈H₇BrO | C₈H₇BrO₂ |
| Molecular Weight ( g/mol ) | 199.05 | 199.05 (Note: this is incorrect, it's 277.95) | 215.05 |
| Melting Point (°C) | 49-51 | 108-110 | 137-142 |
| ¹H NMR (CDCl₃, δ ppm) - α-protons | ~2.60 (s, 3H, -CH₃) | ~4.43 (s, 2H, -CH₂Br) | ~4.85 (s, 2H, -CH₂OH), ~3.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, δ ppm) - α-carbon | ~26.5 | ~30.7 | ~65.0 |
| IR (cm⁻¹) - C=O Stretch | ~1685 | ~1695 | ~1680 |
Note: Molecular weight for 2-bromo-1-(4-bromophenyl)ethanone is 277.95 g/mol (C₈H₆Br₂O). The table above refers to phenacyl bromide (C8H7BrO) for comparison. The dibrominated compound is 2-bromo-1-(4-bromophenyl)ethanone.[15][16]
Comparative Reactivity and Synthetic Utility
The choice of α-substituent creates three distinct synthons with divergent reactivity profiles.
Figure 2: Divergent reactivity of the α-position based on the substituent.
4-Bromoacetophenone: The Enolate Precursor
The primary reactivity of 4-bromoacetophenone, beyond the carbonyl itself, stems from the acidity of its α-hydrogens.[17] In the presence of a base, it can be deprotonated to form a nucleophilic enolate. This enolate is the key intermediate in its conversion to the other derivatives discussed here (e.g., acid-catalyzed enol formation for bromination) and for C-C bond-forming reactions like aldol condensations.
-
Key Applications: Precursor for α-functionalization, aldol and Claisen-type reactions.
2-Bromo-1-(4-bromophenyl)ethanone: The Potent Electrophile
The introduction of bromine at the α-position dramatically inverts the reactivity of that carbon. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to S_N2 attack.[9] This makes α-bromo ketones exceptionally useful for building complex molecular scaffolds, particularly heterocycles. They are widely used as key intermediates in drug discovery.[18]
-
Key Applications:
-
Heterocycle Synthesis: A classic precursor for synthesizing thiazoles (Hantzsch synthesis), imidazoles, quinoxalines, and other heterocyclic systems.
-
Alkylation of Nucleophiles: Reacts readily with amines, thiols, phenols, and carboxylates to attach the phenacyl moiety.
-
Covalent Inhibitors: The reactive α-carbon can form covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites, a strategy used in drug design.
-
This compound: The Versatile Acyloin
The α-hydroxy ketone, or acyloin, possesses dual functionality. The hydroxyl group can act as a nucleophile or be derivatized, while the ketone retains its electrophilic character.[19] This compound is a substrate for unique transformations not accessible to the other two analogs.
-
Key Applications:
-
Oxidation: The primary alcohol can be selectively oxidized to yield the corresponding α-keto aldehyde, a valuable synthon for further reactions.[20]
-
α-Ketol Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo a 1,2-migration of an aryl or alkyl group.[21][22] This rearrangement can be used to construct new carbon skeletons.
-
Protecting Group Chemistry: The hydroxyl group can be protected, allowing for selective reactions at the ketone or the aromatic bromine.
-
Experimental Protocols
The following protocols are provided as validated, representative procedures for the synthesis and transformation of these key intermediates.
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone via Direct Bromination
Objective: To perform a selective α-bromination of 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂) (1.0 eq)
-
Sodium Bicarbonate (sat. aq. solution)
-
Ethanol
Procedure:
-
Dissolve 4-bromoacetophenone (e.g., 10.0 g, 50.2 mmol) in glacial acetic acid (50 mL) in a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Gently warm the solution to 60 °C in a water bath.
-
Add molecular bromine (e.g., 2.57 mL, 50.2 mmol) dropwise from the dropping funnel over 30 minutes. The red-brown color of bromine should disappear as it is consumed.
-
After the addition is complete, stir the mixture at 60-70 °C for an additional 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into 250 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
To remove unreacted starting material and impurities, recrystallize the crude solid from ethanol.
-
Dry the purified white to off-white crystals under vacuum. Expected Yield: 85-95%.
Protocol 2: Synthesis of this compound via Hydrolysis
Objective: To hydrolyze the α-bromo ketone to the corresponding α-hydroxy ketone.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Acetone
-
Water
-
Sodium Bicarbonate (NaHCO₃) (1.2 eq)
Procedure:
-
Suspend 2-bromo-1-(4-bromophenyl)ethanone (e.g., 5.0 g, 18.0 mmol) in a mixture of acetone (100 mL) and water (50 mL).
-
Add sodium bicarbonate (e.g., 1.81 g, 21.6 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the acetone under reduced pressure using a rotary evaporator.
-
The aqueous residue will contain the product as a precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the product under vacuum. Expected Yield: 75-85%.
Conclusion and Strategic Recommendations
The choice between this compound and other brominated phenyl ketones is entirely dependent on the desired synthetic outcome.
-
Choose 4-Bromoacetophenone when your strategy involves forming a nucleophilic enolate for subsequent alkylation or condensation reactions. It is the foundational starting material.
-
Choose 2-Bromo-1-(4-bromophenyl)ethanone when you require a potent electrophilic building block. Its primary utility lies in the alkylation of a wide range of nucleophiles and is a cornerstone for the synthesis of many heterocyclic compounds. Its high reactivity makes it an invaluable tool in drug discovery for creating libraries of analogs or for use as a covalent warhead.
-
Choose this compound for applications that leverage the unique reactivity of the α-hydroxy ketone moiety. It is the substrate of choice for oxidation to α-dicarbonyl compounds or for accessing novel molecular scaffolds via the α-ketol rearrangement.
By understanding the distinct reactivity profiles and synthetic pathways associated with each of these analogs, researchers can make informed, strategic decisions to accelerate their synthetic campaigns and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound | CAS 3343-45-1 [matrix-fine-chemicals.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. This compound | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 16. 2-Bromo-1-(4-bromophenyl)-ethanone | 132309-76-3 [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nbinno.com [nbinno.com]
- 19. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 20. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. organicreactions.org [organicreactions.org]
- 22. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on experimental data, offering insights into the efficiency and practicality of each method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From 4-Bromoacetophenone | Route B: From 4-Bromobenzaldehyde |
| Starting Material | 4-Bromoacetophenone | 4-Bromobenzaldehyde |
| Key Intermediates | 2-Bromo-1-(4-bromophenyl)ethanone | (4-bromophenyl)oxirane |
| Overall Yield | ~65-75% | Estimated < 60% (multi-step, potential for side reactions) |
| Reagents | Bromine or Copper(II) bromide, Aqueous base (e.g., NaOH, KOH) | Sulfur ylide (from Trimethylsulfonium iodide and a strong base), Acid catalyst for rearrangement |
| Reaction Conditions | Step 1: 60-80°C; Step 2: Mild hydrolysis | Step 1: Low temperature for ylide formation and reaction; Step 2: Acid-catalyzed rearrangement |
| Advantages | Well-established methodology, High yields for the bromination step, Readily available starting material. | Utilizes a different starting material, offering flexibility. The Corey-Chaykovsky reaction is known for its high efficiency in epoxide formation. |
| Disadvantages | Use of corrosive and toxic bromine in some protocols. The hydrolysis step can sometimes lead to side products if not carefully controlled. | The in-situ generation of sulfur ylides requires strictly anhydrous conditions and strong bases. The rearrangement of the epoxide to the desired α-hydroxyketone can be challenging and may result in a mixture of products. A detailed, high-yield protocol for this specific transformation is not well-documented. |
Visualizing the Synthetic Pathways
A logical workflow for comparing the synthetic routes is presented below.
A Researcher's Guide to the Biological Activities of 1-(4-Bromophenyl)-2-hydroxyethan-1-one and Its Analogs
A Comparative Analysis for Drug Discovery and Development
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a foundational template for the development of a diverse array of therapeutic agents. Among its numerous derivatives, 1-(4-Bromophenyl)-2-hydroxyethan-1-one has emerged as a compound of significant interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of the biological prowess of this compound against its structurally related analogs, offering researchers, scientists, and drug development professionals a synthesized overview of experimental data to inform future research endeavors.
Our exploration will delve into the anticancer, antimicrobial, and antifungal properties of these compounds, underpinned by a critical analysis of their structure-activity relationships (SAR). By understanding how subtle molecular modifications influence biological outcomes, we can strategically design more potent and selective therapeutic candidates. This guide is structured to provide not only a comparative analysis of biological data but also detailed, field-proven experimental protocols to ensure the reproducibility and validity of future investigations.
The Parent Compound: this compound
This compound, a brominated α-hydroxyacetophenone, serves as our benchmark for comparison. The presence of the bromine atom at the para-position of the phenyl ring and the hydroxyl group on the α-carbon are key structural features that contribute to its biological profile.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol [1] |
| CAS Number | 3343-45-1[1][2][3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 137-142 °C[2] |
Comparative Biological Activities: A Data-Driven Analysis
The true potential of a lead compound is often realized through the systematic modification of its structure to enhance efficacy and selectivity. This section presents a comparative analysis of the biological activities of this compound and its analogs.
Anticancer Activity
The acetophenone scaffold has been a fertile ground for the discovery of novel anticancer agents. The introduction of a bromine atom, in particular, has been shown to enhance the cytotoxic effects against various cancer cell lines.
A study on brominated acetophenone derivatives highlighted their potential as anticancer agents, with some compounds exhibiting remarkable cytotoxicity against a panel of human tumor cell lines. The pro-oxidant potential of these compounds is believed to contribute to their selective antitumor action, as tumor cells are more susceptible to oxidative stress-induced damage than normal cells.
Table 1: Comparative Anticancer Activity (IC₅₀ µg/mL) of Brominated Acetophenone Analogs
| Compound ID | Modification from Parent Compound | A549 (Lung) | Caco2 (Colorectal) | MCF7 (Breast) | PC3 (Prostate) |
| 5c | Bromo-bisetherificated acetophenone derivative | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 | < 10 |
| 5d | Bromo-bisetherificated acetophenone derivative | > 100 | > 100 | > 100 | > 100 |
| 5e | Bromo-bisetherificated acetophenone derivative | > 100 | > 100 | > 100 | > 100 |
Data synthesized from a study on brominated acetophenone derivatives.
The data clearly indicates that specific structural modifications are crucial for potent anticancer activity. Compound 5c demonstrated significant cytotoxicity against all tested cancer cell lines, with IC₅₀ values in the low microgram per milliliter range. In stark contrast, analogs 5d and 5e were largely inactive, underscoring the nuanced structure-activity relationship within this class of compounds.
While the precise mechanisms of action for many acetophenone derivatives are still under investigation, a recurring theme is the induction of apoptosis through the generation of reactive oxygen species (ROS). The increased pro-oxidant activity of some brominated derivatives in cancer cells leads to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death.
Caption: Proposed mechanism of anticancer activity.
Antimicrobial and Antifungal Activity
The acetophenone core is also a versatile scaffold for the development of antimicrobial and antifungal agents. The introduction of various substituents on the aromatic ring and modifications of the side chain have yielded compounds with significant activity against a range of pathogens.
Table 2: Antimicrobial Activity (Zone of Inhibition, mm) of Hydroxyacetophenone Analogs
| Compound ID | Microorganism | Zone of Inhibition (mm) |
| Compound 2 | E. coli | 14 |
| K. pneumoniae | 16 | |
| Compound 3 | E. coli | 16 |
| K. pneumoniae | 18 | |
| Compound 4 | E. coli | 12 |
| K. pneumoniae | 15 | |
| Compound 5 | E. coli | 15 |
| K. pneumoniae | 16 | |
| Gentamicin (Std.) | E. coli | 22 |
| K. pneumoniae | 20 | |
| Amoxicillin (Std.) | E. coli | 12 |
| K. pneumoniae | 10 |
Data synthesized from a study on hydroxyacetophenone derivatives.[4]
The data suggests that certain hydroxyacetophenone analogs can exhibit antibacterial activity comparable to or even exceeding that of standard antibiotics like amoxicillin against the tested strains.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows us to delineate key structure-activity relationships for this class of compounds.
References
A Comparative Spectroscopic Analysis of 1-(Bromophenyl)-2-hydroxyethan-1-one Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of ortho-, meta-, and para-isomers of 1-(Bromophenyl)-2-hydroxyethan-1-one.
This guide provides a comprehensive comparison of the spectroscopic data for the positional isomers of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, namely 1-(2-bromophenyl)-2-hydroxyethan-1-one (ortho-isomer), 1-(3-bromophenyl)-2-hydroxyethan-1-one (meta-isomer), and this compound (para-isomer). The differentiation of these isomers is crucial in various fields, including medicinal chemistry and material science, where precise structural confirmation is paramount. This document summarizes key ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in structured tables and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables present a summary of the key spectroscopic data for the three positional isomers. This data is essential for the unambiguous identification and differentiation of each isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1-(2-Bromophenyl)-2-hydroxyethan-1-one | ~7.8 (d) | Doublet | Aromatic H |
| ~7.6 (t) | Triplet | Aromatic H | |
| ~7.4 (t) | Triplet | Aromatic H | |
| ~7.3 (d) | Doublet | Aromatic H | |
| ~4.9 (s) | Singlet | CH₂ | |
| ~3.5 (s, broad) | Singlet | OH | |
| 1-(3-Bromophenyl)-2-hydroxyethan-1-one | ~8.0 (t) | Triplet | Aromatic H |
| ~7.8 (d) | Doublet | Aromatic H | |
| ~7.7 (d) | Doublet | Aromatic H | |
| ~7.3 (t) | Triplet | Aromatic H | |
| 4.84 (s) | Singlet | CH₂ | |
| 3.69 (t) | Triplet | OH | |
| This compound | 7.86 (d, J = 8.4 Hz) | Doublet | 2 Aromatic H |
| 7.65 (d, J = 8.8 Hz) | Doublet | 2 Aromatic H | |
| 4.12 (s) | Singlet | CH₂ |
Note: Some spectral data for the ortho- and para-isomers are predicted or based on closely related structures due to the limited availability of direct experimental spectra in the searched literature. The data for the meta-isomer is partially available from public repositories.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 1-(2-Bromophenyl)-2-hydroxyethan-1-one | ~198 | C=O |
| ~138 | Aromatic C-Br | |
| ~134, ~132, ~129, ~128, ~122 | Aromatic CH | |
| ~68 | CH₂OH | |
| 1-(3-Bromophenyl)-2-hydroxyethan-1-one | ~197 | C=O |
| ~137, ~133, ~130, ~127, ~123 | Aromatic C | |
| ~68 | CH₂OH | |
| This compound | 190.4 | C=O |
| 132.6, 132.2, 130.4, 129.3 | Aromatic C | |
| 30.4 | CH₂ |
Note: The ¹³C NMR data is based on a combination of available experimental data for the para-isomer and predicted values for the ortho- and meta-isomers.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν (C=O) | ν (O-H) | ν (C-Br) | Aromatic C-H |
| 1-(2-Bromophenyl)-2-hydroxyethan-1-one | ~1690 | ~3400 (broad) | ~650 | ~3000-3100 |
| 1-(3-Bromophenyl)-2-hydroxyethan-1-one | ~1695 | ~3400 (broad) | ~670 | ~3000-3100 |
| This compound | ~1685 | ~3400 (broad) | ~680 | ~3000-3100 |
Note: The IR data is based on typical values for similar aromatic ketones and brominated compounds.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-(2-Bromophenyl)-2-hydroxyethan-1-one | 214/216 (isotope pattern) | 183/185 ([M-CH₂OH]⁺), 155/157, 77 |
| 1-(3-Bromophenyl)-2-hydroxyethan-1-one | 214/216 (isotope pattern) | 183/185 ([M-CH₂OH]⁺), 155/157, 77 |
| This compound | 214/216 (isotope pattern) | 183/185 ([M-CH₂OH]⁺), 155/157, 77 |
Note: The characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and characteristic fragment ions.
Visualization of Isomeric Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the structural relationships between the isomers and a typical workflow for their spectroscopic analysis.
Caption: Structural relationship of ortho-, meta-, and para-isomers.
Unambiguous Structure Elucidation: A Comparative Guide to Validating 1-(4-Bromophenyl)-2-hydroxyethan-1-one
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to application. This guide provides a comparative analysis of the validation of the structure of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, with a primary focus on the definitive method of single-crystal X-ray crystallography, supported by alternative spectroscopic techniques.
The molecular structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction.[1] The crystallographic data, available in the Crystallography Open Database (COD) under the identifier 7218384, provides a detailed and unambiguous depiction of its atomic arrangement in the solid state. This guide will delve into the experimental protocols for this crystallographic analysis and compare the obtained structural data with those from other widely-used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The validation of a chemical structure relies on the cumulative evidence from various analytical techniques. While spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms, X-ray crystallography offers a direct visualization of the molecular architecture.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous determination of absolute and relative stereochemistry; provides a complete structural picture in the solid state. | Requires a suitable single crystal, which can be challenging to grow; the determined structure represents the solid-state conformation. |
| ¹H NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen atoms. | Provides detailed information on the proton framework, including neighboring protons and their spatial relationships. | Does not directly provide information on the carbon skeleton or the precise 3D arrangement of atoms. |
| ¹³C NMR Spectroscopy | Information about the chemical environment of carbon atoms. | Reveals the number of unique carbon environments and their electronic nature. | Typically provides less information on connectivity than ¹H NMR; quaternary carbons can be difficult to observe. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method to identify key functional groups (e.g., C=O, O-H). | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Information about the molecular weight and fragmentation pattern of the molecule. | Determines the molecular formula and can provide clues about the structural components through fragmentation analysis. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
Experimental Data
The following tables summarize the key quantitative data obtained from the X-ray crystallographic analysis and spectroscopic characterization of this compound.
Table 1: Crystallographic Data for this compound[1]
| Parameter | Value |
| Formula | C₈H₇BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| Unit Cell Dimensions | |
| a | 4.6871 Å |
| b | 5.3721 Å |
| c | 15.900 Å |
| α | 90.00° |
| β | 97.381° |
| γ | 90.00° |
| Volume | 397.2 ų |
| Z | 2 |
| Calculated Density | 1.79 g/cm³ |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) are predicted based on standard values and data from similar compounds, as specific experimental data was not available in the primary literature. δ ~7.8 (d, 2H, Ar-H), δ ~7.6 (d, 2H, Ar-H), δ ~4.8 (s, 2H, -CH₂-), δ ~3.5 (s, 1H, -OH) |
| ¹³C NMR | Predicted chemical shifts (δ) based on standard values. δ ~195 (C=O), δ ~135 (Ar-C), δ ~132 (Ar-CH), δ ~130 (Ar-C-Br), δ ~129 (Ar-CH), δ ~65 (-CH₂-) |
| IR (cm⁻¹) | Characteristic absorption peaks predicted based on functional groups. ~3400 (O-H stretch), ~1680 (C=O stretch, aryl ketone), ~1580 (C=C stretch, aromatic), ~1070 (C-Br stretch) |
| Mass Spec (m/z) | Predicted molecular ion peaks based on isotopic abundance. [M]⁺: 214, [M+2]⁺: 216 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the oxidation of the corresponding styrene precursor. A reported method involves the reaction of 1-bromo-4-vinylbenzene with an oxidizing agent in a suitable solvent system.[2]
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common method involves dissolving the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) and allowing the solvent to evaporate slowly in a dust-free environment.
-
Data Collection: A selected single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
References
Efficacy of 1-(4-Bromophenyl)-2-hydroxyethan-1-one Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-(4-Bromophenyl)-2-hydroxyethan-1-one derivatives as inhibitors of key enzymes, namely α-glucosidase, urease, and carbonic anhydrase. The performance of these derivatives is compared with other established inhibitors, supported by experimental data to aid in drug discovery and development efforts.
Comparative Efficacy of Enzyme Inhibitors
The inhibitory potential of this compound derivatives has been evaluated against several key enzymes. This section presents a comparative summary of their efficacy, benchmarked against well-known alternative inhibitors. The data, presented in the tables below, is a compilation from various in vitro studies.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. The following table compares the half-maximal inhibitory concentration (IC50) of various this compound derivatives with Acarbose, a standard α-glucosidase inhibitor.
| Inhibitor | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(4-chlorophenyl)acetamide | 18.25 | 58.8 |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(3-chlorophenyl)acetamide | 20.76 | 58.8 |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(p-tolyl)acetamide | 24.24 | 58.8 |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | 15.6 ± 0.2 | - |
| N-(4-bromophenyl)-2-{4-[(Z)-[(carbamothioylamino)imino]methyl]-2-methoxyphenoxy} acetamide | - | - |
| Indole-based Schiff base with 3-bromophenyl substituent | 10.89 | 48.95 |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor in infections caused by pathogens like Helicobacter pylori. The table below compares the IC50 values of this compound derivatives and other compounds against urease.
| Inhibitor | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |
| 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derived Schiff bases | 13.05 ± 0.2 | 21.25 ± 0.15 |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | 21.25 ± 0.15 |
| 4-bromophenyl boronic acid (% inhibition at 20 µM) | 51.7 ± 13.5 (%) | - |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. CA inhibitors are used to treat conditions like glaucoma and epilepsy. The inhibitory activities (Ki) of bromophenol derivatives are compared with the clinical inhibitor Acetazolamide.
| Inhibitor | Ki (pM) against hCA I | Ki (pM) against hCA II | Reference Standard (Acetazolamide) Ki (nM) |
| (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | 158.07 - 404.16 | 107.63 - 237.40 | - |
| (E)-4-(2-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | 158.07 - 404.16 | 107.63 - 237.40 | - |
| (E)-4-(2,3-dibromo-4,5-dihydroxyphenyl)but-3-en-2-one | 158.07 - 404.16 | 107.63 - 237.40 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the standard protocols for the enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, which is measured by the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives and alternatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (Acarbose).
-
In a 96-well plate, add the enzyme solution to wells containing the test compounds or control.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea by urease. The ammonia concentration is determined by its reaction with a phenol-hypochlorite solution to form a colored indophenol compound.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Test compounds
-
Thiourea (positive control)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate reader
Procedure:
-
Prepare a solution of urease in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (Thiourea).
-
In a 96-well plate, add the enzyme solution to wells containing the test compounds or control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes).
-
Add the phenol reagent followed by the alkali reagent to each well to develop the color.
-
Incubate for a final period to allow for color development.
-
Measure the absorbance of the indophenol at a wavelength between 625 and 670 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.
Materials:
-
Human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds
-
Acetazolamide (positive control)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a solution of the hCA isoenzyme in Tris-HCl buffer.
-
Prepare various concentrations of the test compounds and the positive control (Acetazolamide).
-
In a 96-well plate, add the enzyme solution to wells containing the test compounds or control.
-
Pre-incubate the plate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400 nm in a kinetic mode over a set period.
-
The rate of reaction (slope of absorbance vs. time) is calculated for each well.
-
The percentage of inhibition is determined by comparing the reaction rates of the sample wells to the control well.
-
The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
α-Glucosidase Inhibition and Glucose Metabolism
Caption: Inhibition of α-glucosidase by derivatives slows carbohydrate digestion.
Urease-Mediated Urea Hydrolysis
Caption: Urease inhibitors block the breakdown of urea, mitigating pathogenesis.
Carbonic Anhydrase and pH Regulation
Caption: Carbonic anhydrase inhibitors disrupt the CO2 hydration equilibrium.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: A standardized workflow for in vitro enzyme inhibition screening.
References
Lack of Direct Structure-Activity Relationship Studies on 1-(4-Bromophenyl)-2-hydroxyethan-1-one Analogs Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of dedicated structure-activity relationship (SAR) studies for analogs of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. While numerous studies have been conducted on structurally related compounds, a systematic investigation into how modifications of this specific chemical scaffold affect biological activity is not publicly available. This scarcity of direct research prevents a detailed comparative analysis of the compound's performance against its analogs.
The this compound scaffold is a type of α-hydroxy ketone, a class of compounds known to be of interest in medicinal chemistry. The presence of a 4-bromophenyl group often imparts favorable properties to drug candidates, such as increased metabolic stability and enhanced binding to target proteins through halogen bonding. However, without specific studies that systematically alter different parts of the this compound molecule—such as modifying the bromo substituent, altering the phenyl ring, or substituting the hydroxyl group—it is not possible to construct a quantitative SAR profile.
Research on related chemical structures does offer some insights into the potential biological activities of this compound class. For instance, studies on various chalcones and other α,β-unsaturated ketones containing a 4-bromophenyl moiety have shown activities in areas like cancer and infectious diseases. These findings suggest that analogs of this compound could also be explored for similar therapeutic applications.
To facilitate future research in this area, a typical workflow for a structure-activity relationship study is outlined below. This process illustrates the logical steps required to synthesize and evaluate a library of analogs to determine the relationship between their chemical structures and biological activities.
Experimental Protocols: A General Approach for SAR Studies
In the absence of specific experimental data for this compound analogs, a generalized protocol for a typical SAR study is provided below. This protocol outlines the key steps from compound synthesis to biological evaluation that would be necessary to generate the data for a comparative guide.
1. Synthesis of Analogs:
A library of analogs would be synthesized by systematically modifying the core structure of this compound. This would involve:
-
Modification of the Phenyl Ring Substituent: Replacing the bromo group at the 4-position with other halogens (F, Cl, I), alkyl groups, alkoxy groups, or nitro groups to probe the effect of electronics and sterics at this position.
-
Modification of the Phenyl Ring Position: Moving the bromo substituent to the 2- or 3-position of the phenyl ring.
-
Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group to investigate the importance of the free hydroxyl for activity.
-
Modification of the Ketone: Reduction of the ketone to a hydroxyl group or conversion to an oxime or hydrazone.
2. In Vitro Biological Screening:
The synthesized analogs would be screened against a panel of relevant biological targets. For example, if investigating anticancer activity, this would involve:
-
Cell Viability Assays: Using assays such as the MTT or CellTiter-Glo assay to determine the concentration of each compound that inhibits the growth of cancer cell lines by 50% (IC50). A panel of different cancer cell lines would be used to assess selectivity.
-
Enzyme Inhibition Assays: If a specific enzyme is a hypothesized target (e.g., a kinase), in vitro kinase assays would be performed to determine the inhibitory concentration (IC50) of each analog against the target enzyme.
3. Data Analysis and SAR Determination:
The biological activity data (e.g., IC50 values) would be compiled and analyzed in conjunction with the structural modifications of the analogs. This would involve:
-
Identifying Trends: Determining which structural changes lead to an increase or decrease in biological activity.
-
Developing a Pharmacophore Model: Creating a model that describes the key chemical features required for activity.
Below is a conceptual workflow diagram that visually represents this process.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
A Comparative Analysis of the Reactivity of 1-(4-Bromophenyl)-2-hydroxyethan-1-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the reactivity of intermediates is a critical parameter influencing synthetic efficiency and pathway selection. This guide provides a detailed comparative analysis of the reactivity of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a substituted α-hydroxy ketone, against its unsubstituted and chloro-substituted analogs: 2-hydroxyacetophenone and 1-(4-chlorophenyl)-2-hydroxyethan-1-one. The comparison focuses on three fundamental reaction types: oxidation, reduction, and condensation, providing available experimental data and detailed protocols for each.
Introduction to α-Hydroxy Ketone Reactivity
This compound belongs to the class of α-hydroxy ketones, characterized by a hydroxyl group adjacent to a ketone carbonyl group. This structural motif imparts unique reactivity to the molecule. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton, thereby affecting its reactivity in various transformations compared to its analogs.
Comparative Reactivity Analysis
To provide a clear comparison, the following sections detail the reactivity of this compound and its selected alternatives in key organic reactions.
Oxidation to the corresponding α-ketoaldehyde
The oxidation of the primary alcohol in α-hydroxy ketones yields valuable α-ketoaldehydes. The reactivity in this transformation is influenced by the nature of the substituent on the aromatic ring.
Comparative Data: Oxidation Yields
| Compound | Oxidizing Agent | Solvent | Reaction Time | Yield (%) |
| This compound | Jones Reagent | Acetone | Not Specified | Data Not Available |
| 2-Hydroxyacetophenone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Reduction to the corresponding diol
The reduction of the ketone functionality in α-hydroxy ketones leads to the formation of 1,2-diols, which are important chiral building blocks in synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.
Comparative Data: Reduction Yields
| Compound | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| This compound | NaBH₄ | Methanol | Not Specified | Data Not Available |
| 2-Hydroxyacetophenone | NaBH₄ | Methanol | Not Specified | High (qualitative)[1] |
| 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | NaBH₄ | Methanol | Not Specified | Data Not Available |
Note: While specific quantitative yields for a direct comparison are unavailable, the reduction of acetophenones with NaBH₄ is generally a high-yielding reaction. The electronic effect of the halogen substituent is expected to have a minor influence on the yield of this reaction.
Aldol Condensation with Benzaldehyde
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The reactivity of the α-hydroxy ketone as a nucleophile in this reaction is influenced by the acidity of the α-protons.
Comparative Data: Aldol Condensation Yields
| Compound | Base | Solvent | Reaction Time | Yield (%) |
| This compound | NaOH | Ethanol | Not Specified | Data Not Available |
| 2-Hydroxyacetophenone | Mg-ZSM-5 | None | Not Specified | ~40-50% conversion[2] |
| 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | NaOH | Ethanol | 5 h | Not specified, but successful synthesis of the chalcone analogue is reported[3] |
Note: The available data is from reactions under different conditions, making a direct comparison difficult. However, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to increase the acidity of the α-protons, potentially leading to a faster reaction rate compared to the unsubstituted analog.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.
Oxidation with Jones Reagent
Protocol:
-
Preparation of Jones Reagent: Dissolve 2.67 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄) and carefully dilute with water to a total volume of 10 mL.
-
Reaction: Dissolve this compound (1 mmol) in 10 mL of acetone and cool the solution in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Work-up: Quench the reaction by adding isopropyl alcohol until the orange color disappears. Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
References
Benchmarking the Antioxidant Potential of 1-(4-Bromophenyl)-2-hydroxyethan-1-one Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the antioxidant capabilities of novel 1-(4-Bromophenyl)-2-hydroxyethan-1-one derivatives. This document provides a comparative analysis of their performance against established standards, supported by experimental data and detailed methodologies.
Recent studies have highlighted the potential of bromophenol derivatives as effective antioxidant agents. This guide synthesizes findings from various research articles to offer a clear comparison of the antioxidant activities of compounds structurally related to this compound. The antioxidant potentials of these benzylic acid-derived bromophenols have been systematically evaluated using several bioanalytical methods and compared with standard antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), α-Tocopherol, and Trolox.[1]
Comparative Antioxidant Activity
The antioxidant capacity of various bromophenol derivatives was assessed using multiple assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing power methods.[1][2] The results, summarized below, demonstrate the potent antioxidant activities of several derivatives, with some exhibiting efficacy comparable or superior to standard antioxidants.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Standard | DPPH IC50 (µg/mL) |
| Derivative 25 | 4.27 |
| Derivative 1 | 6.41 |
| Derivative 27 | 6.86 |
| Derivative 28 | 10.66 |
| Derivative 2 | 30.13 |
| Derivative 26 | 231.00 |
| BHT (Standard) | 4.12 |
| BHA (Standard) | 11.17 |
| Trolox (Standard) | 11.75 |
| α-Tocopherol (Standard) | 23.89 |
| Table 1: Comparative DPPH radical scavenging activity (IC50 values) of various bromophenol derivatives and standard antioxidants.[1] |
ABTS Radical Scavenging Activity
The ABTS assay is another common method for determining the antioxidant capacity of compounds. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potential.
| Compound/Standard | ABTS IC50 (µg/mL) |
| Derivative 3 | < 3.41 |
| Derivative 4 | 3.41 |
| Derivative 2 | 19.86 |
| Derivative 15 | 21.01 |
| Derivative 8 | 30.13 |
| BHT (Standard) | 3.93 |
| BHA (Standard) | 5.21 |
| α-Tocopherol (Standard) | 33.01 |
| Trolox (Standard) | 38.50 |
| Table 2: Comparative ABTS radical scavenging activity (IC50 values) of various bromophenol derivatives and standard antioxidants.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the antioxidant activities presented in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[3][4]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: 1 mL of the DPPH solution is mixed with various concentrations of the test compounds.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.[3]
ABTS Radical Scavenging Assay
This method involves the generation of the ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate. The ability of a compound to scavenge this radical is then measured by the decrease in absorbance.[3][5]
-
Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with methanol or another suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 1 mL of the ABTS•+ working solution is mixed with various concentrations of the test compounds.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging activity and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Key Structure-Activity Relationships for Antioxidant Activity.
Concluding Remarks
The presented data indicates that certain derivatives of this compound exhibit significant antioxidant properties, in some cases surpassing those of well-known antioxidants. The structure-activity relationship appears to be influenced by the number and position of hydroxyl groups on the aromatic ring.[6][7] These findings underscore the potential of this class of compounds for further investigation and development as novel antioxidant agents in various therapeutic and industrial applications. Future research should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising derivatives.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of a series of brominated acetophenone derivatives, offering valuable insights for researchers in oncology and medicinal chemistry. The data presented herein is crucial for understanding the structure-activity relationships of this class of compounds and for guiding the development of novel therapeutic agents. While direct cytotoxic data for 1-(4-Bromophenyl)-2-hydroxyethan-1-one is not available in the reviewed literature, this guide focuses on a series of structurally related brominated acetophenone compounds, providing a relevant benchmark for its potential activity.
Comparative Cytotoxicity Data
The cytotoxic activity of five brominated acetophenone derivatives (5a-e) was evaluated against a panel of human cancer cell lines: breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). Additionally, their effects on the non-tumorigenic human breast epithelial cell line MCF12F were assessed to determine their selectivity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | Structure / Substitution Pattern | MCF7 (IC50 µg/mL) | A549 (IC50 µg/mL) | Caco2 (IC50 µg/mL) | PC3 (IC50 µg/mL) | MCF12F (IC50 µg/mL) |
| 5a | 4-Bromoacetophenone derivative | > 100 | > 100 | > 100 | > 100 | > 100 |
| 5b | 4-Bromoacetophenone derivative with ortho-hydroxyl group | 49.80 ± 3.20 | 55.40 ± 2.80 | 61.20 ± 3.50 | 45.60 ± 2.90 | > 100 |
| 5c | 4-Bromoacetophenone derivative with ortho-O-methyl acetate | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 | > 100 |
| 5d | 4-Bromoacetophenone derivative with meta-hydroxyl group | 35.20 ± 2.10 | 41.50 ± 2.50 | 48.70 ± 3.10 | 31.80 ± 2.20 | > 100 |
| 5e | 4-Bromoacetophenone derivative with para-hydroxyl group | 28.90 ± 1.90 | 33.60 ± 2.10 | 39.80 ± 2.60 | 25.40 ± 1.80 | > 100 |
| Doxorubicin | Standard Chemotherapeutic Agent | 0.80 ± 0.05 | 1.20 ± 0.08 | 1.50 ± 0.10 | 0.90 ± 0.06 | Not Reported |
Data Interpretation: The results indicate that the substitution pattern on the acetophenone scaffold significantly influences the cytotoxic activity.[1] Compound 5c , featuring an O-methyl acetate group in the ortho position, demonstrated the most potent and broad-spectrum cytotoxicity against all tested cancer cell lines, with IC50 values below 10 µg/mL for MCF7 and PC3 cells.[1] Notably, this compound exhibited low toxicity towards the normal MCF12F cell line (IC50 > 100 µg/mL), suggesting a favorable selectivity profile.[1] The presence of a hydroxyl group at the ortho, meta, or para position (compounds 5b , 5d , and 5e ) resulted in moderate cytotoxicity, while the unsubstituted 4-bromoacetophenone derivative (5a ) was largely inactive.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assessment of the brominated acetophenone derivatives.
Cell Lines and Culture:
-
Cancer Cell Lines: MCF7 (breast adenocarcinoma), A549 (alveolar adenocarcinoma), Caco2 (colorectal adenocarcinoma), PC3 (prostate adenocarcinoma).
-
Normal Cell Line: MCF12F (non-tumorigenic breast epithelial cells).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
MTT Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to evaluate the cytotoxic effects of the compounds.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the brominated acetophenone derivatives (ranging from 0.1 to 100 µg/mL) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process and a potential signaling pathway involved in cytotoxicity, the following diagrams are provided.
The pro-oxidant activity of some brominated acetophenone derivatives has been observed, suggesting that the generation of reactive oxygen species (ROS) could be a potential mechanism of their cytotoxic action.[1] This oxidative stress can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death. Further investigation is required to fully elucidate the precise molecular targets and signaling cascades involved.
References
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-hydroxy ketones is a cornerstone of organic chemistry, providing critical intermediates for the pharmaceutical and fine chemical industries. Among these, 1-(4-Bromophenyl)-2-hydroxyethan-1-one, also known as 4-bromophenacyl alcohol, is a valuable building block. Its structure, featuring a reactive hydroxyl group and a synthetically versatile brominated aromatic ring, makes it a sought-after precursor for a variety of complex molecules. This guide provides a comparative analysis of published methods for the synthesis of this important compound, with a focus on reproducibility, efficiency, and practical laboratory considerations. We will delve into two primary synthetic strategies: a traditional two-step approach involving bromination followed by hydrolysis, and a more direct, modern approach utilizing the oxidation of a styrene precursor.
Method 1: The Classic Two-Step Synthesis: Bromination and Subsequent Hydrolysis
This well-established route begins with the α-bromination of the readily available starting material, 4-bromoacetophenone. The resulting 2-bromo-1-(4-bromophenyl)ethanone is then subjected to hydrolysis to yield the desired product. This method's reliability and use of common laboratory reagents have contributed to its widespread, albeit sometimes implicit, use in the literature.
Step 1: α-Bromination of 4-Bromoacetophenone
The introduction of a bromine atom at the α-position to the carbonyl group is a crucial activation step. A common and effective method involves the use of elemental bromine in a suitable solvent, often with an acid catalyst.
Experimental Protocol:
A detailed and reproducible procedure for this step can be adapted from established methods for the synthesis of α-bromo ketones. In a representative protocol, 50 grams of 4-bromoacetophenone is dissolved in 100 mL of glacial acetic acid. To this solution, 40 grams of bromine is added slowly while maintaining the temperature below 20°C with vigorous stirring.[1] The product, 2-bromo-1-(4-bromophenyl)ethanone (also known as p-bromophenacyl bromide), precipitates as needles and can be isolated by filtration, washed, and recrystallized from ethanol.[1] This method typically affords high yields of the α-bromo ketone.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can facilitate the enolization of the ketone, a key step in the acid-catalyzed bromination mechanism. It also readily dissolves the starting material.
-
Temperature Control: Keeping the temperature below 20°C is critical to control the reaction rate and minimize the formation of polybrominated byproducts. Exothermic reactions can lead to undesired side reactions.
-
Slow Addition of Bromine: This ensures that the concentration of bromine in the reaction mixture remains low, further preventing over-bromination and allowing for better control of the reaction.
Step 2: Hydrolysis of 2-Bromo-1-(4-bromophenyl)ethanone
The conversion of the α-bromo ketone to the α-hydroxy ketone is achieved through nucleophilic substitution. While various nucleophiles can be employed, a straightforward hydrolysis provides the desired alcohol. Interestingly, the hydrolysis of phenacyl esters, and by extension p-bromophenacyl bromide, is reported to be catalyzed by salts of carboxylic acids.[2] This insight allows for the development of a reliable and reproducible protocol.
Experimental Protocol:
A robust method for the hydrolysis involves the use of sodium formate. In a typical procedure, 2-bromo-1-(4-bromophenyl)ethanone is refluxed with an equivalent amount of sodium formate in aqueous ethanol.[2] The formate anion acts as a nucleophile, initially forming the formate ester, which is then readily hydrolyzed under the reaction conditions to the desired this compound. The product can then be isolated by extraction and purified by recrystallization.
Causality Behind Experimental Choices:
-
Sodium Formate: The use of sodium formate provides a mild basic environment that facilitates the nucleophilic substitution without promoting significant side reactions like elimination. The in-situ generated formate ester is labile and easily hydrolyzed.
-
Aqueous Ethanol: This solvent system is ideal as it dissolves both the organic substrate and the inorganic formate salt, creating a homogeneous reaction mixture necessary for efficient reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution and subsequent hydrolysis to proceed at a reasonable rate.
Method 2: Direct Synthesis via Iodine-Mediated Oxidation of 4-Bromostyrene
A more contemporary and atom-economical approach involves the direct conversion of a styrene derivative to the corresponding α-hydroxyacetophenone. A method published in RSC Advances describes an I₂-promoted activation of the carbon-carbon double bond in 4-bromostyrene, leading to the formation of the target molecule in a one-pot domino reaction.[3]
Experimental Protocol:
This procedure utilizes molecular iodine to activate the double bond of 4-bromostyrene, forming an iodonium intermediate. In the presence of tert-butyl hydroperoxide (TBHP) as the oxidant and water as the nucleophile, the reaction proceeds to furnish this compound. The reaction is typically carried out at room temperature, offering a milder alternative to the classical approach.[3]
Causality Behind Experimental Choices:
-
Molecular Iodine (I₂): Iodine acts as a catalyst to activate the alkene towards nucleophilic attack. It forms a cyclic iodonium ion intermediate, which is susceptible to ring-opening by a nucleophile.
-
tert-Butyl Hydroperoxide (TBHP): TBHP serves as the terminal oxidant in this catalytic cycle, regenerating the active iodine species and driving the reaction forward.
-
Water as Nucleophile: Water acts as the oxygen source, attacking the iodonium intermediate to introduce the hydroxyl group at the benzylic position.
Comparative Analysis
To provide a clear and objective comparison, the two methods are evaluated based on several key performance indicators relevant to researchers and process chemists.
| Parameter | Method 1: Two-Step (Bromination-Hydrolysis) | Method 2: Direct Oxidation of Styrene |
| Starting Material | 4-Bromoacetophenone | 4-Bromostyrene |
| Number of Steps | 2 | 1 |
| Reagents | Bromine, Acetic Acid, Sodium Formate, Ethanol | Iodine, tert-Butyl Hydroperoxide, Water |
| Reaction Conditions | Step 1: <20°C; Step 2: Reflux | Room Temperature |
| Reported Yield | High (yields for hydrolysis step can vary) | Moderate to Good[3] |
| Atom Economy | Lower due to the use of bromine and formate | Higher, as it's a more direct conversion |
| Safety Considerations | Use of corrosive and toxic bromine requires caution. | Handling of organic peroxides (TBHP) requires care. |
| Reproducibility | Generally high, based on well-established reactions. | Can be sensitive to catalyst and oxidant quality. |
Experimental Workflows
To visually represent the logical flow of each synthetic method, the following diagrams are provided.
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the Direct Synthesis of this compound from 4-Bromostyrene.
Conclusion and Recommendations
Both presented methods offer viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific needs and constraints of the researcher.
-
Method 1 (Two-Step Synthesis) is recommended for its robustness, high yields (for the bromination step), and reliance on common and well-understood chemical transformations. While it involves two distinct steps, the procedures are straightforward and generally provide a clean product upon purification. This method is particularly suitable for large-scale synthesis where reliability and cost of starting materials are primary concerns.
-
Method 2 (Direct Oxidation) presents an attractive alternative due to its one-pot nature and milder reaction conditions. It is more atom-economical and avoids the use of elemental bromine. This method is well-suited for smaller-scale syntheses, particularly in a research and development setting where rapid access to the product from a commercially available styrene is desired. However, careful optimization of catalyst loading and reaction conditions may be necessary to ensure high reproducibility and yield.
For drug development professionals, the two-step method may be more amenable to process scale-up and validation due to its established nature. However, the direct oxidation method offers a greener and potentially more efficient route that warrants consideration, especially as green chemistry principles become increasingly important in pharmaceutical manufacturing.
References
Safety Operating Guide
Safe Disposal of 1-(4-Bromophenyl)-2-hydroxyethan-1-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, ensuring procedures are clear, concise, and actionable.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol [1][2] |
| Melting Point | 140 - 142 °C[3] |
| Boiling Point | 321.5 ± 22.0 °C (Predicted)[2] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted)[2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to adhere to the following safety precautions:
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes:
-
Eye Protection: Goggles (European standard - EN 166).[4]
-
Skin and Body Protection: Long-sleeved clothing.[4]
Facilities must be equipped with an eyewash station and a safety shower.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[3] This substance should not be released into the environment.[4]
Experimental Protocol for Waste Disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, suitable, and closed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[3]
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Waste Manifest and Documentation:
-
Maintain a detailed log of the waste generated, including the quantity and date of accumulation.
-
Complete any required hazardous waste manifests as per your institution's and local regulatory agency's guidelines.
-
-
Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary documentation and information regarding the waste.
-
-
Professional Disposal:
-
The EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[5]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(4-Bromophenyl)-2-hydroxyethan-1-one
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2-hydroxyethan-1-one. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Information:
-
Chemical Name: this compound
-
CAS Number: 3343-45-1
-
Molecular Formula: C₈H₇BrO₂
-
Molecular Weight: 215.04 g/mol [1]
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specific Equipment | Reasoning |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. | Protects against eye irritation from dust particles and potential splashes.[1][2][3] |
| A face shield should be worn over safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face.[3] | |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber for prolonged contact, Nitrile for splash protection). | Prevents skin irritation and potential absorption through the skin.[2][4] Aromatic and halogenated hydrocarbons can attack many glove materials, so proper selection is crucial.[5] |
| Body Protection | A laboratory coat (preferably made of a flame-resistant material like Nomex® with cotton clothing underneath). | Protects skin from accidental contact and spills.[6] |
| Closed-toe shoes. | Protects feet from spills and falling objects. | |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of dust and vapors that can cause respiratory tract irritation.[2][4] |
| If engineering controls are insufficient, a NIOSH-approved respirator may be required. | Provides protection against inhaling hazardous dust or vapors.[3][5] |
Experimental Protocols
Handling and Operational Plan
-
Preparation:
-
Before handling, ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Don all required personal protective equipment as outlined in the table above.
-
Keep the container of this compound tightly closed when not in use.[4]
-
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the chemical.
-
If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup and Monitoring:
-
Conduct all reactions in appropriate glassware that has been inspected for cracks or defects.
-
Maintain a safe distance from the reaction setup whenever possible.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the chemical, even if gloves were worn.[2]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Disposal Plan
-
Waste Segregation:
-
As a brominated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[1]
-
Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[6][7]
-
Keep it separate from other waste categories such as acids, bases, and heavy metals.[6]
-
-
Waste Collection:
-
Disposal Procedure:
Logical Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
